2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride
Description
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-1-yl)ethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO4S/c8-14(12,13)5-4-9-6(10)2-1-3-7(9)11/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXWYZCUAJWIGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656491 | |
| Record name | 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-13-8 | |
| Record name | 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride: Synthesis, Characterization, and Application
Abstract
This technical guide provides a comprehensive overview of 2-(2,6-dioxopiperidin-1-yl)ethanesulfonyl chloride, a bifunctional molecule of significant interest in contemporary drug discovery. The document details a plausible and robust synthetic pathway, thorough characterization methodologies, and insights into its application, particularly as a versatile building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, medicinal chemists, and professionals in drug development who require a deep technical understanding of this important chemical entity.
Introduction: A Molecule at the Crossroads of Targeted Protein Degradation
This compound (CAS No: 1000339-13-8) is a compound that merges two critical functionalities: a glutarimide moiety, famously recognized as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, and a reactive sulfonyl chloride group.[1] This unique combination positions it as a highly valuable precursor for the synthesis of PROTACs, a revolutionary class of therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[2]
The piperidine-2,6-dione substructure is a cornerstone of immunomodulatory drugs (IMiDs®) like thalidomide, lenalidomide, and pomalidomide.[3][4] Its ability to recruit the CRBN E3 ligase is a key mechanism in the targeted degradation of specific proteins. The ethanesulfonyl chloride moiety, on the other hand, is a versatile electrophile, readily reacting with nucleophiles such as amines, alcohols, and thiols to form stable sulfonamides, sulfonates, and thioesters, respectively.[5] This reactivity makes it an ideal handle for covalently linking the CRBN-recruiting element to a ligand that binds to a target protein of interest, thereby forming a heterobifunctional PROTAC.[6] This guide offers a detailed exploration of its synthesis from readily available starting materials and a thorough analysis of its structural characterization.
Proposed Synthesis of this compound
While specific literature detailing the synthesis of this exact molecule is sparse, a logical and efficient two-step synthetic route can be devised based on established chemical principles. The proposed pathway involves the initial formation of the N-substituted piperidine-2,6-dione via condensation, followed by the conversion of a sulfonic acid precursor to the final sulfonyl chloride.
Synthetic Workflow
The overall synthetic strategy is depicted below:
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonic acid
This step involves the condensation of glutaric anhydride with taurine (2-aminoethanesulfonic acid). The reaction proceeds through the formation of an intermediate amic acid, which then undergoes intramolecular cyclization upon heating to form the stable piperidine-2,6-dione ring.
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glutaric anhydride (1.0 eq.), taurine (1.0 eq.), and a high-boiling polar aprotic solvent such as pyridine or N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 120-140 °C and stir for 4-6 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-(2,6-dioxopiperidin-1-yl)ethanesulfonic acid as a white solid.
Causality Behind Experimental Choices:
-
Glutaric Anhydride: This is a readily available and inexpensive starting material that serves as the precursor for the piperidine-2,6-dione ring.[7]
-
Taurine: This bifunctional molecule provides both the amine for the condensation reaction and the sulfonic acid group required for the subsequent step.
-
High-Boiling Solvent and Heat: The cyclization of the intermediate amic acid to the imide is an equilibrium process that is driven forward by the removal of water, which is facilitated by heating in a high-boiling solvent.[3]
Step 2: Synthesis of this compound
The conversion of the sulfonic acid to the sulfonyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, often used with a catalytic amount of DMF (Vilsmeier-Haack conditions).
Experimental Protocol:
-
In a fume hood, suspend 2-(2,6-dioxopiperidin-1-yl)ethanesulfonic acid (1.0 eq.) in an inert solvent such as dichloromethane (DCM) or chloroform.
-
Add a catalytic amount of DMF (e.g., 0.1 eq.).
-
Slowly add thionyl chloride (2.0-3.0 eq.) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (around 40 °C for DCM) for 2-4 hours, or until the reaction is complete as monitored by the cessation of gas evolution (HCl and SO₂) and TLC analysis.
-
Cool the reaction mixture to room temperature and carefully quench any excess thionyl chloride by slowly adding the reaction mixture to ice-water.
-
Separate the organic layer, wash it with cold brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound. Due to the reactivity of sulfonyl chlorides, purification by column chromatography should be performed on silica gel with non-polar eluents, and the product should be used promptly or stored under inert conditions.[8]
Causality Behind Experimental Choices:
-
Thionyl Chloride: A highly effective chlorinating agent for converting sulfonic acids to sulfonyl chlorides.[9]
-
Catalytic DMF: Accelerates the reaction by forming the Vilsmeier reagent in situ, which is a more potent electrophile.
-
Inert Solvent: DCM is a good choice as it is unreactive towards the reagents and allows for easy work-up.
-
Anhydrous Conditions: Sulfonyl chlorides are moisture-sensitive and will hydrolyze back to the sulfonic acid in the presence of water. Therefore, anhydrous conditions are crucial for a successful reaction.
Comprehensive Characterization
A multi-faceted analytical approach is essential for the unambiguous structural confirmation and purity assessment of this compound.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ClNO₄S | [1] |
| Molecular Weight | 239.68 g/mol | [1] |
| Appearance | Expected to be a solid | [3] |
| CAS Number | 1000339-13-8 | [1] |
Spectroscopic Data
The following tables summarize the expected spectroscopic data based on the compound's structure and data from analogous molecules.[10][11][12]
¹H NMR Spectroscopy (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 4.25 | t | 2H | N-CH₂ -CH₂-SO₂Cl | Methylene group adjacent to the imide nitrogen is deshielded. |
| ~ 3.95 | t | 2H | N-CH₂-CH₂ -SO₂Cl | Methylene group adjacent to the highly electron-withdrawing SO₂Cl group is significantly deshielded. |
| ~ 2.80 | m | 4H | -C(=O)-CH₂ -CH₂-CH₂ -C(=O)- | Methylene protons of the piperidine-2,6-dione ring. |
| ~ 2.15 | m | 2H | -C(=O)-CH₂-CH₂ -CH₂-C(=O)- | Methylene protons of the piperidine-2,6-dione ring. |
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 171.0 | C =O | Carbonyl carbons of the imide. |
| ~ 60.0 | N-CH₂-C H₂-SO₂Cl | Carbon adjacent to the SO₂Cl group is highly deshielded. |
| ~ 38.0 | N-C H₂-CH₂-SO₂Cl | Carbon adjacent to the imide nitrogen. |
| ~ 31.5 | -C(=O)-C H₂-CH₂-C H₂-C(=O)- | Methylene carbons of the piperidine-2,6-dione ring. |
| ~ 17.0 | -C(=O)-CH₂-C H₂-CH₂-C(=O)- | Methylene carbon of the piperidine-2,6-dione ring. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1700-1750 | Strong | C=O stretching (imide) |
| ~ 1370-1380 | Strong | Asymmetric SO₂ stretching |
| ~ 1170-1190 | Strong | Symmetric SO₂ stretching |
| ~ 2850-2960 | Medium | C-H stretching (aliphatic) |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 239/241 | [M]⁺ molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |
| 204 | [M-Cl]⁺ |
| 126 | [C₅H₈NO₂]⁺ (piperidine-2,6-dione fragment) |
Structural Correlation Diagram
The following diagram illustrates the relationship between the molecule's structure and its expected key NMR signals.
Caption: Key structural features and their correlated spectroscopic signals.
Applications, Reactivity, and Safe Handling
The primary application of this compound is as a bifunctional linker precursor in the synthesis of PROTACs.[13] The sulfonyl chloride group provides a reactive site for conjugation with a target protein ligand, which typically contains a nucleophilic handle such as an amine. The resulting sulfonamide linkage is known for its high stability under physiological conditions.
Reactivity:
-
With Amines: Reacts readily with primary and secondary amines to form stable sulfonamides. This is the most common application in PROTAC synthesis.
-
With Alcohols/Phenols: Reacts to form sulfonate esters, which can also serve as linkers.
-
Hydrolysis: The sulfonyl chloride group is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, reactions and storage should be conducted under anhydrous conditions.
Safety Information:
Sulfonyl chlorides are reactive and should be handled with care in a well-ventilated fume hood. They are generally considered irritants and are corrosive upon contact with skin and eyes. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. In case of contact, the affected area should be flushed immediately with copious amounts of water.
Conclusion
This compound is a strategically important building block for the synthesis of advanced therapeutics, particularly in the burgeoning field of targeted protein degradation. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through a logical sequence of established chemical transformations. The comprehensive characterization data provided in this guide serves as a benchmark for researchers working with this compound. A thorough understanding of its synthesis, properties, and reactivity is paramount for its effective utilization in the development of novel PROTACs and other complex molecular architectures.
References
-
ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]
-
Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. (n.d.). ResearchGate. [Link]
-
PubMed. (n.d.). Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. [Link]
-
Rajput, A. P., et al. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. [Link]
-
PubChem. (n.d.). Ethanesulfonyl chloride. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
PubMed. (n.d.). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]
-
MySkinRecipes. (n.d.). Ethanesulfonyl chloride. [Link]
-
ARC Journals. (n.d.). Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. [Link]
-
Introduction to 13C-NMR Spectroscopy. (n.d.). [Link]
-
Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. (2023). Journal of Medicinal Chemistry. [Link]
- Google Patents. (n.d.). US20060052609A1 - Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines.
-
Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. (2022). ACS Medicinal Chemistry Letters. [Link]
-
Click chemistry in the development of PROTACs. (2023). Chemical Society Reviews. [Link]
-
CAS Common Chemistry. (n.d.). Ethanesulfonyl chloride. [Link]
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]
-
ScienceOpen. (n.d.). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. [Link]
-
Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]
Sources
- 1. This compound | C7H10ClNO4S | CID 43811467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. preprints.org [preprints.org]
- 5. Ethanesulfonyl chloride [myskinrecipes.com]
- 6. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scienceopen.com [scienceopen.com]
- 10. acdlabs.com [acdlabs.com]
- 11. scribd.com [scribd.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the putative mechanism of action of 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride, a novel covalent modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex. Drawing parallels from the well-established pharmacology of immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, this document posits a two-pronged mechanism: initial binding to Cereblon via the glutarimide moiety, followed by covalent modification of a nucleophilic residue within the binding pocket by the reactive ethanesulfonyl chloride group. This irreversible interaction is hypothesized to engender unique downstream signaling consequences, potentially expanding the repertoire of degradable protein substrates and offering a distinct therapeutic profile. This guide will provide a comprehensive overview of the underlying biochemistry, propose experimental workflows for mechanism validation, and discuss the potential therapeutic implications of this covalent targeting strategy.
Introduction: The Legacy of Immunomodulatory Imide Drugs (IMiDs) and the Rise of Covalent Modulation
The therapeutic landscape of multiple myeloma and other hematological malignancies has been significantly reshaped by the advent of immunomodulatory imide drugs (IMiDs).[1][2][3] The parent compound, thalidomide, initially marred by its teratogenic effects, was repurposed after its potent anti-inflammatory and anti-angiogenic properties were discovered.[2][4] Subsequent development led to the more potent analogs, lenalidomide and pomalidomide.[1][5][6] The seminal discovery that these molecules exert their therapeutic effects by binding to the protein Cereblon (CRBN) unveiled a novel pharmacological paradigm: the modulation of E3 ubiquitin ligase specificity.[4][7]
CRBN functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN).[1][7] The binding of IMiDs to CRBN allosterically alters the substrate-binding surface, inducing the recruitment of "neosubstrates" that are not typically targeted by this E3 ligase.[4][7][8] This induced proximity leads to the polyubiquitination of these neosubstrates and their subsequent degradation by the 26S proteasome. Key neosubstrates identified for the canonical IMiDs include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1α (CK1α).[1][4][7][9] The degradation of these proteins is central to the anti-proliferative, immunomodulatory, and anti-angiogenic effects of IMiDs.[10][11][12]
While the clinical success of reversible IMiDs is undeniable, the field of drug discovery is continually exploring strategies to enhance potency, selectivity, and duration of action. Covalent inhibition, once considered a niche approach, has seen a resurgence, with several approved drugs demonstrating the benefits of targeted, irreversible binding.[13][14] The application of covalent chemistry to challenging targets like E3 ligases offers the potential to achieve sustained pathway modulation and overcome resistance mechanisms.[15][16][17] It is within this context that this compound emerges as a molecule of significant interest.
Proposed Mechanism of Action of this compound
The chemical structure of this compound strongly suggests a dual-action mechanism involving both recognition and covalent modification of Cereblon.
-
Part 1: Recognition and Binding. The molecule features the characteristic 2,6-dioxopiperidine (glutarimide) ring, the pharmacophore responsible for binding to the thalidomide-binding pocket of Cereblon.[4][7] This interaction is expected to be the initial, non-covalent step that positions the molecule within the active site.
-
Part 2: Covalent Modification. The ethanesulfonyl chloride moiety is a reactive electrophile. Sulfonyl chlorides are known to react with nucleophilic amino acid side chains, most notably the primary amines of lysine residues and the imidazole nitrogen of histidine, to form stable sulfonamide or sulfonylated adducts, respectively.[18][19][20][21] Recent studies have identified a histidine residue (His353) within the IMiD binding pocket of Cereblon that is susceptible to covalent modification by appropriately designed electrophiles.[8][13][22][23] Therefore, it is highly probable that upon binding, the ethanesulfonyl chloride group of this compound forms a covalent bond with a proximate nucleophilic residue in the Cereblon binding pocket, such as His353.
This covalent and irreversible modification of Cereblon is predicted to have profound and distinct consequences compared to its non-covalent counterparts. It could lead to:
-
Irreversible Inhibition: By permanently occupying the binding site, the compound could act as a potent and long-lasting inhibitor of neosubstrate recruitment by other IMiDs.[23]
-
Altered Neosubstrate Specificity: The covalent adduct may induce a unique conformational change in Cereblon, leading to the recruitment and degradation of a novel set of neosubstrates, thereby expanding the therapeutic window.[8][13][14]
-
Enhanced Potency and Duration of Action: The irreversible nature of the binding would likely translate to a more sustained biological effect, potentially allowing for lower or less frequent dosing.
The following diagram illustrates the proposed mechanism of action:
Caption: Proposed two-step mechanism of this compound.
Experimental Protocols for Mechanism of Action Validation
To rigorously test the hypothesized mechanism of action, a series of biochemical and cell-based assays are required. The following protocols provide a framework for these investigations.
Confirmation of Covalent Binding to Cereblon
Objective: To determine if this compound binds to Cereblon in a covalent and irreversible manner.
Methodology: Intact Protein Mass Spectrometry
-
Protein Incubation:
-
Recombinant human Cereblon protein is incubated with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) for a defined period (e.g., 1-4 hours) at room temperature.
-
A vehicle control (e.g., DMSO) and a non-covalent control (e.g., pomalidomide) are run in parallel.
-
-
Sample Preparation:
-
The reaction is quenched, and excess compound is removed using a desalting column or buffer exchange spin column.
-
-
Mass Spectrometry Analysis:
-
The protein samples are analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS) to determine the intact mass of Cereblon.
-
A mass shift corresponding to the molecular weight of the compound minus the leaving group (HCl) would confirm covalent adduction.
-
-
Data Analysis:
-
The mass spectra are deconvoluted to determine the mass of the intact protein.
-
The percentage of modified protein is quantified by comparing the peak intensities of the unmodified and modified Cereblon.
-
Causality Behind Experimental Choices: Intact protein mass spectrometry is a direct and unambiguous method to detect covalent modification. The inclusion of a non-covalent binder like pomalidomide serves as a crucial negative control to ensure that any observed mass shift is due to covalent bond formation and not just tight, non-covalent association.
Identification of the Covalent Modification Site
Objective: To identify the specific amino acid residue(s) on Cereblon that are covalently modified by the compound.
Methodology: Peptide Mapping by LC-MS/MS
-
Protein Digestion:
-
Following incubation with the compound and removal of excess reagent as described above, the modified Cereblon is denatured, reduced, and alkylated.
-
The protein is then digested with a sequence-specific protease, such as trypsin, which cleaves after lysine and arginine residues.
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).
-
The mass spectrometer is programmed to acquire fragmentation spectra for peptides that exhibit a mass shift corresponding to the covalent adduct.
-
-
Data Analysis:
-
The MS/MS spectra are searched against the human Cereblon protein sequence using specialized software (e.g., Mascot, Sequest) to identify the modified peptide.
-
The fragmentation pattern within the MS/MS spectrum will pinpoint the specific amino acid residue carrying the modification.
-
Trustworthiness of the Protocol: This bottom-up proteomics approach is the gold standard for identifying post-translational and chemical modifications on proteins. By analyzing the fragmentation of the modified peptide, the site of adduction can be determined with high confidence.
Assessment of Neosubstrate Degradation
Objective: To determine if the covalent modification of Cereblon by this compound leads to the degradation of known or novel neosubstrates.
Methodology: Cellular Western Blotting and Proteomics
-
Cell Culture and Treatment:
-
A relevant human cell line (e.g., multiple myeloma cell line MM.1S) is cultured and treated with a dose-range of the compound for various time points (e.g., 4, 8, 24 hours).
-
Controls should include a vehicle, a positive control (lenalidomide or pomalidomide), and a proteasome inhibitor (e.g., MG132) to confirm that any observed protein loss is proteasome-dependent.
-
-
Western Blot Analysis:
-
Cell lysates are prepared, and protein concentrations are normalized.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for known neosubstrates (IKZF1, IKZF3, CK1α) and loading controls (e.g., GAPDH, β-actin).
-
A decrease in the protein levels of the neosubstrates upon treatment would indicate degradation.
-
-
Global Proteomics (for novel neosubstrate discovery):
-
For an unbiased discovery of novel neosubstrates, cells are treated as above, and whole-cell lysates are analyzed by quantitative proteomics (e.g., SILAC, TMT, or label-free quantification).
-
Proteins that are significantly downregulated in a compound- and proteasome-dependent manner are considered candidate novel neosubstrates.
-
Authoritative Grounding: The degradation of neosubstrates like IKZF1 and IKZF3 is the hallmark of IMiD activity.[1][4][7] Validating this effect is crucial. Furthermore, the potential for covalent modifiers to induce degradation of novel substrates is an exciting frontier, and unbiased proteomics is the definitive tool for this exploration.[8]
The experimental workflow is summarized in the following diagram:
Caption: Workflow for validating the mechanism of action.
Quantitative Data Summary
| Parameter | Expected Outcome for this compound | Control (Pomalidomide) |
| Mass Shift (Intact MS) | + [Molecular Weight of Compound - 36.46] Da | No stable mass shift |
| Modification Site | Specific residue (e.g., His353) identified by MS/MS | No modification identified |
| IKZF1/IKZF3 Degradation (EC50) | Potent degradation observed | Potent degradation observed |
| Novel Neosubstrates | Potential for unique, downregulated proteins | No novel substrates expected |
Conclusion and Future Directions
The proposed mechanism of this compound as a covalent modulator of Cereblon represents a logical and compelling extension of the well-established pharmacology of immunomodulatory imide drugs. By incorporating a reactive sulfonyl chloride warhead onto the glutarimide scaffold, this compound is poised to irreversibly modify its target, potentially leading to enhanced potency, a longer duration of action, and a unique neosubstrate degradation profile. The experimental protocols outlined in this guide provide a clear and robust pathway to validate this hypothesis, from confirming covalent adduction at the molecular level to identifying its downstream consequences in a cellular context.
The successful elucidation of this mechanism would not only provide a deep understanding of this specific molecule but also serve as a proof-of-concept for the broader application of covalent chemistry in modulating the activity of E3 ubiquitin ligases. This could pave the way for a new generation of targeted protein degraders with improved therapeutic properties, capable of addressing previously "undruggable" targets and overcoming clinical resistance to existing therapies.
References
-
Pomalidomide - Wikipedia. [Link]
-
Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma. (2015-07-20). [Link]
-
Lenalidomide - Wikipedia. [Link]
-
The novel mechanism of lenalidomide activity - PMC - NIH. [Link]
-
Thalidomide - Wikipedia. [Link]
-
What is the mechanism of Pomalidomide? - Patsnap Synapse. (2024-07-17). [Link]
-
Mechanism of action of lenalidomide in hematological malignancies - ResearchGate. [Link]
-
The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed. [Link]
-
Lenalidomide use in multiple myeloma (Review) - PMC - PubMed Central. [Link]
-
Cereblon covalent modulation through structure-based design of histidine targeting chemical probes - NIH. [Link]
-
What are the molecular and cellular mechanisms involved in the action of Pomalidomide? | R Discovery. [Link]
-
Cereblon covalent modulation through structure-based design of histidine targeting chemical probes - ResearchGate. [Link]
-
Pomalidomide: The new immunomodulatory agent for the treatment of multiple myeloma. [Link]
-
Development of Analogs of Thalidomide - Encyclopedia.pub. [Link]
-
Pomalidomide | Blood | American Society of Hematology - ASH Publications. (2013-10-03). [Link]
-
Molecular mechanisms of thalidomide and its derivatives - PMC - NIH. [Link]
-
Cereblon target validation using a covalent inhibitor of neosubstrate recruitment - PubMed. [Link]
-
Lenalidomide and thalidomide: mechanisms of action--similarities and differences - PubMed. [Link]
-
Covalent protein degraders targeting the cereblon sensor loop histidine. [Link]
-
Fragment-Based Covalent Ligand Screening Enables Rapid Discovery of Inhibitors for the RBR E3 Ubiquitin Ligase HOIP - PubMed Central. [Link]
-
Cereblon covalent modulation through structure-based design of histidine targeting chemical probes - RSC Publishing. [Link]
-
Unveiling the binding mechanism of an E3 ubiquitin ligase: covale - Longdom Publishing. [Link]
-
E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology - PubMed Central. [Link]
-
The reaction of iodobenzene-p-sulphonyl chloride (pipsyl chloride) with certain amino acids and peptides, and with insulin - PMC - NIH. [Link]
-
Dansyl chloride - Wikipedia. [Link]
- EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google P
-
Getting a handle on ubiquitin E3 ligases - The Francis Crick Institute. (2020-01-16). [Link]
-
On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC - NIH. [Link]
Sources
- 1. Lenalidomide - Wikipedia [en.wikipedia.org]
- 2. Thalidomide - Wikipedia [en.wikipedia.org]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pomalidomide - Wikipedia [en.wikipedia.org]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent protein degraders targeting the cereblon sensor loop histidine - American Chemical Society [acs.digitellinc.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. ascopubs.org [ascopubs.org]
- 11. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 12. Lenalidomide use in multiple myeloma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cereblon covalent modulation through structure-based design of histidine targeting chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cereblon covalent modulation through structure-based design of histidine targeting chemical probes - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 15. Fragment-Based Covalent Ligand Screening Enables Rapid Discovery of Inhibitors for the RBR E3 Ubiquitin Ligase HOIP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
- 17. E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The reaction of iodobenzene-p-sulphonyl chloride (pipsyl chloride) with certain amino acids and peptides, and with insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 20. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
- 21. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
- 23. Cereblon target validation using a covalent inhibitor of neosubstrate recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
"2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride" chemical properties and reactivity
An In-depth Technical Guide to 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride: Properties, Reactivity, and Application in Targeted Protein Degradation
Introduction: A Pivotal Building Block in Modern Drug Discovery
In the rapidly advancing field of targeted protein degradation (TPD), the design of heterobifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) has become a paramount strategy for addressing previously "undruggable" disease targets.[1] Central to this approach is the use of versatile chemical building blocks that enable the covalent linkage of a target-protein-binding ligand to an E3 ubiquitin ligase ligand. This compound stands out as a critical reagent in this context.
This molecule ingeniously combines two essential functionalities within a single, compact structure:
-
The Glutarimide Moiety: A well-established pharmacophore derived from immunomodulatory imide drugs (IMiDs) like thalidomide, which serves as a potent binder for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2]
-
The Ethanesulfonyl Chloride Group: A highly reactive electrophilic handle, enabling efficient and chemoselective conjugation to various nucleophilic groups present on target-protein ligands.
This guide provides a comprehensive technical overview for researchers and drug development professionals on the chemical properties, reactivity, and strategic application of this compound in the synthesis of novel protein degraders.
Physicochemical Properties
A clear understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₇H₁₀ClNO₄S | [3][4][5] |
| Molecular Weight | 239.68 g/mol | [3][4][5] |
| CAS Number | 1000339-13-8 | [3][6] |
| Appearance | Solid | [4] |
| SMILES | C1CC(=O)N(C(=O)C1)CCS(=O)(=O)Cl | [3][4] |
| InChIKey | XDXWYZCUAJWIGN-UHFFFAOYSA-N | [3][4] |
Stability and Storage: As a sulfonyl chloride, this compound is highly susceptible to hydrolysis. Contact with water or atmospheric moisture will lead to its rapid decomposition into the corresponding sulfonic acid, releasing corrosive hydrogen chloride (HCl) gas.[7][8] Therefore, it is imperative to handle and store the reagent under anhydrous conditions. It is classified as a combustible solid and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, alcohols, and oxidizing agents.[4][9]
Core Reactivity: The Electrophilic Sulfonyl Chloride
The synthetic utility of this compound is dominated by the reactivity of its sulfonyl chloride group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for a wide range of nucleophiles.
The primary reaction is a nucleophilic acyl substitution-type mechanism where a nucleophile (e.g., an amine, alcohol, or thiol) attacks the sulfur center, leading to the displacement of the chloride leaving group. This reaction is the cornerstone of its use in PROTAC synthesis, forming stable sulfonamide, sulfonate ester, or thioester linkages.
Caption: General reaction of the sulfonyl chloride with a nucleophile.
The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves a critical role in neutralizing the HCl byproduct generated during the reaction, which could otherwise protonate the nucleophile (especially if it is an amine), rendering it unreactive, or cause degradation of acid-sensitive functional groups elsewhere in the molecule.
Synthetic Strategy
While vendor-supplied, understanding the synthesis of this compound provides insight into potential impurities and handling considerations. A plausible and common method for preparing sulfonyl chlorides is the oxidative chlorination of a corresponding thiol or disulfide.[8]
A hypothetical, yet chemically sound, two-step synthesis is outlined below:
-
N-Alkylation: Glutarimide is N-alkylated with 2-bromoethanethiol or a protected equivalent to form N-(2-mercaptoethyl)glutarimide.
-
Oxidative Chlorination: The resulting thiol is then subjected to oxidative chlorination. A common and effective method involves reacting the thiol with chlorine gas in an aqueous medium or using reagents like sulfuryl chloride in the presence of a catalyst.[10] This process simultaneously oxidizes the sulfur and introduces the chlorine atom to form the final sulfonyl chloride product.
Caption: Plausible synthetic workflow for the target compound.
Application in the Assembly of PROTACs
The primary and most powerful application of this reagent is in the construction of Cereblon-recruiting PROTACs.[11][12] A PROTAC is a heterobifunctional molecule composed of three key parts: a ligand for a protein of interest (POI), a ligand for an E3 ligase, and a chemical linker that joins them.
This compound provides the E3 ligase ligand (the glutarimide head) and a reactive handle to build out the linker. In a typical PROTAC synthesis, a previously developed ligand for the POI, which contains a nucleophilic handle (such as a primary or secondary amine), is reacted with the sulfonyl chloride. This reaction covalently attaches the Cereblon-binding moiety to the POI ligand, completing the assembly of the PROTAC molecule.
Once synthesized, the PROTAC can execute its function within the cell. It simultaneously binds to the POI and Cereblon, forming a ternary complex. This proximity induces the E3 ligase to poly-ubiquitinate the POI, marking it for degradation by the proteasome.
Caption: The PROTAC mechanism of action facilitated by the assembled molecule.
Experimental Protocol: Sulfonamide Formation
The following protocol provides a detailed, self-validating methodology for the coupling of this compound with a generic primary or secondary amine, a key step in PROTAC synthesis.
Objective: To synthesize a sulfonamide by reacting an amine-containing molecule with this compound.
Materials:
-
Amine-containing substrate (Ligand-NHR)
-
This compound (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Non-nucleophilic base (e.g., Pyridine or Triethylamine, 2-3 eq)
-
Nitrogen or Argon gas supply
-
Standard glassware (round-bottom flask, stir bar, septa)
-
TLC plates and LC-MS for reaction monitoring
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Methodology:
-
Reaction Setup (Causality: Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride):
-
Dry a round-bottom flask under flame or in an oven and allow it to cool under a stream of inert gas (N₂ or Ar).
-
Dissolve the amine-containing substrate (1.0 eq) in anhydrous DCM. The volume should be sufficient to ensure complete dissolution (e.g., 0.1 M concentration).
-
-
Base Addition (Causality: The base neutralizes the HCl byproduct, preventing side reactions and deactivation of the amine nucleophile):
-
Add the non-nucleophilic base (2-3 eq) to the stirred solution.
-
Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exothermicity of the subsequent addition and minimize potential side reactions.
-
-
Sulfonyl Chloride Addition (Causality: Slow addition prevents localized overheating and ensures a controlled reaction rate):
-
Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add this solution dropwise to the cooled, stirred reaction mixture over 5-10 minutes.
-
-
Reaction Monitoring (Causality: Ensures the reaction proceeds to completion without unnecessary heating or prolonged reaction times, which could lead to degradation):
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. A successful reaction will show the consumption of the starting amine and the appearance of a new, typically less polar, product spot (sulfonamide). The reaction is often complete within 1-4 hours.
-
-
Workup (Causality: This sequence removes excess base, acidic byproducts, and water-soluble impurities):
-
Once the reaction is complete, quench it by adding water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM if necessary.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification (Causality: Isolates the desired product from unreacted starting materials and non-polar impurities):
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the pure sulfonamide product.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
-
Safety and Handling
Given its reactivity, proper handling of this compound is essential.
-
Hazards: The compound is an irritant and is corrosive upon contact with moisture due to the release of HCl.[6][7] Inhalation of dust or vapors should be avoided.
-
Personal Protective Equipment (PPE): Always handle this reagent in a certified chemical fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Spill & Disposal: In case of a spill, avoid using water. Use an inert absorbent material like sand or vermiculite. Dispose of the chemical and contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical reagent; it is a key enabler in the rational design of next-generation therapeutics. Its dual-functionality provides a direct and efficient route to the synthesis of Cereblon-recruiting PROTACs and other molecular glues. By understanding its properties, reactivity, and the causality behind its handling and reaction protocols, researchers can effectively leverage this powerful building block to accelerate the discovery and development of novel therapies for a host of challenging diseases.
References
-
Villemure, E., Wang, Y., et al. (2024). Tactics and Strategies for the Synthesis of Cereblon Ligands. Synthesis.[1][2][13]
-
Norris, J. L., et al. (2019). Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development. Bioorganic & Medicinal Chemistry Letters.[11]
-
Zhang, X., et al. (2024). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. Molecular Systems Design & Engineering.[12]
-
PubChem. (n.d.). This compound. PubChem Compound Summary for CID 43811467. Retrieved from [Link][3]
-
Atzrodt, J., et al. (2022). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from [Link][10][14]
-
PubChem. (n.d.). Ethanesulfonyl chloride. PubChem Compound Summary for CID 11667. Retrieved from [Link][8]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. This compound | C7H10ClNO4S | CID 43811467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(2,6-Dioxo-1-piperidinyl)ethanesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-(2,6-Dioxo-1-piperidinyl)ethanesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1000339-13-8 Cas No. | 2-(2,6-Dioxo-piperidin-1-yl)-ethanesulfonyl chloride | Matrix Scientific [matrixscientific.com]
- 7. ETHANESULFONYL CHLORIDE, 2-CHLORO- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Ethanesulfonyl chloride | C2H5ClO2S | CID 11667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. scienceopen.com [scienceopen.com]
- 11. Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Synthesis of [2 H5 ]baricitinib via [2 H5 ]ethanesulfonyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride for PROTAC Linker Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-(2,6-dioxopiperidin-1-yl)ethanesulfonyl chloride, a pivotal building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will dissect its synthesis, physicochemical properties, and its application in the construction of sulfonamide-based PROTAC linkers. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel protein degraders. Detailed, field-proven protocols, causality-driven experimental choices, and comprehensive referencing are provided to ensure scientific integrity and practical utility.
Introduction: The Critical Role of Linkers in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2]
The linker is far from a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the entire molecule, such as solubility and cell permeability.[3] While traditional alkyl and polyethylene glycol (PEG) linkers are widely employed, there is a growing interest in more sophisticated linker architectures to address the challenges in PROTAC development.[2]
This guide focuses on the utility of this compound, a precursor for introducing a thalidomide-based E3 ligase ligand (recruiting Cereblon) connected via a sulfonamide linkage. The sulfonamide group offers a unique combination of chemical stability and hydrogen bonding capabilities that can influence the conformational preferences of the PROTAC linker.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this key building block is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ClNO₄S | [4] |
| Molecular Weight | 239.68 g/mol | [4] |
| Appearance | Solid | [5] |
| IUPAC Name | This compound | [4] |
| CAS Number | 1000339-13-8 | [6] |
Synthesis of this compound: A Proposed Two-Step Protocol
While not extensively detailed in publicly available literature, a chemically sound and robust synthesis can be proposed based on established organic chemistry principles. The synthesis is envisioned as a two-step process starting from N-(2-bromoethyl)piperidine-2,6-dione.
Diagram: Synthetic Workflow
Caption: Proposed two-step synthesis of the target sulfonyl chloride.
Step 1: Synthesis of 2-(2,6-Dioxopiperidin-1-yl)ethanethiol
This initial step involves the conversion of a halide to a thiol via nucleophilic substitution with a hydrosulfide salt.
Protocol:
-
Reaction Setup: To a solution of N-(2-bromoethyl)piperidine-2,6-dione (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydrosulfide (NaSH) (1.5 eq) portion-wise at 0 °C under a nitrogen atmosphere.[7]
-
Expert Insight: The use of anhydrous DMF is crucial to prevent unwanted side reactions. A slight excess of NaSH is used to drive the reaction to completion. The reaction is performed at 0 °C to control the exothermicity and minimize potential side reactions.
-
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Isolation: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford 2-(2,6-dioxopiperidin-1-yl)ethanethiol.
Step 2: Oxidation of 2-(2,6-Dioxopiperidin-1-yl)ethanethiol to the Sulfonyl Chloride
The synthesized thiol is then oxidized to the corresponding sulfonyl chloride. Several methods are available for this transformation; a reliable method using N-chlorosuccinimide (NCS) is detailed below.[8]
Protocol:
-
Reaction Setup: Dissolve the 2-(2,6-dioxopiperidin-1-yl)ethanethiol (1.0 eq) in a mixture of acetonitrile and water. Cool the solution to 0 °C in an ice bath.
-
Oxidative Chlorination: Slowly add N-chlorosuccinimide (NCS) (3.0 eq) and a catalytic amount of concentrated hydrochloric acid (HCl).
-
Expert Insight: NCS is a convenient and effective oxidizing agent for this transformation. The reaction is performed in a mixed solvent system to ensure the solubility of both the organic substrate and the inorganic reagents. The addition of acid can catalyze the reaction.
-
-
Reaction Progression: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Trustworthiness Note: The product is a reactive sulfonyl chloride and may be moisture-sensitive. It is often recommended to use the crude product directly in the next step without extensive purification to avoid decomposition.
-
Application in PROTAC Linker Synthesis: Formation of a Sulfonamide Linkage
This compound is a versatile reagent for introducing the thalidomide-based E3 ligase ligand into a PROTAC structure via a stable sulfonamide bond. This is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine present on the POI ligand or a linker attached to it.
Diagram: PROTAC Synthesis Workflow
Caption: General workflow for synthesizing a sulfonamide-linked PROTAC.
Detailed Protocol for Sulfonamide Linker Formation
Materials:
-
POI ligand with a primary or secondary amine functional group (1.0 eq)
-
This compound (1.2 eq)
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, DIPEA) (2.0-3.0 eq)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))
Procedure:
-
Reaction Setup: Dissolve the amine-containing POI ligand in the chosen anhydrous aprotic solvent under a nitrogen atmosphere. Add the base and stir the solution at room temperature for 10-15 minutes.
-
Expert Insight: The choice of solvent depends on the solubility of the POI ligand. The base is essential to neutralize the HCl generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.
-
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by LC-MS.
-
Work-up and Isolation: Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude PROTAC by preparative high-performance liquid chromatography (HPLC) or flash column chromatography to obtain the final product.
-
Characterization: The final PROTAC should be thoroughly characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Case Study: Hypothetical Synthesis of a BRD4-Targeting PROTAC
To illustrate the practical application, let's consider the synthesis of a hypothetical PROTAC targeting BRD4, using an amine-functionalized derivative of the BRD4 inhibitor JQ1.
Reaction Scheme:
-
POI Ligand: (S)-tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][8][9][10]triazolo[4,3-a][8][10]diazepin-6-yl)acetate with a deprotected primary amine handle.
-
E3 Ligase Ligand Precursor: this compound
-
Reaction: Standard sulfonamide formation as described in the protocol above.
This synthesis would yield a potent BRD4-degrading PROTAC where the sulfonamide linker provides a stable connection between the JQ1 warhead and the thalidomide-based E3 ligase ligand. The properties of the resulting PROTAC, including its degradation efficiency (DC₅₀) and selectivity, would then be evaluated in relevant cell lines.
Advantages and Considerations of Sulfonamide Linkers in PROTACs
The incorporation of a sulfonamide linkage, facilitated by this compound, offers several potential advantages in PROTAC design:
-
Chemical Stability: Sulfonamides are generally stable to hydrolysis and enzymatic degradation, which can improve the in vivo half-life of the PROTAC.
-
Hydrogen Bonding Capacity: The sulfonamide group can act as both a hydrogen bond donor and acceptor, potentially influencing the conformation of the linker and the stability of the ternary complex through interactions with the POI or E3 ligase.
-
Modulation of Physicochemical Properties: The introduction of a sulfonyl group can impact the polarity and solubility of the PROTAC molecule.
Considerations:
-
Reactivity of the Sulfonyl Chloride: Sulfonyl chlorides are reactive electrophiles and can be sensitive to moisture. Care should be taken during their synthesis and handling.
-
Potential for Off-Target Reactivity: While generally selective for amines, the reactivity of the sulfonyl chloride with other nucleophiles should be considered, especially with complex POI ligands.
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs featuring a sulfonamide linker. This guide has provided a comprehensive overview of its synthesis and application, with detailed protocols designed to be both informative for experienced researchers and accessible to those new to the field of targeted protein degradation. The rational design of linkers is a key aspect of modern drug discovery, and the strategic incorporation of moieties like sulfonamides will undoubtedly contribute to the development of the next generation of potent and selective protein degraders.
References
- Nishiguchi, A., Maeda, K., & Miki, S. (2006).
- Qin, Q., et al. (2022). Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs. European Journal of Medicinal Chemistry, 238, 114474.
- Chan, K. H., et al. (2022). Synthesis and biological evaluation of niclosamide PROTACs. Bioorganic & Medicinal Chemistry Letters, 62, 128639.
- BenchChem. (2025). The Impact of Linker Composition on PROTAC Efficacy: A Comparative Guide to "Bis-PEG4- sulfonic acid".
- Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461.
- PubChem. (n.d.). This compound. PubChem Compound Summary for CID 43811467.
- Rewcastle, G. W., et al. (2017). Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. Bioorganic & Medicinal Chemistry Letters, 27(22), 5063-5067.
- García-Reyes, J. F., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
- Erdelyi, M., Meibom, D., & Kihlberg, J. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry.
- Matrix Scientific. (n.d.). 2-(2,6-Dioxo-piperidin-1-yl)-ethanesulfonyl chloride.
- Sigma-Aldrich. (n.d.). 2-(2,6-Dioxo-1-piperidinyl)ethanesulfonyl chloride AldrichCPR.
- BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.
- An, S., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Acta Pharmaceutica Sinica B, 12(12), 4536-4562.
- AiFChem. (2025). What Is a PROTAC Linker and Its Role in Modern Drug Discovery.
- MarinBio. (n.d.).
- CAS. (2024). PROTACs revolutionize small molecule drugs.
- BenchChem. (2025). Application Notes and Protocols for PROTAC Synthesis Using 3-Bromo-1-propanol as a Linker Precursor.
- Shindo, N., et al. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry–A European Journal, 28(51), e202201389.
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2011). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett, 2011(18), 2671-2674.
- Sigma-Aldrich. (n.d.). 2-(2,6-Dioxo-1-piperidinyl)ethanesulfonyl chloride AldrichCPR.
- Santa Cruz Biotechnology. (n.d.). 2-(2,6-Dioxo-piperidin-1-yl)-ethanesulfonyl chloride.
- Jansen-van Vuuren, R. D., & Vohra, R. (2022). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. Journal of Labelled Compounds and Radiopharmaceuticals, 65(6), 156-161.
- Sigma-Aldrich. (n.d.). 2-(2,6-Dioxo-1-piperidinyl)ethanesulfonyl chloride AldrichCPR.
- Muller, G. W., et al. (2006). U.S.
- Yacoo Science. (2018).
- PubChem. (n.d.). Sodium hydrosulfide. PubChem Compound Summary for CID 28015.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. explorationpub.com [explorationpub.com]
- 3. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20060052609A1 - Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines - Google Patents [patents.google.com]
- 6. PROTAC Synthesis Kits for Targeted Protein Degradation [sigmaaldrich.com]
- 7. Sodium hydrosulfide | NaHS | CID 28015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
The Aliphatic Sulfonamide Bridge: A Technical Guide to 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl Chloride Derivatives for Targeted Protein Degradation
Abstract
Targeted protein degradation (TPD) has emerged as a transformative modality in drug discovery, offering the potential to address previously "undruggable" targets. At the heart of this revolution are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system. The rational design of these molecules is a multi-parameter optimization challenge where the chemical linker, connecting the target-binding warhead to the E3 ligase recruiter, plays a pivotal role. This guide provides an in-depth technical exploration of a specific and highly valuable chemical entity for PROTAC synthesis: 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride (DPE-Cl) . We will dissect the synthesis of this Cereblon (CRBN) E3 ligase handle, its incorporation into PROTACs via the robust sulfonamide linkage, and the critical assays required to validate the resulting degraders. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the next generation of protein degraders.
Introduction: The Central Role of the E3 Ligase Ligand and Linker in PROTAC Design
PROTACs are event-driven therapeutics that function by inducing proximity between a protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[1] This catalytic mechanism allows for potent, substoichiometric activity.[2] A PROTAC is comprised of three key components: a ligand for the POI ("warhead"), a ligand for an E3 ligase, and a chemical linker tethering the two.[] While over 600 E3 ligases exist in the human proteome, the vast majority of PROTACs developed to date recruit either the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases.
Cereblon, a substrate receptor for the CRL4CRBN E3 ubiquitin ligase complex, gained prominence as the target of immunomodulatory imide drugs (IMiDs) such as thalidomide and its derivatives, pomalidomide and lenalidomide.[4] These IMiDs bind to CRBN, inducing the degradation of specific neosubstrate proteins. This inherent ability to recruit CRBN has made pomalidomide and related glutarimide structures highly valuable moieties for PROTAC design.
The linker, however, is far from a passive spacer. Its length, composition, and attachment points are critical determinants of a PROTAC's efficacy, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties like solubility and cell permeability.[5][6] The choice of linker chemistry is therefore a crucial design consideration. This guide focuses on the synthesis and application of a specific CRBN E3 ligase handle, this compound (DPE-Cl), which enables the formation of a stable, aliphatic sulfonamide linker.
The Chemistry of DPE-Cl: Synthesis and Reactivity
The core of our discussion is the bifunctional molecule this compound. This reagent combines the CRBN-binding glutarimide motif with a reactive sulfonyl chloride group, making it an efficient building block for PROTAC synthesis.
Proposed Synthesis of this compound (DPE-Cl)
Step 1: N-Alkylation to form 1-(2-(acetylthio)ethyl)piperidine-2,6-dione
The synthesis would likely commence with the readily available 2,6-piperidinedione (glutarimide). N-alkylation using a suitable 2-carbon electrophile bearing a protected thiol, such as S-(2-bromoethyl) ethanethioate, in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF), would yield the N-alkylated glutarimide intermediate.
Step 2: Thiol Deacetylation
The acetyl protecting group on the thiol can be removed under basic conditions, for instance, using sodium hydroxide in methanol, to yield the free thiol, 1-(2-mercaptoethyl)piperidine-2,6-dione.
Step 3: Oxidative Chlorination to DPE-Cl
The final and critical step is the conversion of the thiol to the sulfonyl chloride. This transformation can be achieved through oxidative chlorination. Several reagents are effective for this purpose, including a combination of N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid, or a system of hydrogen peroxide and thionyl chloride (SOCl₂).[1][7] These methods are generally high-yielding and proceed under mild conditions, making them suitable for complex organic molecules.[1]
Experimental Protocol: Proposed Synthesis of DPE-Cl
Materials:
-
2,6-Piperidinedione (Glutarimide)
-
S-(2-bromoethyl) ethanethioate
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
N-Chlorosuccinimide (NCS)
-
Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
N-Alkylation: To a solution of 2,6-piperidinedione (1.0 eq) in DMF, add K₂CO₃ (1.5 eq) and S-(2-bromoethyl) ethanethioate (1.1 eq). Stir the reaction mixture at room temperature for 16 hours. Monitor reaction completion by TLC. Upon completion, dilute the reaction with water and extract with EtOAc. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 1-(2-(acetylthio)ethyl)piperidine-2,6-dione.
-
Thiol Deacetylation: Dissolve the product from Step 1 in methanol. Add a solution of NaOH (1.2 eq) in water and stir at room temperature for 2 hours. Neutralize the reaction mixture with 1M HCl and extract with EtOAc. Dry the organic layer and concentrate to yield 1-(2-mercaptoethyl)piperidine-2,6-dione.
-
Oxidative Chlorination: Dissolve the thiol from Step 2 in a mixture of DCM and dilute aqueous HCl at 0 °C. Add NCS (3.5 eq) portion-wise, maintaining the temperature below 5 °C. Stir the reaction for 30 minutes at 0 °C. Separate the organic layer, wash with cold brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure at low temperature to yield the final product, this compound. The product should be used immediately in the next step due to the reactive nature of sulfonyl chlorides.
Building the PROTAC: The Sulfonamide Linkage
The primary utility of DPE-Cl is its ability to readily react with primary or secondary amines on a POI-linker moiety to form a stable sulfonamide bond. This reaction is typically robust, high-yielding, and proceeds under mild conditions.
The Advantages of the Sulfonamide Linker
While amide and ether linkages are common in PROTAC design, the sulfonamide group offers distinct properties:
-
Chemical Stability: Sulfonamides are generally more resistant to enzymatic cleavage by proteases and amidases compared to amides, which can enhance the in vivo stability of the PROTAC.
-
Hydrogen Bonding Capacity: The sulfonamide moiety is a good hydrogen bond acceptor and, in the case of primary amine coupling, a hydrogen bond donor. These interactions can influence the conformation of the linker and its interactions within the ternary complex.[8]
-
Modulation of Physicochemical Properties: The inclusion of a sulfonyl group can alter the polarity and solubility of the PROTAC molecule, which in turn affects cell permeability and other ADME (absorption, distribution, metabolism, and excretion) properties.[9]
General Protocol for PROTAC Synthesis using DPE-Cl
The synthesis of a PROTAC using DPE-Cl involves the coupling of the sulfonyl chloride with a POI ligand that has been functionalized with a linker terminating in a primary or secondary amine.
Experimental Protocol: Sulfonamide Bond Formation
Materials:
-
This compound (DPE-Cl) (freshly prepared)
-
POI-linker-amine (1.0 eq)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Pyridine) (2.0-3.0 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Procedure:
-
Dissolve the POI-linker-amine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the base (e.g., DIPEA, 2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve the freshly prepared DPE-Cl (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DPE-Cl solution dropwise to the cooled amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC by flash column chromatography or preparative HPLC to yield the final product.
Characterization and Validation of DPE-Cl-based PROTACs
Once synthesized, a rigorous series of biophysical and cellular assays is required to validate the PROTAC's mechanism of action and determine its efficacy. This self-validating system ensures that the observed biological effects are due to the intended targeted protein degradation.
Biophysical Assays: Confirming the Ternary Complex
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[10] Several biophysical techniques can be employed to characterize these interactions.
-
Surface Plasmon Resonance (SPR): SPR is a powerful technique to measure the binding affinities and kinetics of the binary interactions (PROTAC-POI, PROTAC-CRBN) and the formation of the ternary complex. It can also determine the cooperativity of ternary complex formation, a key parameter for PROTAC efficiency.
-
Isothermal Titration Calorimetry (ITC): ITC measures the heat changes upon binding, providing thermodynamic parameters (KD, ΔH, ΔS) for the binary and ternary interactions.
-
Fluorescence Polarization (FP): FP assays can be used to determine binding affinities in solution and are amenable to high-throughput screening.
Table 1: Example Biophysical Data for a Hypothetical DPE-Cl-based PROTAC
| Interaction | Technique | Binding Affinity (KD) | Cooperativity (α) |
| PROTAC <-> POI | SPR | 100 nM | N/A |
| PROTAC <-> CRBN | SPR | 500 nM | N/A |
| POI-PROTAC <-> CRBN | SPR | 50 nM | 10 |
| CRBN-PROTAC <-> POI | ITC | 60 nM | 8.3 |
Note: Cooperativity (α) is calculated as the ratio of the binary KD of the PROTAC for one protein to the ternary KD when the PROTAC is pre-bound to the other protein. An α > 1 indicates positive cooperativity, which is favorable for ternary complex formation.
Cellular Assays: Demonstrating Protein Degradation
Ultimately, the success of a PROTAC is determined by its ability to induce the degradation of the target protein in a cellular context.
-
Western Blotting: This is the most common method to visualize and quantify the reduction in POI levels upon PROTAC treatment. Cells are treated with varying concentrations of the PROTAC for a specific duration, and the protein levels are compared to a loading control (e.g., GAPDH or β-actin).
-
Determining DC50 and Dmax: From concentration-response Western blots, two key parameters are derived:
-
DC50: The concentration of PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
-
-
Time-Course Experiments: These experiments reveal the kinetics of degradation, showing how quickly the POI is degraded and how long the degradation is sustained.
-
Washout Experiments: To assess the duration of the degradation effect, the PROTAC-containing medium is removed and replaced with fresh medium. The rate of protein re-synthesis is then monitored over time.
Table 2: Example Cellular Degradation Data for a Hypothetical DPE-Cl-based PROTAC
| Cell Line | Target Protein | DC50 | Dmax | Time to Dmax |
| MCF-7 | Protein X | 50 nM | >95% | 8 hours |
| A549 | Protein X | 75 nM | >90% | 12 hours |
Mechanistic Validation: Ensuring On-Target Action
To confirm that the observed protein loss is due to the intended PROTAC mechanism, several control experiments are essential:
-
Proteasome Inhibition: Co-treatment of cells with the PROTAC and a proteasome inhibitor (e.g., MG132 or bortezomib) should rescue the degradation of the POI, confirming that the degradation is proteasome-dependent.
-
CRBN Knockdown/Knockout: The activity of a DPE-Cl-based PROTAC should be dependent on the presence of CRBN. In cells where CRBN has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR), the PROTAC should be inactive.
-
Inactive Epimer Control: For PROTACs utilizing thalidomide-like ligands, synthesizing a control compound with the opposite stereochemistry at the glutarimide chiral center, which does not bind CRBN, should result in an inactive degrader.
Visualizing the Process: Diagrams and Workflows
Visual aids are crucial for understanding the complex processes involved in targeted protein degradation.
Diagram 1: PROTAC Mechanism of Action
Caption: Mechanism of targeted protein degradation by a DPE-Cl-based PROTAC.
Diagram 2: Synthesis Workflow for a DPE-Cl-based PROTAC
Sources
- 1. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Role of the Dioxopiperidine Moiety in PROTACs
Foreword
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in drug discovery, moving beyond simple occupancy-driven inhibition to harnessing the cell's own machinery for targeted protein degradation.[1][2] These heterobifunctional molecules catalytically induce the degradation of specific proteins of interest (POIs) by bringing them into proximity with an E3 ubiquitin ligase.[3][] At the heart of many clinically advanced PROTACs lies the Cereblon (CRBN) E3 ligase, and the key to recruiting it is a chemical moiety with a storied past: the 2,6-dioxopiperidine, or glutarimide, ring.[5][6]
This guide provides a deep, technical exploration of the dioxopiperidine moiety's central role in PROTAC design. We will dissect its mechanism of action, explore the structural underpinnings of its interaction with Cereblon, compare the foundational ligands derived from it, and provide actionable protocols for its application in research. This is not merely a review but a field guide for the researchers, scientists, and drug developers actively shaping the future of targeted protein degradation.
The Dioxopiperidine Core: Hijacking the CRL4-CRBN E3 Ligase
PROTACs function by creating a ternary complex between a target protein and an E3 ligase, which facilitates the transfer of ubiquitin to the target, marking it for destruction by the 26S proteasome.[3][7] The dioxopiperidine moiety is the critical component of ligands that recruit the CRL4-CRBN E3 ligase complex, one of the most successfully exploited ligases in PROTAC development.[5][8]
The ligands themselves are derived from a class of drugs known as immunomodulatory drugs (IMiDs), most notably thalidomide and its more potent analogs, lenalidomide and pomalidomide.[5][9] These molecules were discovered to function as "molecular glues," altering the substrate specificity of CRBN to induce the degradation of neosubstrates like the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8][][11] In the context of a PROTAC, this intrinsic ability to bind CRBN is repurposed; the IMiD derivative serves as the anchor to the E3 ligase, while a linker connects it to a separate ligand that binds the POI.[12]
The Atomic Handshake: Structural Basis of CRBN Binding
The effectiveness of the dioxopiperidine moiety stems from a highly specific and well-defined binding interaction with the thalidomide-binding domain (TBD) of Cereblon.[13][14] The core of this interaction is the insertion of the glutarimide ring into a snug aromatic pocket, often described as a "tryptophan cage."[15][16]
Key Structural Features:
-
The Glutarimide Ring: This six-membered ring is the essential pharmacophore. Its imide group forms crucial hydrogen bonds with residues within the CRBN binding pocket.[17]
-
The Aromatic Cage: Three highly conserved tryptophan residues (Trp380, Trp386, Trp400 in human CRBN) form the walls of the binding pocket, sandwiching the glutarimide ring through favorable π-stacking interactions.[16]
-
Steric and Electronic Complementarity: The pocket is sterically constrained, and the precise fit of the glutarimide ring is critical. The carbonyl groups of the imide are essential for binding, while modifications to the ring can abolish it.[17]
This specific, high-affinity interaction is the foundation upon which all dioxopiperidine-based PROTACs are built. Understanding this "atomic handshake" is paramount when designing new CRBN recruiters or optimizing linker attachment points.
A Comparative Analysis of Core Ligands
While derived from the same thalidomide scaffold, the choice between thalidomide, lenalidomide, and pomalidomide as the CRBN-recruiting moiety can significantly impact PROTAC performance. The differences lie in their binding affinities and the downstream degradation efficiency they confer upon the final PROTAC molecule.
| Ligand | CRBN Binding Affinity (IC50) | Notes |
| Pomalidomide | ~157 nM[18] | Generally the highest affinity binder among the three. |
| Lenalidomide | ~178 nM[18] | Slightly lower affinity than pomalidomide but still very potent. |
| Thalidomide | ~250 nM[18] | The original scaffold, with comparatively lower binding affinity. |
Higher binding affinity for CRBN does not always translate linearly to superior PROTAC performance, but it is a critical starting parameter. The ultimate measure is the efficiency of POI degradation, typically quantified by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
Case Study: BRD4 Degradation A comparative study of PROTACs targeting the bromodomain-containing protein 4 (BRD4) illustrates the functional differences between these ligands.
| PROTAC Ligand | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| Thalidomide-based | BRD4 | 50-100 | >90 | [18] |
| Lenalidomide-based | BRD4 | 1-10 | >95 | [18] |
The data clearly indicates that for BRD4, using lenalidomide as the CRBN recruiter resulted in a PROTAC with significantly higher potency than its thalidomide-based counterpart.[18] This underscores the importance of empirical validation; the optimal choice of the dioxopiperidine ligand is context-dependent and must be determined for each new POI.[18]
Design Principles and Off-Target Considerations
The dioxopiperidine moiety is not a simple, inert anchor. Its structure and the point of linker attachment are critical design variables that influence not only on-target potency but also aqueous stability and off-target effects.[19]
Linker Attachment Point (Exit Vector): The linker can be attached at different positions on the phthalimide/isoindolinone portion of the molecule. The chosen "exit vector" dictates the orientation of the POI relative to the E3 ligase in the ternary complex, which is a crucial determinant of degradation efficiency.[20] Studies have shown that modifying the linker attachment point can dramatically alter a PROTAC's biological activity.[19]
Minimizing Off-Target Effects: A significant concern with IMiD-based PROTACs is the potential for off-target degradation of CRBN's natural neosubstrates (e.g., IKZF1, IKZF3) or other zinc-finger proteins.[21][22] This activity is inherent to the pomalidomide moiety itself.[23] Recent research provides a critical design principle to mitigate this: substitution at the C5 position of the phthalimide ring with moieties of an appropriate size can reduce off-target degradation while maintaining or even enhancing on-target potency.[21][22][23] This is a self-validating system; by designing PROTACs with and without this modification, researchers can directly assess and minimize unintended off-target effects.
Experimental Protocols & Validation
The theoretical design of a PROTAC must be validated through rigorous experimentation. The foundational assay for any PROTAC is confirming the degradation of the target protein in a cellular context.
Protocol: Western Blot Analysis of Target Protein Degradation
This protocol details the steps to quantify the degradation of a POI following treatment with a dioxopiperidine-based PROTAC.
1. Cell Culture and Treatment: a. Plate cells (e.g., a cancer cell line endogenously expressing the POI) at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight. The causality here is to ensure cells are in a healthy, logarithmic growth phase for consistent protein expression. b. Prepare a serial dilution of your PROTAC in the appropriate cell culture medium. A typical concentration range might be 1 nM to 10 µM. c. Aspirate the old medium from the cells and add the medium containing the PROTAC concentrations. Include a vehicle-only control (e.g., 0.1% DMSO). d. Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours). The time course is critical to capture the kinetics of degradation.
2. Cell Lysis and Protein Quantification: a. After treatment, place plates on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS). This step removes residual medium and stops cellular processes. b. Lyse the cells by adding an appropriate volume of RIPA buffer supplemented with protease and phosphatase inhibitor cocktails directly to each well. The inhibitors are essential to prevent post-lysis degradation or modification of proteins, ensuring the measured protein levels reflect the in-cell state. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (containing the soluble proteins) to a new tube. f. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay). This is a self-validating step to ensure equal protein loading in the subsequent step.
3. SDS-PAGE and Immunoblotting: a. Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins. b. Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel (SDS-PAGE). c. Run the gel to separate proteins by size. d. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. f. Incubate the membrane with a primary antibody specific to your POI overnight at 4°C. g. Simultaneously, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) whose expression is not expected to change with treatment. This is another critical self-validating control. h. Wash the membrane three times with TBST. i. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis: a. Quantify the band intensity for the POI and the loading control in each lane using imaging software (e.g., ImageJ). b. Normalize the POI band intensity to the corresponding loading control band intensity. c. Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control. d. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
The Horizon: Beyond Traditional Dioxopiperidines
While the thalidomide-derived scaffolds are powerful, the field is actively seeking next-generation CRBN ligands to overcome certain limitations. A key issue with traditional glutarimide-based ligands is the presence of a racemizable stereocenter, which can complicate synthesis and optimization.[24]
Recent innovations include the development of achiral CRBN ligands, such as substituted phenyl dihydrouracil (PDHU) derivatives.[][24] These novel scaffolds have demonstrated binding affinities comparable to lenalidomide and offer greater chemical stability, opening new avenues for PROTAC design without the complexities of chiral chemistry.[24]
Conclusion
The dioxopiperidine moiety is more than just a component; it is the engine of CRBN-based targeted protein degradation. Its ability to specifically and potently engage the CRL4-CRBN E3 ligase complex has made it an indispensable tool in the PROTAC arsenal. From the foundational understanding of its binding mode in the tryptophan cage to the nuanced selection between thalidomide, lenalidomide, and pomalidomide, every design choice matters. By applying rigorous experimental validation and embracing principles that minimize off-target effects, researchers can fully leverage the power of this remarkable chemical scaffold. As the field evolves with novel, achiral CRBN binders, the fundamental lessons learned from the dioxopiperidine core will continue to guide the development of safer and more effective protein-degrading therapeutics.
References
-
Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog-Thalidomide PROTACs. PubMed. [Link]
-
Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog–Thalidomide PROTACs. MDPI. [Link]
-
Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs. PubMed. [Link]
-
Lenalidomide Derivative and PROTAC for Controlling Neosubstrate Degradation. ResearchGate. [Link]
-
The Pandora's box of thalidomide analogs and their substrates. Blood - ASH Publications. [Link]
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PMC - PubMed Central. [Link]
-
Development of partial PROTAC libraries and new E3 ligase ligands to accelerate PROTAC advancement. American Chemical Society - ACS Fall 2025. [Link]
-
A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. NIH. [Link]
-
Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. PMC - PubMed Central. [Link]
-
What makes PROTACs and MGDs game-changers in drug discovery?. Sino Biological. [Link]
-
Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation by Chelsi M. University of Wisconsin–Madison. [Link]
-
Proteolysis-targeting chimeras with reduced off-targets. PMC - NIH. [Link]
-
Proteolysis-targeting chimeras with reduced off-targets. Broad Institute. [Link]
-
Recent Advances in PROTACs for Drug Targeted Protein Research. PubMed Central - NIH. [Link]
-
Impact of linker length on the activity of PROTACs. ResearchGate. [Link]
-
Proteolysis-targeting chimeras with reduced off-targets. PubMed. [Link]
-
Chemical Ligand Space of Cereblon. PMC - NIH. [Link]
-
Protein degraders - from thalidomide to new PROTACs. PubMed. [Link]
-
An overview of PROTACs: a promising drug discovery paradigm. PMC - NIH. [Link]
-
Structural Dynamics of the Cereblon Ligand Binding Domain. PMC - PubMed Central. [Link]
-
CRBN binding and E3 inhibition by thalidomide derivatives. (a)... ResearchGate. [Link]
-
General mechanism of action of PROTACs. PROTACs are drug-like compounds... ResearchGate. [Link]
-
Structure of the human DDB1– Cereblon – thalidomide complex. SPring-8. [Link]
-
Structural Dynamics of the Cereblon Ligand Binding Domain. PubMed. [Link]
Sources
- 1. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asset.library.wisc.edu [asset.library.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. mdpi.com [mdpi.com]
- 13. Structural Dynamics of the Cereblon Ligand Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural dynamics of the cereblon ligand binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spring8.or.jp [spring8.or.jp]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 24. Development of partial PROTAC libraries and new E3 ligase ligands to accelerate PROTAC advancement - American Chemical Society [acs.digitellinc.com]
Methodological & Application
Application Notes and Protocols for the Reaction of 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl Chloride with Primary Amines
Document ID: ANP-2026-01-A
For Research Use Only. Not for use in diagnostic procedures.
Introduction: Strategic Importance and Chemical Rationale
The compound 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride is a bifunctional reagent of significant interest in contemporary drug discovery, particularly in the field of Targeted Protein Degradation (TPD). Its structure strategically combines two key chemical motifs:
-
The 2,6-Dioxopiperidinyl Moiety: This functional group, also known as a glutarimide, is the core pharmacophore of immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide. It is widely recognized for its ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction is fundamental to the mechanism of action for IMiD drugs and is exploited in the design of Proteolysis Targeting Chimeras (PROTACs) to recruit CRBN for the degradation of specific target proteins.
-
The Ethanesulfonyl Chloride Moiety: This is a highly reactive electrophilic group. The sulfur atom is susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of a stable sulfonamide bond.[1][2] This reactivity makes it an excellent chemical handle for covalently linking the glutarimide core to other molecules, such as a protein-targeting ligand, via a primary amine functional group.
The reaction between this compound and a primary amine is therefore a cornerstone transformation for synthesizing novel CRBN-recruiting molecules, including PROTACs and molecular glues. This document provides a comprehensive guide to performing this reaction, outlining the underlying chemical principles, a detailed experimental protocol, and strategies for optimization and troubleshooting.
Reaction Principle and Mechanism
The formation of a sulfonamide from a sulfonyl chloride and a primary amine proceeds via a nucleophilic substitution mechanism at the sulfur center.[1]
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (R-NH₂) attacks the electron-deficient sulfur atom of the sulfonyl chloride.[1] This forms a transient, tetrahedral intermediate.[1]
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion (Cl⁻), which is a good leaving group.
-
Deprotonation: A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), removes the proton from the nitrogen atom.[3] This step is crucial as it neutralizes the hydrochloric acid (HCl) generated in situ.[1][4] Failure to scavenge the HCl would lead to the protonation of the starting primary amine, rendering it non-nucleophilic and halting the reaction.[1]
The overall, balanced reaction is shown below:
Detailed Experimental Protocol
This protocol provides a general procedure for the reaction. Optimal conditions may vary depending on the specific primary amine used.
Materials and Equipment
-
Reagents:
-
This compound (1.0 eq)
-
Primary amine of interest (1.0 - 1.2 eq)
-
Anhydrous N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 eq)[1][5]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[4][6]
-
1M Hydrochloric acid (HCl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Eluent for chromatography (e.g., Hexanes/Ethyl Acetate gradient)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Step-by-Step Procedure
The following workflow outlines the key stages of the process from reaction setup to the isolation of the final product.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary amine (1.0 eq). Dissolve it in anhydrous dichloromethane (to a concentration of approx. 0.1 M). Add the base (DIPEA or TEA, 1.5 eq) to the solution via syringe.[4][7]
-
Cooling: Cool the stirred reaction mixture to 0 °C using an ice-water bath.[1]
-
Sulfonyl Chloride Addition: In a separate, dry vial, dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DCM. Slowly add this solution dropwise to the cooled amine solution over 15-30 minutes.[1][4]
-
Causality Note: Slow, dropwise addition is critical to maintain a low concentration of the highly reactive sulfonyl chloride. This minimizes potential side reactions, including the di-sulfonylation of the primary amine where the product itself is deprotonated and reacts with a second molecule of sulfonyl chloride.[7]
-
-
Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 12-24 hours.[1]
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC analysis would involve spotting the starting amine, the sulfonyl chloride, and the reaction mixture. The consumption of starting materials and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
Work-up: Once the reaction is deemed complete, quench it by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash successively with 1M HCl (to remove excess tertiary amine base), saturated aqueous NaHCO₃ solution (to remove any residual acid), and finally with brine.[1]
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel.[4] The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.
-
Characterization: Combine the pure fractions, concentrate in vacuo, and confirm the structure and purity of the final N-substituted sulfonamide product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, HPLC).
Key Parameters and Optimization
The success of this sulfonylation reaction hinges on several critical parameters. The following table summarizes these variables and provides guidance for optimization.
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Stoichiometry | Amine: 1.0 - 1.2 eqSulfonyl Chloride: 1.0 eqBase: 1.5 - 2.0 eq | A slight excess of the amine can help drive the reaction to completion.[5] Using a large excess of sulfonyl chloride should be avoided to prevent di-sulfonylation of the primary amine.[4] Sufficient base is required to neutralize the HCl byproduct.[1] |
| Solvent | Anhydrous DCM or THF | The solvent must be aprotic and anhydrous to prevent hydrolysis of the sulfonyl chloride into the corresponding sulfonic acid, a common and often polar byproduct.[4] DCM is a common first choice due to its inertness and ease of removal. |
| Base Selection | DIPEA or TEA | A non-nucleophilic, sterically hindered base like DIPEA is often preferred over TEA or pyridine. It is less likely to compete with the primary amine as a nucleophile while effectively scavenging the generated HCl.[7] |
| Temperature | 0 °C to Room Temperature | Starting the reaction at 0 °C helps to control the initial exothermic reaction and improve selectivity.[4] Allowing the reaction to proceed to completion at room temperature is typically sufficient. For less reactive amines, gentle heating (e.g., 40 °C) may be required, but this can also increase the rate of side reactions. |
| Concentration | ~0.1 M | While not always critical, running the reaction at a moderate concentration (0.1 - 0.5 M) is a good starting point. Very high dilution may slow the reaction rate, while very high concentration can lead to solubility issues or increased side reactions. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive sulfonyl chloride (hydrolyzed).2. Insufficiently nucleophilic amine.3. Protonated amine (insufficient base). | 1. Use fresh or properly stored sulfonyl chloride. Ensure all glassware and solvents are scrupulously dried.[4]2. Increase reaction temperature or consider using a more polar aprotic solvent like DMF (ensure it is anhydrous).3. Ensure at least 1.5 equivalents of base are used. |
| Formation of Sulfonic Acid Byproduct | Presence of water in the reaction mixture, leading to hydrolysis of the sulfonyl chloride.[4] | Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (N₂ or Ar). |
| Di-sulfonylation Product Observed | 1. Stoichiometry (excess sulfonyl chloride).2. Strong base deprotonating the sulfonamide product.3. High reaction temperature. | 1. Use a slight excess of the amine, not the sulfonyl chloride.[7]2. Add the sulfonyl chloride solution slowly to the amine solution.[7] Consider using a weaker or more hindered base.[7]3. Maintain the reaction at 0 °C or room temperature. |
| Difficult Purification | Product and starting material have similar polarity. | Adjust the eluent system for column chromatography. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.[5] |
Safety and Handling Precautions
-
Sulfonyl Chlorides: These compounds are corrosive and react with moisture, including humidity in the air, to release corrosive HCl gas.[8] Always handle this compound in a certified chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8][9]
-
Solvents: Dichloromethane is a suspected carcinogen. Handle with appropriate engineering controls (fume hood) and PPE.
-
Bases: Triethylamine and DIPEA are corrosive and have strong odors. Handle them in a fume hood.
-
Glutarimide Moiety Stability: The glutarimide ring can be susceptible to hydrolysis under strongly basic aqueous conditions, which can lead to ring-opening.[10][11] While the conditions of the reaction itself are anhydrous, prolonged exposure to strong base during aqueous workup should be avoided. The recommended workup procedure using mild washes is designed to mitigate this risk.
References
-
National Institutes of Health (NIH). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC. Available from: [Link]
- Google Patents. Sulfonamide purification process - US2777844A.
-
Wikipedia. Sulfonamide (medicine). Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - Sulfuryl chloride. Available from: [Link]
-
REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020-02-18). Available from: [Link]
-
National Institutes of Health (NIH). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC. Available from: [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024-12-06). Available from: [Link]
-
YouTube. 26.04 Protecting Groups for Amines: Sulfonamides. (2020-05-18). Available from: [Link]
-
ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. Available from: [Link]
-
ACS Publications. An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis | The Journal of Organic Chemistry. Available from: [Link]
-
Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. (2016-08-01). Available from: [Link]
-
National Institutes of Health (NIH). Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC. Available from: [Link]
-
Royal Society of Chemistry. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Available from: [Link]
-
Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. Available from: [Link]
-
ResearchGate. (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Available from: [Link]
-
MDPI. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Available from: [Link]
-
RSC Publishing. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025-08-06). Available from: [Link]
-
National Institutes of Health (NIH). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds - PMC. (2025-11-17). Available from: [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]
-
PubChem. This compound | C7H10ClNO4S | CID 43811467. Available from: [Link]
-
ACS Publications. Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling. (2020-03-11). Available from: [Link]
-
Ring Opening/Site Selective Cleavage in N-Acyl Glutarimide to Synthesize Primary Amides. Available from: [Link]
-
ScienceOpen. Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cbijournal.com [cbijournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step synthesis of a PROTAC using "2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride"
Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive, step-by-step protocol for the synthesis of a Proteolysis-Targeting Chimera (PROTAC) designed to degrade the Bromodomain and Extra-Terminal domain (BET) protein BRD4. This PROTAC utilizes a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase, a JQ1-derived warhead to bind to BRD4, and a sulfonamide linker to covalently connect the two moieties. The synthesis leverages the key building block, 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride , to form the stable sulfonamide linkage. This guide offers detailed experimental procedures, purification techniques, and characterization methods, providing a robust resource for researchers in the field of targeted protein degradation.
Introduction to PROTAC Technology
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that have emerged as a revolutionary therapeutic modality.[1][2] Unlike traditional inhibitors that merely block the function of a target protein, PROTACs eliminate the protein altogether by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[3] A PROTAC consists of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[3] This ternary complex formation between the POI, the PROTAC, and an E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
The choice of the E3 ligase ligand and the linker are critical for the efficacy and selectivity of the PROTAC.[4] Thalidomide and its analogs are widely used to recruit the Cereblon (CRBN) E3 ligase.[5] The linker's composition and length play a crucial role in the formation of a stable and productive ternary complex.[4] This guide focuses on the synthesis of a PROTAC with a sulfonamide linker, which offers good stability and synthetic accessibility.
Synthesis of a BRD4-Targeting PROTAC
This protocol details the synthesis of a BRD4-targeting PROTAC, herein named BRD4-Sulfonamide-PROTAC-1 , using a convergent synthetic strategy. The synthesis involves two main parts: the preparation of an amine-functionalized JQ1 warhead and its subsequent coupling with This compound .
Part 1: Synthesis of Amine-Functionalized JQ1 Warhead
The synthesis of an amine-functionalized JQ1 derivative is the first step. This involves modifying the known BRD4 inhibitor, JQ1, to introduce a primary amine suitable for reaction with the sulfonyl chloride. A scalable synthesis for JQ1 has been previously reported.[6][7] For this protocol, we will adapt a known procedure to synthesize an analog with a terminal amine.
Step 1.1: Synthesis of a JQ1 analog with a terminal azide
A JQ1 analog bearing a terminal azide can be synthesized following literature procedures. This typically involves the reaction of a suitable JQ1 precursor with an azide-containing reagent.
Step 1.2: Reduction of the azide to a primary amine
The terminal azide is then reduced to a primary amine.
-
Reagents and Materials:
-
JQ1-azide analog (1.0 eq)
-
Triphenylphosphine (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)
-
-
Procedure:
-
Dissolve the JQ1-azide analog in anhydrous THF.
-
Add triphenylphosphine to the solution and stir at room temperature.
-
After the reaction is complete (monitored by TLC or LC-MS), add water to the reaction mixture and continue stirring.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the amine-functionalized JQ1.
-
Part 2: Synthesis of BRD4-Sulfonamide-PROTAC-1
This part describes the coupling of the amine-functionalized JQ1 with This compound to form the final PROTAC.
-
Reagents and Materials:
-
Amine-functionalized JQ1 (1.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)
-
-
Procedure:
-
Dissolve the amine-functionalized JQ1 in anhydrous DCM or THF.
-
Add the base (TEA or DIPEA) to the solution and stir for a few minutes at room temperature.
-
In a separate flask, dissolve This compound in anhydrous DCM or THF.
-
Slowly add the solution of the sulfonyl chloride to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield BRD4-Sulfonamide-PROTAC-1 .[10]
-
Purification and Characterization
The final PROTAC should be further purified by preparative HPLC to achieve high purity for biological assays.[11][12]
-
Preparative HPLC:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid.
-
The fractions containing the pure product are collected and lyophilized to obtain the final PROTAC as a solid.
-
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the synthesized PROTAC.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular weight of the final compound.[13]
-
Safety Precautions
-
This compound is a sulfonyl chloride and should be handled with care in a well-ventilated fume hood. It is moisture-sensitive and can release HCl upon contact with water. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Thalidomide and its analogs are known teratogens and must be handled with extreme caution.[5][14][15] Pregnant women or women who may become pregnant should not handle this compound. Strict adherence to safety protocols for handling teratogenic substances is mandatory.
-
JQ1 and its derivatives should be handled with appropriate care, following standard laboratory safety procedures for handling potent small molecules.
-
All chemical reactions should be performed in a well-ventilated fume hood.
Diagrams and Data
Caption: Synthetic workflow for BRD4-Sulfonamide-PROTAC-1.
Caption: Mechanism of action of BRD4-Sulfonamide-PROTAC-1.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₇H₁₀ClNO₄S | 239.68[8][9] |
| Amine-Functionalized JQ1 (example) | C₂₃H₂₆N₆O₂S | 450.56 |
| BRD4-Sulfonamide-PROTAC-1 | C₃₀H₃₅N₇O₆S₂ | 653.77 |
Table 1: Key compounds and their properties.
Conclusion
This application note provides a detailed and practical guide for the synthesis of a BRD4-targeting PROTAC using This compound . The formation of a stable sulfonamide linker offers a reliable method for connecting the warhead and the E3 ligase ligand. The described protocols for synthesis, purification, and characterization should enable researchers to successfully produce this and similar PROTAC molecules for further biological evaluation in the exciting field of targeted protein degradation.
References
- Bioorganic & medicinal chemistry. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy. 2024 Aug;112:117875.
- Bioorganic & medicinal chemistry letters. Scalable syntheses of the BET bromodomain inhibitor JQ1. 2013 Dec 1;23(23):6353-6.
- Bioorganic chemistry. Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. 2021 Jun;111:104849.
-
PubMed. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy. 2024 Oct 1. Available from: [Link]
-
ResearchGate. Scalable syntheses of the BET bromodomain inhibitor JQ1. 2025 Aug 6. Available from: [Link]
-
ResearchGate. Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. 2025 Aug 6. Available from: [Link]
-
Interchim – Blog. Flash and Prep-HPLC purification : a successful demonstration. 2013 Mar. Available from: [Link]
- Cell chemical biology. From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors. 2021 Jul 15;28(7):933-944.e10.
-
PubMed. Design, synthesis, and biological evaluation of BRD4 degraders. 2023 Jan 15;75:117134. Available from: [Link]
-
Celgene. Thalomid® Capsules (50, 100, 150 and 200 mg). Available from: [Link]
-
Biotage. Prep HPLC vs. reversed-phase flash chromatography: How to choose?. 2023 Jan 26. Available from: [Link]
-
ResearchGate. Structures of representative BET-degrading PROTACs based on (+)-JQ1 as a warhead. Available from: [Link]
-
PubMed. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. 2024 Nov 14. Available from: [Link]
-
PubMed. High-Performance Reversed-Phase Flash Chromatography Purification of Peptides and Chemically Modified Insulins. 2021 May 14;22(10):1818-1822. Available from: [Link]
-
Chromatography Today. Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. 2016 Nov 24. Available from: [Link]
-
ResearchGate. Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. 2025 Oct 19. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
- Seminars in oncology. Management of thalidomide toxicity. 2003 Aug;30(4 Suppl 11):33-42.
-
ACS Publications. Proteolysis Targeting Chimera Degraders of the METTL3–14 m6A-RNA Methyltransferase. 2024. Available from: [Link]
- Molecules (Basel, Switzerland). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. 2017 Dec 1;22(12):2092.
-
Thalomid. THALOMID® (thalidomide) | Indications and Important Safety Information. Available from: [Link]
-
National Center for Biotechnology Information. Thalidomide - StatPearls. 2023 Jun 12. Available from: [Link]
-
ACS Publications. Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression. 2018. Available from: [Link]
-
RIT Digital Institutional Repository. Some reactions of 2-chloroethanesulfonyl chloride. Available from: [Link]
Sources
- 1. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy. | Broad Institute [broadinstitute.org]
- 2. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. packageinserts.bms.com [packageinserts.bms.com]
- 5. Management of Thalidomide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scalable syntheses of the BET bromodomain inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-(2,6-Dioxo-1-piperidinyl)ethanesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | C7H10ClNO4S | CID 43811467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotage.com [biotage.com]
- 12. High-Performance Reversed-Phase Flash Chromatography Purification of Peptides and Chemically Modified Insulins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. THALOMID® (thalidomide) | Indications and Important Safety Information [bmsaccesssupport.com]
- 15. Thalidomide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Thalidomide-Based PROTACs Using 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl Chloride
Introduction: A New Modality in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally shifting the paradigm from protein inhibition to targeted protein elimination.[1][2] Unlike traditional small-molecule inhibitors that rely on stoichiometric occupancy of a target's active site, PROTACs act catalytically by hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest (POIs).[3]
These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] This tripartite architecture enables the formation of a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination of the target and its subsequent degradation by the 26S proteasome.[3]
Thalidomide and its analogs, such as pomalidomide and lenalidomide, are widely utilized as E3 ligase ligands due to their high affinity for Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[4] This guide provides a detailed technical overview and experimental protocols for the use of 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride , a key building block for synthesizing thalidomide-based PROTACs with a sulfonamide linker.
The Rationale for a Sulfonamide Linker: Beyond a Simple Spacer
The linker in a PROTAC is not merely a passive connector; its length, rigidity, and chemical composition are critical determinants of the PROTAC's efficacy, influencing ternary complex stability, cell permeability, and overall pharmacokinetic properties.[1][5] While polyethylene glycol (PEG) and simple alkyl chains are the most common linker motifs, the exploration of bioisosteric replacements is a key area of PROTAC optimization.
The sulfonamide linkage, formed by the reaction of a sulfonyl chloride with an amine, offers several potential advantages as a PROTAC linker:
-
Metabolic Stability: Sulfonamides are generally more resistant to enzymatic cleavage compared to amide or ester bonds, potentially leading to improved in vivo stability and a longer half-life of the PROTAC.
-
Physicochemical Properties: The sulfonamide group is a hydrogen bond acceptor and can influence the molecule's polarity and solubility. This can be strategically employed to fine-tune the PROTAC's ADME (absorption, distribution, metabolism, and excretion) properties.
-
Conformational Constraint: Compared to a flexible alkyl or PEG chain, the sulfonamide bond can introduce a degree of rigidity, which may help to pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding.
-
Synthetic Tractability: The reaction between a sulfonyl chloride and an amine is typically robust and high-yielding, allowing for efficient late-stage diversification of PROTAC libraries.
This application note will focus on the practical application of this compound as a versatile building block for introducing the thalidomide moiety and a sulfonamide linker in a single, efficient step.
Chemical Properties and Handling of this compound
| Property | Value | Source |
| Chemical Formula | C₇H₁₀ClNO₄S | |
| Molecular Weight | 239.68 g/mol | |
| Appearance | Solid | |
| CAS Number | 1000339-13-8 | |
| SMILES | ClS(=O)(=O)CCN1C(=O)CCCC1=O |
Safety and Handling:
This compound is an alkylsulfonyl chloride and should be handled with appropriate caution in a chemical fume hood. Based on safety data for related compounds such as 2-chloroethanesulfonyl chloride and ethanesulfonyl chloride, the following hazards should be considered:
-
Corrosive: Causes severe skin burns and eye damage.[6]
-
Lachrymator: Can cause irritation to the eyes and respiratory tract.
-
Reacts with Water: Contact with water or moisture can lead to hydrolysis, releasing hydrochloric acid and sulfonic acid.[5] Therefore, it must be handled under anhydrous conditions.
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles.[6]
-
A face shield is recommended when handling larger quantities.[5]
Storage:
-
Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[7]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Thalidomide-Based PROTAC via Sulfonamide Linkage
This protocol describes a general method for coupling this compound with an amine-functionalized ligand for a protein of interest (POI-Linker-NH₂). This reaction forms the core sulfonamide bond of the final PROTAC.
Diagram of the General Synthetic Workflow:
Caption: General workflow for sulfonamide-linked PROTAC synthesis.
Materials:
-
This compound
-
Amine-functionalized POI ligand (POI-Linker-NH₂) (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the amine-functionalized POI ligand (1.0 eq) in anhydrous DCM or DMF.
-
Expert Insight: The choice of solvent depends on the solubility of the POI ligand. DMF is a more polar solvent and can be beneficial for less soluble starting materials. Ensure the solvent is truly anhydrous to prevent hydrolysis of the sulfonyl chloride.
-
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.
-
Base Addition: Add DIPEA or TEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes.
-
Expert Insight: A slight excess of the base is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. DIPEA is often preferred as it is a non-nucleophilic base, reducing the likelihood of side reactions with the sulfonyl chloride.
-
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1-1.2 eq) in a minimal amount of anhydrous DCM or DMF. Add this solution dropwise to the cooled, stirring solution of the POI ligand and base.
-
Expert Insight: A small excess of the sulfonyl chloride ensures complete consumption of the often more valuable POI ligand. Slow, dropwise addition is critical to maintain temperature control.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Expert Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.
-
-
Workup: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Representative Synthesis of a BRD4-Targeting PROTAC
This protocol provides a representative example of synthesizing a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-characterized target in oncology.[2][4] The amine-functionalized ligand is derived from the known BRD4 inhibitor, JQ1.
Diagram of the BRD4-PROTAC Synthesis Reaction:
Caption: Reaction scheme for a representative BRD4-PROTAC.
Materials:
-
(S)-tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][5][8][9]triazolo[4,3-a][5][8]diazepin-6-yl)ethylcarbamate (Amine-functionalized JQ1 precursor)
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
Procedure:
This procedure assumes the prior synthesis of an amine-functionalized JQ1 derivative. The final step of that synthesis would be the deprotection of a Boc group to reveal the primary amine needed for this reaction.
-
Deprotection of JQ1-Amine (if necessary): If starting with a Boc-protected JQ1-amine, dissolve the compound in DCM and add an excess of TFA. Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS). Remove the solvent and TFA under reduced pressure and dry the resulting amine salt under high vacuum.
-
Coupling Reaction: a. Suspend the JQ1-amine salt (1.0 eq) in anhydrous DCM. b. Cool the suspension to 0 °C in an ice bath. c. Add DIPEA (3.0-4.0 eq) to neutralize the salt and act as the base for the subsequent reaction. Stir for 10 minutes. d. In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. e. Add the sulfonyl chloride solution dropwise to the JQ1-amine suspension. f. Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: Follow steps 6-8 from Protocol 1 to work up, purify, and characterize the final BRD4-targeting PROTAC.
Mechanism of Action: The PROTAC-Induced Degradation Pathway
The synthesized thalidomide-based PROTAC functions by inducing proximity between the target protein (e.g., BRD4) and the CRBN E3 ligase complex. This orchestrated event initiates a cascade leading to the target's destruction.
Signaling Pathway Diagram:
Caption: Mechanism of thalidomide-based PROTAC action.
Steps in the Degradation Pathway:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI via its target-specific ligand and to the CRBN E3 ligase via its thalidomide moiety. This forms a key ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.
-
Proteasomal Recognition: The resulting poly-ubiquitin chain on the POI acts as a recognition signal for the 26S proteasome.
-
Degradation: The proteasome unfolds and degrades the tagged POI into small peptides.
-
Catalytic Cycle: The PROTAC molecule is released after inducing ubiquitination and can then bind to another POI and E3 ligase, initiating another round of degradation.
Conclusion and Future Perspectives
This compound is a valuable and efficient building block for the synthesis of thalidomide-based PROTACs. The resulting sulfonamide linker offers a stable and synthetically accessible alternative to more common linker types, providing medicinal chemists with another tool to optimize the pharmacokinetic and pharmacodynamic properties of PROTAC degraders. The protocols and principles outlined in this guide provide a solid foundation for researchers to design and synthesize novel PROTACs for the targeted degradation of a wide array of disease-relevant proteins. Future work will likely focus on further exploring the impact of sulfonamide and other bioisosteric linkers on ternary complex dynamics and overall PROTAC performance in vivo.
References
-
Buhimschi, A. D., & Crews, C. M. (2021). Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo. RSC Medicinal Chemistry. [Link]
-
Chen, Y., et al. (2021). Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Bioorganic Chemistry. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]
-
Testa, A., et al. (2020). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry. [Link]
-
New Jersey Department of Health. (Date N/A). HAZARD SUMMARY: ETHANESULFONYL CHLORIDE, 2-CHLORO-. [Link]
-
Angene Chemical. (2021). Safety Data Sheet. [Link]
-
Dobson, Z. A., et al. (2020). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Scientific Reports. [Link]
-
Gabizon, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy. [Link]
-
Shrestha, S., et al. (2023). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. Nature Communications. [Link]
-
Xu, Y., et al. (2023). Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations. Chinese Chemical Letters. [Link]
-
Zhang, L., et al. (2020). Targeted selective degradation of Bruton's tyrosine kinase by PROTACs. Bioorganic & Medicinal Chemistry Letters. [Link]
-
PubChem. (Date N/A). This compound. [Link]
-
Jin, J., et al. (2020). Recent Advances in PROTACs for Drug Targeted Protein Research. Molecules. [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [ccspublishing.org.cn]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Amide Bond Formation with "2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride" for Protein Conjugation
Introduction: Harnessing E3 Ligase Proximity for Targeted Protein Degradation
The field of targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable."[1][2] This approach utilizes the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[3] Key to this strategy are bifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), and molecular glues.[4][5] PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[6][7] This induced proximity between the POI and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8]
The 2,6-dioxopiperidine (glutarimide) moiety, a core component of thalidomide and its analogs (lenalidomide and pomalidomide), is a well-established E3 ligase ligand that recruits Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[9] The reagent at the center of this guide, 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride , provides a reactive handle to covalently attach this potent E3 ligase-recruiting motif to proteins of interest, thereby enabling the creation of novel protein-degrader conjugates.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound for protein conjugation via amide bond formation. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the characterization of the resulting bioconjugates.
The Chemistry of Conjugation: Sulfonyl Chloride Reactivity and Sulfonamide Bond Stability
The core of the conjugation strategy lies in the reaction between the sulfonyl chloride group of the reagent and primary amine groups on the target protein.
Mechanism of Amide Bond Formation:
Sulfonyl chlorides are highly reactive electrophiles that readily react with nucleophiles such as primary amines.[10] In the context of protein conjugation, the most accessible primary amines are the ε-amino group of lysine residues and the N-terminal α-amino group.[11] The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond.[12]
Causality Behind Experimental Choices:
-
Choice of Lysine as a Target: Lysine residues are frequently chosen for bioconjugation due to their relatively high abundance on the protein surface and the strong nucleophilicity of the ε-amino group at physiological or slightly basic pH.[11][13]
-
pH Control: The reaction is typically performed at a pH between 8.0 and 9.0. At this pH, a significant portion of the lysine ε-amino groups (pKa ~10.5) are deprotonated and thus nucleophilic, while the N-terminal α-amino group (pKa ~8.0) is also reactive. This pH range provides a balance between maximizing the reaction rate and maintaining protein stability.
-
Stability of the Sulfonamide Linkage: The resulting sulfonamide bond is exceptionally stable under a wide range of physiological conditions, including resistance to hydrolysis and enzymatic cleavage.[14][15] This ensures the integrity of the protein-degrader conjugate during downstream applications.
Experimental Protocols
PART 1: General Considerations and Reagent Handling
Materials:
-
Target protein with accessible lysine residues
-
Reaction Buffer: e.g., 50 mM Sodium Bicarbonate or Sodium Borate, pH 8.5
-
Quenching Reagent: e.g., 1 M Tris-HCl, pH 8.0
-
Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)) for preparing the stock solution of the sulfonyl chloride reagent.
Reagent Preparation:
This compound is sensitive to moisture. It is crucial to handle the reagent in a dry environment and use anhydrous solvents for stock solution preparation.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution of the reagent (e.g., 10-100 mM) in anhydrous DMF or DMSO immediately before use.
PART 2: Step-by-Step Protein Conjugation Protocol
This protocol provides a general framework. Optimization of the protein concentration, reagent stoichiometry, and reaction time may be necessary for specific proteins.
-
Protein Preparation:
-
Dissolve or buffer exchange the target protein into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the protein for reaction with the sulfonyl chloride.
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (typically 5-20 fold molar excess over the protein).
-
Add the calculated volume of the reagent stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent (DMF or DMSO) should ideally be kept below 10% (v/v) to minimize protein denaturation.
-
Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle agitation. The optimal reaction time should be determined empirically.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Reagent to a final concentration of 50-100 mM. The primary amine in the quenching reagent will react with any excess sulfonyl chloride.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted small molecules and byproducts by size-exclusion chromatography (SEC) using a column pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Alternatively, perform dialysis against the storage buffer using an appropriate molecular weight cutoff (MWCO) dialysis cassette.
-
PART 3: Characterization of the Protein Conjugate
Thorough characterization is essential to confirm successful conjugation and determine the degree of labeling.
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm the absence of aggregation and to observe any potential shift in molecular weight.
-
Mass Spectrometry (MS): Use techniques like MALDI-TOF or ESI-MS to determine the molecular weight of the conjugate.[18] The increase in mass will correspond to the number of attached 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl moieties.
-
UV-Vis Spectroscopy: While the 2,6-dioxopiperidine moiety does not have a strong chromophore, this technique can be used to determine protein concentration.
-
Functional Assays: Perform relevant functional assays to ensure that the conjugation process has not compromised the biological activity of the protein.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1 - 10 mg/mL | Balances reaction efficiency with protein solubility and stability. |
| Reaction Buffer | 50 mM Sodium Bicarbonate or Borate, pH 8.5 | Provides a slightly basic environment to deprotonate lysine amines for nucleophilic attack. |
| Reagent Molar Excess | 5 - 20 fold | Ensures sufficient driving force for the reaction while minimizing non-specific modifications. |
| Reaction Temperature | 4°C - Room Temperature | Lower temperatures can help maintain protein stability, while room temperature increases reaction kinetics. |
| Reaction Time | 1 - 4 hours | A typical timeframe for achieving significant conjugation; may require optimization. |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 (50-100 mM final) | Effectively scavenges unreacted sulfonyl chloride to terminate the reaction. |
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating. The combination of purification and multi-faceted characterization ensures the integrity of the final conjugate. For instance, a successful conjugation will be evidenced by:
-
A distinct peak corresponding to the conjugate in the SEC chromatogram, separated from unreacted small molecules.
-
A clear mass shift in the MS spectrum corresponding to the covalent addition of the degrader moiety.
-
Retention of the protein's structural integrity and biological function, as assessed by appropriate assays.
By systematically applying these analytical techniques, researchers can have high confidence in the quality and composition of their 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl-protein conjugates.
Conclusion
This compound is a valuable tool for the site-specific modification of proteins, enabling the introduction of a potent E3 ligase-recruiting moiety. The formation of a stable sulfonamide bond with lysine residues provides a robust method for creating protein-degrader conjugates for research and therapeutic development. By following the detailed protocols and characterization strategies outlined in this guide, scientists can effectively utilize this reagent to advance their work in the exciting field of targeted protein degradation.
References
- Ligandability of E3 Ligases for Targeted Protein Degradation Applic
- Discovery of E3 Ligase Ligands for Target Protein Degrad
- E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
- Discovery of novel E3 ligands for targeted protein degrad
- Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation.Journal of the American Chemical Society.
- Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase.PubMed Central.
- Molecular Glues: The Adhesive Connecting Targeted Protein Degrad
- Advances in Chemical Protein Modification.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.Wiley Online Library.
- On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor.PMC - NIH.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.Macmillan Group - Princeton University.
- Peptide synthesis with sulfonyl protecting groups.
- An Expedient Synthesis of Sulfinamides
- Sulfonyl Chlorides/Fluorides.Yufeng.
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
- Synthesis of sulfonyl chloride substr
- Schematic diagram explaining the acid stability of the sulfonamide structure.
- Navigating the Maze of Bioconjugate Stability: A Comparative Guide to Linker Chemistries.Benchchem.
- 2-(2,6-Dioxo-piperidin-1-yl)-ethanesulfonyl chloride.
- Recent Advances in the Addition of Amide/Sulfonamide Bonds to Alkynes.MDPI.
- Targeted Protein Degradation with PROTACs and Molecular Glues.Blog.
- How Do Molecular Glues Differ
- Targeted protein degradation (via PROTACs, molecular glues, conditional degron tags etc.).YouTube.
- The Application of Reversible Intramolecular Sulfonamide Ligation to Modulate Reactivity in Organometallic Ruthenium(II) Diamine Complexes.PubMed.
- 2-(2,6-Dioxo-piperidin-1-yl)-ethanesulfonyl chloride.Santa Cruz Biotechnology.
- An In-depth Technical Guide to Sulfonyl Chlorides as Protecting Groups.Benchchem.
- This compound.PubChem.
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.Benchchem.
- BIOCONJUGATION: LINKAGE STABILITY AND NOVEL METHODS.Raines Lab.
- 2-(2,6-Dioxo-1-piperidinyl)ethanesulfonyl chloride AldrichCPR.Sigma-Aldrich.
- Chapter Lysine bioconjugation on native albumin with a sulfonyl acryl
- Assessing the Stability of Bioconjugates Formed with 1,1,1-Trifluoroethyl-PEG4-azide: A Compar
- Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues.JACS Au.
- Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues.PMC - NIH.
- Identification of Styryl Sulfonyl Fluoride (SSF)
- Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine.PMC - NIH.
- The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.PubMed - NIH.
- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.MDPI.
- Identification of Functionally Relevant Lysine Residues That Modulate Human Farnesoid X Receptor Activ
- Protein Modification of Lysine with 2-(2-Styrylcyclopropyl)ethanal.PubMed.
- Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15.PubMed Central.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of novel E3 ligands for targeted protein degradation [morressier.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emolecules.com [emolecules.com]
- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sulfonyl Chlorides/Fluorides [yufenggp.com]
- 11. Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Identification of Functionally Relevant Lysine Residues That Modulate Human Farnesoid X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 1000339-13-8 Cas No. | 2-(2,6-Dioxo-piperidin-1-yl)-ethanesulfonyl chloride | Matrix Scientific [matrixscientific.com]
- 17. This compound | C7H10ClNO4S | CID 43811467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Targeted Protein Degradation using 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride
Introduction: A New Frontier in Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable" by traditional small-molecule inhibitors.[1] At the heart of this technology are heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which act as molecular bridges to hijack the cell's natural protein disposal machinery.[2] A PROTAC consists of two key moieties: a "warhead" that binds to the protein of interest (POI) and an E3 ligase ligand that recruits a component of the ubiquitin-proteasome system. These are connected by a chemical linker, which plays a critical role in the formation of a productive ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination and subsequent degradation of the POI.[3][4]
Among the most widely utilized E3 ligases in PROTAC design is Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. Ligands for CRBN, such as derivatives of thalidomide and pomalidomide, are well-established and have been instrumental in the development of numerous potent degraders.[5][6] This guide focuses on the application of 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride , a versatile building block that incorporates a pomalidomide-based CRBN ligand with a reactive sulfonyl chloride handle. The sulfonyl chloride group provides a robust electrophilic site for conjugation to various nucleophilic functional groups present on warheads, enabling the synthesis of a diverse range of PROTACs.
This document provides a comprehensive overview of the principles, experimental protocols, and analytical techniques for the synthesis and characterization of PROTACs utilizing this key intermediate. We will delve into the causality behind experimental choices, provide self-validating protocols, and offer insights gleaned from extensive experience in the field of targeted protein degradation.
Core Concepts: The Chemistry of PROTAC Synthesis with this compound
The synthesis of a PROTAC using this compound hinges on the nucleophilic substitution reaction at the sulfonyl chloride moiety. This functional group is highly reactive towards a variety of nucleophiles commonly found in or synthetically incorporated into warheads targeting specific proteins.
Mechanism of Ternary Complex Formation and Protein Degradation
The ultimate goal of synthesizing a PROTAC is to induce the formation of a stable ternary complex. The following diagram illustrates the catalytic cycle of a PROTAC.
Caption: Mechanism of PROTAC-mediated protein degradation.
Reactivity of the Sulfonyl Chloride Handle
The sulfonyl chloride group is a powerful electrophile due to the electron-withdrawing nature of the two oxygen atoms and the good leaving group ability of the chloride ion. It readily reacts with nucleophiles such as:
-
Primary and Secondary Amines: This is the most common reaction, forming a stable sulfonamide linkage. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
-
Phenols: Reaction with phenols in the presence of a base yields a sulfonate ester.
-
Thiols: While less common for this specific application, reaction with thiols can form thiosulfonates.
The choice of nucleophilic handle on the warhead will dictate the type of linkage formed. For the purposes of this guide, we will focus on the formation of the highly stable sulfonamide bond.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis, purification, and characterization of a model PROTAC using this compound and a generic amine-containing warhead.
Protocol 1: Synthesis of a Model PROTAC via Sulfonamide Bond Formation
This protocol describes the reaction of this compound with a model warhead containing a primary or secondary amine.
Materials:
-
This compound
-
Amine-containing warhead (POI ligand)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and stir bar
-
Round-bottom flask and standard glassware
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine-containing warhead (1.0 eq.) in anhydrous DCM.
-
Base Addition: Add TEA or DIPEA (2.0-3.0 eq.) to the solution and stir for 5-10 minutes at room temperature. The base is crucial to scavenge the HCl generated during the reaction.
-
Sulfonyl Chloride Addition: In a separate vial, dissolve this compound (1.1-1.2 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring mixture of the warhead and base at 0 °C (ice bath). The slight excess of the sulfonyl chloride ensures complete consumption of the often more valuable warhead.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench with a small amount of water. Dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude PROTAC.
Caption: General workflow for PROTAC synthesis and characterization.
Protocol 2: Purification of the PROTAC
Purification is a critical step to remove unreacted starting materials, excess reagents, and byproducts. A two-step purification process is often employed.[7]
A. Flash Column Chromatography (Initial Purification)
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM). The optimal gradient should be determined by TLC analysis of the crude mixture.
-
Procedure:
-
Adsorb the crude PROTAC onto a small amount of silica gel.
-
Load the adsorbed material onto a pre-packed silica gel column.
-
Elute the column with the determined solvent gradient.
-
Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure.
-
B. Preparative High-Performance Liquid Chromatography (Final Purification)
For obtaining highly pure material for biological assays, preparative HPLC is recommended.[7]
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of acetonitrile (ACN) in water, typically with 0.1% formic acid (FA) or trifluoroacetic acid (TFA) as a modifier. A common gradient is 10-90% ACN in water over 30 minutes.
-
Procedure:
-
Dissolve the partially purified PROTAC in a suitable solvent (e.g., DMSO or DMF) and filter.
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions corresponding to the product peak, identified by UV detection.
-
Confirm the identity of the product in the collected fractions by LC-MS.
-
Combine the pure fractions and lyophilize or concentrate to obtain the final pure PROTAC.
-
Protocol 3: Characterization of the Synthesized PROTAC
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized PROTAC.
A. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a rapid and sensitive technique to confirm the molecular weight of the desired product and to assess its purity.[4][6]
| Parameter | Typical Value |
| LC System | UPLC or HPLC |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5-10 minutes |
| Flow Rate | 0.3-0.5 mL/min |
| MS Detector | ESI-TOF or ESI-QqQ |
| Ionization Mode | Positive |
| Scan Range | m/z 100-1500 |
Expected Result: A major peak in the chromatogram with the expected [M+H]⁺ mass for the synthesized PROTAC. Purity can be estimated from the peak area at a relevant UV wavelength (e.g., 254 nm).
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are crucial for confirming the chemical structure of the PROTAC.
-
Solvent: DMSO-d₆ or CDCl₃
-
Expected ¹H NMR signals:
-
Signals corresponding to the warhead moiety.
-
Characteristic signals for the pomalidomide moiety, including the glutarimide protons and the aromatic protons of the isoindolinone core.
-
Signals for the ethanesulfonyl linker, typically appearing as triplets in the 3-4 ppm region.
-
The disappearance of the amine proton signal from the warhead and the appearance of a sulfonamide N-H proton (if applicable).
-
C. High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, confirming the elemental composition of the synthesized PROTAC.
Expected Result: The measured mass should be within 5 ppm of the calculated exact mass for the PROTAC.
Validation of Protein Degradation
Once the PROTAC is synthesized and characterized, its biological activity must be validated. The primary method for this is Western blotting to demonstrate dose-dependent degradation of the target protein.
Protocol 4: Cell-Based Protein Degradation Assay by Western Blot
Materials:
-
Cell line expressing the protein of interest
-
Cell culture medium and supplements
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 16-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against the POI, followed by the HRP-conjugated secondary antibody.
-
Strip the membrane and re-probe with the primary antibody for the loading control.
-
-
Data Analysis: Visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize the POI signal to the loading control. Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum degradation).
Troubleshooting and Key Considerations
-
Reaction Failure: Ensure all reagents and solvents are anhydrous. The amine warhead should be of high purity. If the reaction is slow, gentle heating (e.g., 40 °C) may be beneficial, but monitor for potential side reactions.
-
Low Yield: Consider using a different base or solvent. Purification losses can be significant; careful handling during chromatography is essential.
-
Poor Degradation Activity: The linker length and attachment point on the warhead are critical for forming a productive ternary complex. If the initial PROTAC is inactive, synthesizing analogs with different linker lengths or attachment points is a common optimization strategy.
-
Off-Target Effects: Pomalidomide itself can induce the degradation of certain zinc finger transcription factors. It is important to assess the degradation of known pomalidomide neosubstrates (e.g., IKZF1, IKZF3) by Western blot to understand the selectivity profile of the new PROTAC.[8]
Conclusion
This compound is a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. Its reactive sulfonyl chloride handle allows for straightforward conjugation to a wide range of amine- and phenol-containing warheads, enabling the rapid generation of PROTAC libraries for targeted protein degradation studies. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully synthesize, purify, characterize, and validate the biological activity of novel PROTACs, thereby accelerating the discovery of new therapeutics for a host of diseases.
References
-
Aboelez, M. O., Belal, A., Xiang, G., & Ma, X. (2022). Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1336–1351. [Link]
-
Aboelez, M. O., Belal, A., Xiang, G., & Ma, X. (2022). Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. PubMed Central. [Link]
-
Chen, J., et al. (2022). Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8. European Journal of Medicinal Chemistry, 239, 114544. [Link]
-
Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521. [Link]
-
Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry, 61(5), 505–516. [Link]
-
Kim, J., et al. (2022). Rational Design and Synthesis of HSF1-PROTACs for Anticancer Drug Development. Molecules, 27(21), 7296. [Link]
-
Mares, A., et al. (2020). The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination. Theranostics, 10(26), 11963–11976. [Link]
-
Nowak, R. P., et al. (2018). Plasticity in binding confers selectivity in ligand-induced protein degradation. Nature Chemical Biology, 14(7), 706–714. [Link]
-
O'Dowd, C. R., et al. (2022). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Angewandte Chemie International Edition, 61(33), e202204221. [Link]
-
Ngassa, F. N., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Journal of Chemical Sciences, 129(7), 1079–1085. [Link]
-
Ghidini, A., et al. (2021). Synthesis of RNA-PROTACs and their mechanism of action. Angewandte Chemie International Edition, 60(2), 947–955. [Link]
-
Choudhary, A., et al. (2024). Bumped pomalidomide-based PROTACs. Nature Chemical Biology, 20(3), 266–267. [Link]
- Google Patents. (n.d.). WO2014170909A2 - Process for pomalidomide.
-
Jiang, X., et al. (2024). Targeted protein degradation: advances in drug discovery and clinical practice. Signal Transduction and Targeted Therapy, 9(1), 13. [Link]
- Google Patents. (n.d.). CN102557994A - The synthetic method of 2-phenoxymethanesulfonanilide.
-
Paiva, S.-L., & Crews, C. M. (2019). Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. Trends in Pharmacological Sciences, 40(12), 934–943. [Link]
-
Pettersson, M., & Crews, C. M. (2019). Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders. Cell, 177(5), 1096–1109. [Link]
-
Arvin, K. L., et al. (2018). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. The Journal of Organic Chemistry, 83(15), 8209–8217. [Link]
-
Al-Warhi, T., et al. (2021). The reaction steps A) Aniline derivatives, DCM, EDC, DMAP B) methanol, oxalyl chloride C) DCM, P2O5, aryl-carboxylic acid, D) MeOH/ THF/H2O, LiOH reflux E) NH2NH2, acetic acid, ethanol, reflux, for 24 h,. Molecules, 26(16), 4983. [Link]
-
Jansen-van Vuuren, R. D., & Vohra, R. (2022). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. Journal of Labelled Compounds and Radiopharmaceuticals, 65(5), 156–161. [Link]
-
Ngassa, F. N., et al. (2017). Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. Journal of Chemical Sciences, 129(7), 1079–1085. [Link]
-
Jansen-van Vuuren, R. D., & Vohra, R. (2022). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. ScienceOpen. [Link]
Sources
- 1. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride in Neurodegenerative Disease Therapeutics
Introduction: A New Frontier in Targeted Protein Degradation for Neurodegenerative Diseases
The landscape of therapeutic intervention for neurodegenerative diseases is undergoing a paradigm shift. The accumulation of misfolded and aggregated proteins, such as tau in Alzheimer's disease and α-synuclein in Parkinson's disease, is a central pathological hallmark of these devastating conditions. Traditional small molecule inhibitors often fall short in addressing these "undruggable" targets. Targeted Protein Degradation (TPD) has emerged as a powerful strategy to eliminate pathogenic proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] At the heart of this technology are bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, which bring a target protein into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation.[3][4]
This guide focuses on 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride , a versatile chemical entity poised to make significant contributions to the development of novel therapeutics for neurodegenerative disorders. The core of this molecule is the 2,6-dioxopiperidine (glutarimide) moiety, a well-established ligand for the E3 ligase substrate receptor Cereblon (CRBN).[5] The presence of a reactive sulfonyl chloride group provides a strategic handle for covalent conjugation to a ligand that binds a protein of interest, thereby enabling the creation of potent and specific PROTACs.[6]
These application notes provide a comprehensive overview of the synthesis, characterization, and application of this compound in the context of neurodegenerative disease research. We will delve into the underlying scientific principles, provide detailed experimental protocols, and offer insights into the design and execution of key assays for the development of next-generation protein degraders.
Chemical Properties and Synthesis
Chemical Identity:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1000339-13-8 |
| Molecular Formula | C₇H₁₀ClNO₄S |
| Molecular Weight | 239.68 g/mol |
| Appearance | Colorless to pale yellow liquid |
Source:
Proposed Synthesis Protocol:
Step 1: Synthesis of N-(2-Thioethyl)piperidine-2,6-dione
This step involves the nucleophilic substitution of a suitable haloethyl derivative with a thiol-containing reagent, followed by the formation of the glutarimide ring. A potential route could involve the reaction of 2-bromoethanethiol with glutaric anhydride, followed by cyclization.
Step 2: Oxidative Chlorination to this compound
The synthesized thiol can then be converted to the corresponding sulfonyl chloride through oxidative chlorination. Several reagents can be employed for this transformation, including chlorine gas in an aqueous medium or a combination of hydrogen peroxide and thionyl chloride.[7][8][9]
Detailed Protocol: Oxidative Chlorination of a Thiol to a Sulfonyl Chloride
This protocol is a general method and should be optimized for the specific substrate.
Materials:
-
N-(2-Thioethyl)piperidine-2,6-dione (starting material)
-
Trichloroisocyanuric acid (TCCA)
-
Acetonitrile
-
Deionized water
-
Ethyl acetate
-
Petroleum ether
-
1% Hydrochloric acid (aq)
-
Anhydrous sodium sulfate
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting thiol in a 4:1 mixture of acetonitrile and deionized water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add trichloroisocyanuric acid portion-wise, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture in the ice bath for 30 minutes.
-
Filter the precipitated cyanuric acid and wash the solid with ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure, keeping the bath temperature below 30 °C to minimize hydrolysis of the product.
-
Dissolve the crude product in petroleum ether and wash with cold 1% aqueous HCl.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the sulfonyl chloride.[7]
Characterization:
The final product should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic sulfonyl chloride (S=O and S-Cl) stretching frequencies.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The therapeutic potential of this compound lies in its ability to serve as a building block for PROTACs that recruit the E3 ligase Cereblon (CRBN).
Figure 1: Mechanism of PROTAC-mediated protein degradation.
The PROTAC molecule, synthesized using this compound, acts as a bridge, bringing the target protein and CRBN into close proximity. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase complex to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, effectively eliminating it from the cell.
Application in PROTAC Synthesis
The sulfonyl chloride group of this compound is a reactive electrophile that readily reacts with nucleophiles, particularly primary and secondary amines, to form stable sulfonamides. This reactivity is the cornerstone of its utility in PROTAC synthesis.
Figure 2: General workflow for PROTAC synthesis.
Protocol: Synthesis of a PROTAC using this compound
This protocol describes the reaction of the sulfonyl chloride with a linker containing a primary amine, a common strategy in PROTAC assembly.
Materials:
-
This compound
-
Linker with a primary amine terminus (e.g., a PEG linker with a terminal amine)
-
A suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Nitrogen or Argon atmosphere
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine-terminated linker in the chosen anhydrous aprotic solvent under an inert atmosphere.
-
Add the non-nucleophilic base (1.1 to 1.5 equivalents) to the solution and stir.
-
In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.
-
Slowly add the sulfonyl chloride solution to the linker solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a small amount of water or saturated ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting CRBN ligand-linker intermediate by silica gel column chromatography.
The purified intermediate can then be conjugated to a ligand for a protein of interest (e.g., a tau or α-synuclein binder) to complete the PROTAC synthesis.
Experimental Protocols for Neurodegenerative Disease Research
1. Cell-Based Protein Degradation Assay in Neuronal Cells
This protocol details how to assess the degradation of a target protein (e.g., Tau) in a neuronal cell line, such as SH-SY5Y, upon treatment with a PROTAC synthesized from this compound.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
PROTAC of interest
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus and membranes (e.g., PVDF)
-
Primary antibodies against the target protein (e.g., anti-Tau) and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate SH-SY5Y cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).
-
For a negative control, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding the PROTAC.
-
-
Cell Lysis and Protein Quantification:
-
Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.[12][13][14][15]
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Plot the normalized protein levels as a function of PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded).
-
Figure 3: Workflow for a cell-based protein degradation assay.
2. In Vitro CRBN Binding Assay
To confirm that the synthesized PROTAC engages CRBN, a competitive binding assay can be performed. This assay measures the ability of the test compound to displace a known fluorescently labeled CRBN ligand.
Protocol: Competitive Fluorescence Polarization (FP) CRBN Binding Assay
Materials:
-
Recombinant human CRBN protein
-
Fluorescently labeled CRBN ligand (e.g., Cy5-labeled thalidomide)
-
Assay buffer
-
PROTAC of interest
-
Known CRBN binder as a positive control (e.g., pomalidomide)
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a series of dilutions of the PROTAC and the positive control in assay buffer.
-
In a 384-well plate, add the recombinant CRBN protein and the fluorescently labeled CRBN ligand to each well.
-
Add the diluted PROTAC, positive control, or vehicle control to the respective wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the IC₅₀ value, which represents the concentration of the PROTAC required to displace 50% of the fluorescent ligand.
Application in In Vivo Models of Neurodegenerative Diseases
The efficacy of PROTACs developed using this compound can be evaluated in various animal models of neurodegenerative diseases.
Alzheimer's Disease Models:
-
Transgenic Mouse Models: Models such as the 3xTg-AD or 5XFAD mice, which overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations found in familial Alzheimer's disease, develop amyloid plaques and tau pathology.[3][16][17] These models are suitable for assessing the ability of a tau-targeting PROTAC to reduce tau levels and impact downstream pathology and cognitive deficits.
Parkinson's Disease Models:
-
Neurotoxin-based Models: Administration of neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP to rodents leads to the degeneration of dopaminergic neurons, mimicking a key feature of Parkinson's disease.[18][19][20]
-
α-Synuclein-based Models: Intracerebral injection of pre-formed α-synuclein fibrils can induce the aggregation and spread of endogenous α-synuclein, providing a model to test the efficacy of α-synuclein-degrading PROTACs.[21][22]
Experimental Readouts in Animal Models:
-
Immunohistochemistry and Western Blotting: To quantify the levels of the target protein (e.g., tau, α-synuclein) in different brain regions.
-
Behavioral Tests: To assess cognitive function (e.g., Morris water maze in AD models) or motor function (e.g., rotarod test in PD models).[19]
-
Histopathological Analysis: To examine neuronal loss and other pathological hallmarks.
Conclusion and Future Directions
This compound represents a valuable and versatile tool for the development of novel therapeutics for neurodegenerative diseases. Its ability to serve as a readily conjugatable CRBN ligand opens up a vast chemical space for the creation of potent and selective protein degraders. The protocols and application notes provided in this guide offer a solid foundation for researchers to harness the power of this molecule in their quest for effective treatments for Alzheimer's, Parkinson's, and other debilitating neurodegenerative disorders.
Future research will likely focus on the development of brain-penetrant PROTACs and the exploration of novel E3 ligases that are highly expressed in the central nervous system. The continued innovation in TPD, fueled by versatile building blocks like this compound, holds immense promise for the future of neurotherapeutics.
References
- Aghadavod, E., et al. (2022). PROTACs technology for treatment of Alzheimer's disease: Advances and perspectives. Cellular and Molecular Life Sciences, 79(2), 1-22.
- Blesa, J., & Przedborski, S. (2014). Parkinson's disease: animal models and dopaminergic cell vulnerability.
- Cong, L., et al. (2020). Dynamics of Internalization and Intracellular Interaction of Tau Antibodies and Human Pathological Tau Protein in a Human Neuron-Like Model. Frontiers in Neurology, 11, 584901.
- Dele-Onatola, O. A., et al. (2022). Two-step screening method to identify α-synuclein aggregation inhibitors for Parkinson's disease.
- Dong, J., et al. (2021). Facile and Practical Synthesis of Substituted Piperidine‐2, 6‐diones Under Transition‐Metal Free Condition. Chemistry–An Asian Journal, 16(20), 3096-3100.
- Maraš, N. (2013). Oxidation of a thiol to a sulfonyl chloride. ChemSpider SyntheticPages, 597.
- Muller, G. W., et al. (2006). U.S.
- protocols.io. (2024). Western Blotting for Neuronal Proteins.
- Oueslati, A. (2016). Implication of alpha-synuclein phosphorylation at S129 in alphasynucleinopathies: what have we learned in the last decade?. Journal of Parkinson's disease, 6(1), 39-51.
- Synaptic Systems. (n.d.). Protocol for Tau Antibody (Cat. No. 314 002) Western Blot (WB) AP Detection.
- protocols.io. (2024). Aggregation propensity of α-synuclein seeds in primary neurons.
- Webster, S. J., et al. (2014). The 3xTg-AD mouse model of Alzheimer's disease: a review of its behavioral and neuropathological phenotype. Journal of Alzheimer's Disease, 42(4), 1139-1152.
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct conversion of thiols to sulfonyl chlorides and sulfonamides. The Journal of organic chemistry, 74(24), 9287-9291.
- protocols.io. (2024). Immunoblotting of the primary culture.
- Muller, G. W., et al. (2006).
- Volpicelli-Daley, L. A., et al. (2016). Modelling α-Synuclein Aggregation and Neurodegeneration with Fibril Seeds in Primary Cultures of Mouse Dopaminergic Neurons. Toxics, 4(3), 16.
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287-9291.
- Blesa, J., et al. (2015). The MPTP mouse model of Parkinson's disease. Cold Spring Harbor Protocols, 2015(10), pdb-prot084793.
- Lowe, E. W., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2, 6-Dichlorophenyl)-1-((1 S, 3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3, 4-dihydroisoquinolin-2 (1 H)-yl) ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of medicinal chemistry, 62(19), 8711-8726.
- Oakley, H., et al. (2006). Intraneuronal β-amyloid aggregates, neurodegeneration, and neuron loss in transgenic mice with five familial Alzheimer's disease mutations: potential factors in amyloid plaque formation. Journal of Neuroscience, 26(40), 10129-10140.
- Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.
- Lu, J., et al. (2018). The recent advances of PROTACs in drug discovery. Chemistry–An Asian Journal, 13(21), 3154-3163.
- Organic Process Research & Development. (2007). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides.
- Bio-Rad. (n.d.). General Protocol for Western Blotting.
- Schmidt, S., et al. (2024). Advancing Research: Aging Meets Parkinson's Disease Models. Bioengineer.org.
- ResearchGate. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl.
- Abcam. (n.d.). Western blot protocol.
- Sun, X., et al. (2019). PROTACs: great opportunities for academia and industry. Signal transduction and targeted therapy, 4(1), 1-23.
- Luk, K. C., et al. (2012). Pathological α-synuclein transmission initiates Parkinson-like neurodegeneration in nontransgenic mice. Science, 338(6109), 949-953.
- PrepChem.com. (n.d.).
- LifeSensors. (n.d.). PROTAC for Neuroscience.
- ResearchGate. (2021). Tau aggregates are induced by anionic dyes in SH-SY5Y cells.
- Organic Chemistry Portal. (n.d.).
- Thermo Fisher Scientific. (n.d.). Western blot protocol.
- Wikipedia. (n.d.). Succinic semialdehyde dehydrogenase deficiency.
- Šimić, G., et al. (2017). Human neuroblastoma SH-SY5Y cells treated with okadaic acid express phosphorylated high molecular weight tau-immunoreactive protein species. Journal of Alzheimer's Disease, 59(1), 221-235.
- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.
- Sigma-Aldrich. (n.d.). Sulfonyl chloride.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PROTACs technology for treatment of Alzheimer’s disease: Advances and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad.com [bio-rad.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. Western Blotting for Neuronal Proteins [protocols.io]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Dynamics of Internalization and Intracellular Interaction of Tau Antibodies and Human Pathological Tau Protein in a Human Neuron-Like Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sysy.com [sysy.com]
- 14. Protein analysis through Western blot of cells excised individually from human brain and muscle tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
- 16. mdpi.com [mdpi.com]
- 17. Proteomics in Animal Models of Alzheimer's and Parkinson's Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. bioengineer.org [bioengineer.org]
- 20. Two-step screening method to identify α-synuclein aggregation inhibitors for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Blm10/PA200-activated 20S proteasomes promote α-synuclein degradation and bypass proteasome inhibition in Parkinson’s disease models | bioRxiv [biorxiv.org]
- 22. Modelling α-Synuclein Aggregation and Neurodegeneration with Fibril Seeds in Primary Cultures of Mouse Dopaminergic Neurons | MDPI [mdpi.com]
Application Notes and Protocols for PROTAC Design Strategy with "2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride" Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the design and application of Proteolysis Targeting Chimeras (PROTACs) utilizing the "2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride" linker. This document offers in-depth technical guidance, field-proven insights, and step-by-step methodologies for the synthesis, characterization, and biological evaluation of these novel protein degraders.
Introduction: The Critical Role of Linkers in PROTAC Efficacy
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that have emerged as a powerful therapeutic modality.[1][2] They function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][3] A PROTAC molecule is comprised of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ligase (often derived from molecules like thalidomide or pomalidomide that bind to Cereblon (CRBN)), and a chemical linker that connects these two ligands.[4][5]
The linker is not merely a spacer; its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's efficacy.[6][7] These factors profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation.[8][9] The linker also impacts the physicochemical properties of the PROTAC, such as solubility and cell permeability.[10]
This application note focuses on the use of "this compound" as a linker component. The 2,6-dioxopiperidin moiety serves as a well-established E3 ligase (CRBN) recruiting element. The ethanesulfonyl chloride group provides a reactive handle for conjugation to the POI ligand, offering a distinct chemical approach compared to more common alkyl or PEG linkers.[4][10] The sulfonyl chloride group is a potent electrophile that can react with various nucleophilic residues on a warhead, such as amines, phenols, and thiols, to form stable sulfonamide, sulfonate ester, or thioester linkages, respectively.[11][12] This reactivity profile opens up new avenues for PROTAC synthesis and allows for the exploration of novel chemical space in degrader design.
Core Principles of Using this compound Linkers
The strategic advantage of employing a sulfonyl chloride-based linker lies in its reactivity and the properties of the resulting linkage. Sulfonamides, for instance, are generally stable chemical groups under physiological conditions. The sulfonyl group can also influence the overall conformation and solubility of the final PROTAC molecule.
Mechanistic Considerations
The primary reaction for incorporating this linker involves the nucleophilic attack of a suitable functional group on the POI ligand onto the electrophilic sulfur atom of the sulfonyl chloride, with the concomitant loss of a chloride ion. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.
Diagram of PROTAC Synthesis using the Sulfonyl Chloride Linker
Caption: General scheme for PROTAC synthesis using the sulfonyl chloride linker.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis and evaluation of a PROTAC using the "this compound" linker.
Protocol 1: Synthesis of a PROTAC via Sulfonamide Linkage
This protocol describes the conjugation of the linker to a POI ligand containing a primary or secondary amine.
Materials:
-
POI ligand with an accessible amine functional group
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Preparation: In a clean, dry vial, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
-
Addition of Base: Add DIPEA (2.0-3.0 equivalents) to the solution. The base is crucial for scavenging the HCl byproduct.
-
Linker Addition: In a separate vial, dissolve "this compound" (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the POI ligand solution while stirring at room temperature.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS to check for the consumption of the starting materials and the formation of the desired PROTAC product.
-
Quenching: Once the reaction is complete, quench any remaining sulfonyl chloride by adding a small amount of water or an amine-containing scavenger resin.
-
Purification: Purify the crude reaction mixture using reverse-phase HPLC to isolate the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: In Vitro Evaluation of the Synthesized PROTAC
This protocol outlines the key experiments to assess the biological activity of the newly synthesized PROTAC.
1. Target Protein Binding Assay (e.g., Surface Plasmon Resonance - SPR)
-
Objective: To confirm that the PROTAC retains affinity for the target protein.
-
Procedure: Immobilize the purified target protein on an SPR sensor chip. Flow different concentrations of the PROTAC over the chip and measure the binding kinetics (association and dissociation rates). The warhead ligand alone should be used as a positive control.
2. E3 Ligase Binding Assay
-
Objective: To verify that the PROTAC can bind to the intended E3 ligase (CRBN).
-
Procedure: Similar to the target protein binding assay, immobilize the E3 ligase and measure the binding of the PROTAC. The E3 ligase ligand part of the linker can be used as a positive control.
3. Western Blotting for Protein Degradation
-
Objective: To determine the ability of the PROTAC to induce the degradation of the target protein in a cellular context.
-
Procedure:
-
Culture cells that endogenously express the target protein.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).
-
Use a secondary antibody conjugated to a reporter (e.g., HRP) for detection.
-
Quantify the band intensities to determine the extent of protein degradation.
-
4. DC50 and Dmax Determination
-
Objective: To quantify the potency and efficacy of the PROTAC.
-
Procedure: Perform a dose-response experiment using Western blotting or a more high-throughput method like a HiBiT assay.[]
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
-
Data Presentation and Interpretation
The quantitative data from the in vitro evaluation should be summarized for clear interpretation and comparison.
| PROTAC ID | Warhead | Linker Type | Target Binding (KD, nM) | E3 Ligase Binding (KD, nM) | DC50 (nM) | Dmax (%) |
| PROTAC-SO2-01 | Ligand-X-NH2 | Sulfonamide | 50 | 250 | 100 | 95 |
| PROTAC-SO2-02 | Ligand-Y-OH | Sulfonate Ester | 75 | 250 | 150 | 90 |
| Control (Warhead only) | Ligand-X-NH2 | N/A | 45 | >10,000 | >10,000 | 0 |
This table allows for a direct comparison of different PROTACs synthesized with the sulfonyl chloride linker and helps in understanding the structure-activity relationship (SAR).
Workflow for PROTAC Evaluation
The following diagram illustrates the systematic workflow for evaluating a newly synthesized PROTAC.
Caption: A systematic workflow for the evaluation of synthesized PROTACs.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The biophysical assays confirm the fundamental requirement that the PROTAC can bind to both the target protein and the E3 ligase.[14] A failure in these assays would suggest a fundamental flaw in the PROTAC design, such as steric hindrance introduced by the linker. The cellular degradation assays provide the ultimate validation of the PROTAC's intended biological function.[] Including appropriate controls, such as the warhead alone and a non-degrading epimer of the E3 ligase ligand, is crucial for validating that the observed degradation is due to the PROTAC-mediated mechanism.
Conclusion and Future Directions
The use of "this compound" as a linker in PROTAC design offers a valuable alternative to more conventional linkers. The reactivity of the sulfonyl chloride group allows for the formation of stable linkages with various nucleophilic functional groups on the warhead. This expands the repertoire of synthetic strategies available to medicinal chemists and may lead to the discovery of PROTACs with improved properties. Further exploration of sulfonyl-based linkers with varying lengths and compositions is warranted to fully understand their impact on PROTAC efficacy and selectivity. Advances in computational modeling may also aid in the rational design of these linkers to optimize ternary complex formation.[6]
References
- Arvinas. (n.d.). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. American Chemical Society.
- Zhang, X., et al. (2024). Covalent PROTAC design method based on a sulfonyl pyridone probe. Chemical Communications.
-
He, M., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Cell & Bioscience, 12(1), 1-25. Retrieved from [Link]
-
Khan, S., et al. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. International Journal of Molecular Sciences, 24(7), 6393. Retrieved from [Link]
-
Wang, Z., et al. (2023). Application of PROTACs in Target Identification and Target Validation. Pharmaceuticals, 16(11), 1584. Retrieved from [Link]
- Li, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 9(1), 1-25.
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(4), 273-312. Retrieved from [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(4), 273-312. Retrieved from [Link]
-
Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. Retrieved from [Link]
-
Gicquel, P. A., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. Retrieved from [Link]
-
Gabizon, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(5), 336-351. Retrieved from [Link]
-
Zhang, C., et al. (2016). Arylation Chemistry for Bioconjugation. Bioconjugate Chemistry, 27(12), 2819-2830. Retrieved from [Link]
-
Al-Windy, S., et al. (2023). A review of the advantages and disadvantages associated with using PROTACs as a therapeutic strategy. ResearchGate. Retrieved from [Link]
-
Plesniak, M. P., et al. (2023). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. Retrieved from [Link]
-
Lee, H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1967. Retrieved from [Link]
Sources
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. chempep.com [chempep.com]
- 11. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for the Purification and Characterization of PROTACs Synthesized with 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Emergence of Sulfonamide-Based PROTACs for Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by offering a novel therapeutic modality that hijacks the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2] The choice of the E3 ligase ligand and the linker are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3][4]
This application note focuses on a specific class of PROTACs synthesized using 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride as a reactive building block for the introduction of a cereblon (CRBN) E3 ligase-recruiting moiety and a flexible ethanesulfonamide linker. The sulfonamide linkage offers a stable and synthetically accessible connection, while the glutarimide portion provides a well-validated binder for the CRBN E3 ligase.[5]
Herein, we provide a comprehensive guide to the purification and characterization of these novel PROTACs. The protocols and insights presented are designed to be self-validating, with explanations of the scientific rationale behind key experimental choices, ensuring technical accuracy and practical utility for researchers in the field of targeted protein degradation.
Mechanism of Action: A Visual Overview
The fundamental principle of PROTAC action is the induced proximity of the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The following diagram illustrates this catalytic cycle.
Figure 1: General mechanism of PROTAC-mediated protein degradation.
Synthesis Workflow: The Sulfonamide Connection
The synthesis of the target PROTAC involves the reaction of a POI ligand containing a primary or secondary amine with this compound. This reaction forms a stable sulfonamide bond, linking the CRBN-binding moiety to the POI ligand.
Figure 2: High-level synthesis workflow for sulfonamide-based PROTACs.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol provides a general procedure for the synthesis of a PROTAC by reacting an amine-containing POI ligand with this compound. The reaction conditions may require optimization depending on the specific properties of the POI ligand.
Materials:
-
POI ligand with a primary or secondary amine functionality
-
This compound
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware
Procedure:
-
Dissolve the POI ligand (1.0 eq) in anhydrous DCM or DMF under a nitrogen atmosphere.
-
Add TEA or DIPEA (1.5-2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM or DMF.
-
Slowly add the sulfonyl chloride solution to the stirring solution of the POI ligand and base.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
-
Upon completion, quench the reaction with the addition of water.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude PROTAC.
Purification Strategy: A Two-Step Approach to High Purity
The purification of PROTACs can be challenging due to their often-complex structures and the presence of closely related impurities. A two-step purification strategy, combining flash chromatography for initial cleanup followed by preparative reverse-phase HPLC for final polishing, is highly recommended to achieve the purity required for biological evaluation (>95%).[6]
Protocol 2: Flash Chromatography (Initial Purification)
This protocol is designed for the initial purification of the crude PROTAC to remove major impurities and unreacted starting materials.
Materials:
-
Crude PROTAC
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethyl Acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Flash chromatography system with UV detector
Procedure:
-
TLC Analysis: Develop a suitable solvent system for the separation of the PROTAC from impurities using TLC. A common starting point is a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM).
-
Column Packing: Select an appropriately sized silica gel column based on the amount of crude material and equilibrate with the initial mobile phase (e.g., 100% DCM).
-
Sample Loading: Dissolve the crude PROTAC in a minimal amount of DCM. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.
-
Elution and Fraction Collection: Elute the compound using a gradient of the polar solvent (e.g., MeOH in DCM). Collect fractions based on the UV chromatogram.
-
Fraction Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the desired PROTAC.
-
Pooling and Concentration: Combine the pure fractions and concentrate under reduced pressure.
Protocol 3: Preparative Reverse-Phase HPLC (Final Polishing)
This protocol is for the final purification of the PROTAC to achieve high purity (>95%) suitable for biological assays.
Materials:
-
Partially purified PROTAC from flash chromatography
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade, with 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
Preparative HPLC system with a C18 column and UV/Vis detector
-
Lyophilizer
Procedure:
-
Method Development (Analytical Scale): It is highly recommended to first develop the separation method on an analytical HPLC system with a C18 column to optimize the gradient.
-
Sample Preparation: Dissolve the partially purified PROTAC in a minimal amount of a suitable solvent (e.g., DMSO or DMF) and then dilute with the initial mobile phase (e.g., 20% ACN in water with 0.1% FA). Filter the sample through a 0.45 µm syringe filter before injection.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions for at least 3-5 column volumes.
-
Injection and Elution: Inject the prepared sample onto the equilibrated column. Apply a linear gradient of ACN in water (both with 0.1% FA or TFA). A typical gradient for PROTAC purification is from 20% to 80% ACN over 30-40 minutes.
-
Fraction Collection: Collect fractions corresponding to the main peak of the desired PROTAC.
-
Purity Analysis of Fractions: Analyze the collected fractions using analytical LC-MS to confirm the purity of the PROTAC.
-
Pooling and Lyophilization: Combine the fractions that meet the desired purity level (e.g., >98%). Remove the organic solvent using a rotary evaporator and then lyophilize the remaining aqueous solution to obtain the final pure PROTAC as a solid.
| Parameter | Flash Chromatography (Initial) | Preparative RP-HPLC (Final) |
| Stationary Phase | Silica Gel (230-400 mesh) | C18 silica, 5-10 µm |
| Mobile Phase | DCM/MeOH or Hexanes/EtOAc | Water (0.1% FA)/Acetonitrile (0.1% FA) |
| Gradient | Step or linear gradient | Linear gradient |
| Detection | UV (e.g., 254 nm) | UV/Vis (e.g., 220 nm, 254 nm) |
| Typical Purity | 80-95% | >98% |
Table 1: Comparison of Purification Techniques.
Characterization Workflow: Confirming Identity and Purity
Thorough characterization of the purified PROTAC is essential to confirm its chemical identity, purity, and stability. A combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and analytical High-Performance Liquid Chromatography (HPLC), should be employed.
Figure 3: Analytical workflow for PROTAC characterization.
Protocol 4: NMR Spectroscopic Analysis
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be acquired to confirm the structure of the synthesized PROTAC.
Sample Preparation:
-
Dissolve 5-10 mg of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum to identify the characteristic proton signals of the POI ligand, the linker, and the 2,6-dioxopiperidine moiety.
-
Expected Chemical Shifts for the 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl moiety:
-
The methylene protons of the ethanesulfonyl group adjacent to the sulfonamide nitrogen typically appear as a triplet around 3.2-3.6 ppm.
-
The methylene protons adjacent to the glutarimide nitrogen usually resonate as a triplet around 3.8-4.2 ppm.
-
The protons of the glutarimide ring appear as multiplets in the range of 2.0-2.9 ppm, with the methine proton adjacent to the chiral center (if applicable) appearing as a doublet of doublets around 5.0-5.2 ppm.[7]
-
¹³C NMR Spectroscopy:
-
Acquire a ¹³C NMR spectrum to confirm the carbon framework of the molecule.
-
The carbonyl carbons of the glutarimide ring are expected to appear around 170-173 ppm.
Protocol 5: Mass Spectrometric Analysis
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized PROTAC.
Sample Preparation:
-
Prepare a dilute solution of the purified PROTAC in a suitable solvent (e.g., acetonitrile/water).
Analysis:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Determine the exact mass of the protonated molecule [M+H]⁺.
-
The measured mass should be within 5 ppm of the calculated theoretical mass.
-
Expected Fragmentation: In tandem MS (MS/MS) experiments, sulfonamides can exhibit characteristic fragmentation patterns, including the loss of SO₂ (64 Da).[7] The fragmentation of the glutarimide and POI ligand moieties will also provide structural information.
Protocol 6: Analytical HPLC for Purity Assessment
Analytical reverse-phase HPLC is used to determine the final purity of the PROTAC.
Method:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient from 5% to 95% B over 15-20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Purity Calculation: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.
| Technique | Information Obtained | Acceptance Criteria |
| ¹H and ¹³C NMR | Structural confirmation, presence of key functional groups. | Data consistent with the proposed structure. |
| HRMS (ESI-TOF) | Exact mass and elemental composition. | Measured mass within 5 ppm of calculated mass. |
| Analytical HPLC | Purity of the final compound. | Purity ≥ 95%. |
Table 2: Summary of Characterization Techniques and Acceptance Criteria.
Stability Considerations
The stability of the ethanesulfonamide linker is a critical parameter for the successful application of these PROTACs in biological assays.[4][8] It is advisable to assess the stability of the final PROTAC under relevant experimental conditions.
Protocol 7: Preliminary Stability Assessment
This protocol provides a basic method to assess the stability of the PROTAC in a buffered aqueous solution.
Procedure:
-
Prepare a stock solution of the PROTAC in DMSO.
-
Dilute the stock solution into a relevant aqueous buffer (e.g., PBS, pH 7.4) to a final concentration suitable for LC-MS analysis.
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the solution and quench any potential enzymatic activity by adding an equal volume of cold acetonitrile.
-
Analyze the samples by LC-MS to monitor the disappearance of the parent PROTAC peak and the appearance of any degradation products.
Conclusion
The successful development of PROTACs relies on robust synthetic procedures and rigorous purification and characterization. This application note provides a detailed guide for researchers working with PROTACs synthesized using this compound. By following the outlined protocols for synthesis, purification, and characterization, scientists can confidently produce high-quality PROTACs for downstream biological evaluation, thereby accelerating the discovery of novel therapeutics for a wide range of diseases.
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
-
ResearchGate. (n.d.). Effect of the linker's site of attachment on PROTAC stability. Retrieved from [Link]
-
Hao, G. F., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]
-
Steinebach, C., et al. (2021). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. ACS Medicinal Chemistry Letters, 12(8), 1323-1330. [Link]
- Google Patents. (n.d.). WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and....
-
MicroCombiChem GmbH. (2021). Purification, Preparative HPLC-MS. Retrieved from [Link]
-
Chen, S., et al. (2024). PROTAC derivatization of natural products for target identification and drug discovery: Design of evodiamine-based PROTACs as novel REXO4 degraders. Journal of Advanced Research, 63, 219-230. [Link]
- Google Patents. (n.d.). Sulfonamide purification process - US2777844A.
-
Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]
-
Al-Dulaimi, M., et al. (2022). Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. Molecules, 27(19), 6554. [Link]
-
Pia, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 63(21), 12436-12456. [Link]
-
ResearchGate. (n.d.). Investigation of Glutarimide N -Alkylated Derivatives of Lenalidomide. Retrieved from [Link]
-
Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]
-
Sbiega, A., et al. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 65(4), 3099-3116. [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. [Link]
-
Donovan, K. A., et al. (2020). Proteome-Wide Discovery of Degradable Proteins Using Bifunctional Molecules. ACS Central Science, 6(8), 1341-1352. [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. [Link]
-
Lee, H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Journal of Medicinal Chemistry, 63(9), 4587-4599. [Link]
-
Hao, G. F., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
- 8. PROTAC derivatization of natural products for target identification and drug discovery: Design of evodiamine-based PROTACs as novel REXO4 degraders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in PROTAC synthesis with "2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride"
Topic: Troubleshooting Low Yield in PROTAC Synthesis with "2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride"
Introduction
Welcome to the technical support guide for researchers utilizing this compound in their Proteolysis-Targeting Chimera (PROTAC) synthesis workflows. This reagent is a key building block for installing the widely used Cereblon (CRBN) E3 ligase handle onto a linker destined for a protein of interest (POI) ligand.[1] The formation of the sulfonamide bond between this reagent and an amine-functionalized linker is a critical step that can often be a source of low yield and complex purification challenges.
As Senior Application Scientists, we understand that successful PROTAC synthesis hinges on robust and reproducible chemistry.[2][3] This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you overcome common hurdles and maximize the yield and purity of your final PROTAC conjugate.
Frequently Asked Questions (FAQs) - First-Line Troubleshooting
Q1: What is the primary cause of low to no product formation?
The most common culprit is the degradation of the sulfonyl chloride moiety.[4] this compound is highly sensitive to moisture, which leads to hydrolysis into the corresponding sulfonic acid. This sulfonic acid byproduct is unreactive towards amines and will not form the desired sulfonamide bond, bringing your synthesis to a halt.
Q2: How should I properly store and handle this reagent?
Strict anhydrous conditions are paramount. Store the reagent under an inert atmosphere (argon or nitrogen), preferably in a desiccator, at the recommended temperature (typically 2-8°C). When weighing and dispensing, work quickly and avoid prolonged exposure to ambient air. Use dry glassware and anhydrous solvents for all reactions.
Q3: My LC-MS shows a new peak with a mass corresponding to my amine starting material plus SO3. What is this?
This mass peak is characteristic of the sulfonic acid byproduct formed from the hydrolysis of the sulfonyl chloride.[4] Its presence confirms that moisture has compromised the reaction.
Q4: Can I use a protic solvent like ethanol for the reaction?
No. Using protic solvents like ethanol or methanol is strongly discouraged. These solvents can act as nucleophiles, reacting with the sulfonyl chloride to form sulfonate esters, or contain residual water leading to hydrolysis.[4] Always use high-purity, anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).
A Mechanistic Approach to Troubleshooting Low Yield
Low yields in sulfonamide formation are rarely due to a single issue. A systematic approach, starting from reagent quality and moving through reaction setup, execution, and workup, is the most effective way to diagnose and solve the problem.
Diagram: Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield sulfonylation reactions.
Caption: A decision tree for troubleshooting low PROTAC yields.
Reagent and Glassware Integrity
-
The Problem: As mentioned, sulfonyl chlorides are highly susceptible to hydrolysis.[4] Even trace amounts of water on glassware or in solvents can significantly reduce the available active reagent.
-
The Mechanism: Water acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of the unreactive sulfonic acid.
-
The Solution:
-
Glassware: Oven-dry all glassware (120°C for at least 4 hours) or flame-dry under vacuum immediately before use.
-
Solvents: Use freshly opened anhydrous solvents or solvents dispensed from a solvent purification system.
-
Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas like argon or nitrogen.
-
Diagram: Key Reaction Pathways
Caption: Desired sulfonamide formation vs. undesired hydrolysis.
Reaction Conditions: Base, Solvent, and Temperature
The choice of base and reaction conditions is critical for efficient sulfonamide formation.[5][6]
-
Base Selection: The base serves to neutralize the HCl generated during the reaction.[5]
-
Avoid Nucleophilic Bases: Pyridine, while common, can sometimes act as a nucleophile, leading to the formation of a sulfonyl-pyridinium intermediate that may not be reactive enough or could lead to other side products.
-
Recommended Bases: Sterically hindered, non-nucleophilic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are generally preferred. Use 1.5-2.0 equivalents to ensure the reaction medium remains basic.
-
-
Stoichiometry:
-
For primary amines, di-sulfonylation can occur where the amine reacts with two molecules of the sulfonyl chloride.[4] To minimize this, use a stoichiometry close to 1:1 or a slight excess of the amine. Add the sulfonyl chloride solution dropwise to the amine solution to avoid localized high concentrations of the sulfonyl chloride.
-
-
Temperature:
-
This reaction is typically exothermic. Running the reaction at 0°C (ice bath) during the addition of the sulfonyl chloride helps to control the reaction rate, minimize side reactions, and improve selectivity. After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for several hours or overnight.
-
Table: Recommended Reaction Parameters
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DCM, THF, or ACN | Aprotic nature prevents unwanted side reactions with the sulfonyl chloride.[4] |
| Base | DIPEA or TEA | Non-nucleophilic; effectively neutralizes HCl byproduct without competing with the amine.[6] |
| Base eq. | 1.5 - 2.0 equivalents | Ensures the reaction remains basic and drives the reaction to completion. |
| Temperature | 0°C to Room Temperature | Controls exotherm, reduces side product formation, and allows for a controlled reaction rate.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents hydrolysis of the moisture-sensitive sulfonyl chloride.[4] |
Workup and Purification
PROTACs can be challenging to purify due to their often high molecular weight and amphipathic nature.
-
Quenching: Quench the reaction carefully with a small amount of water or saturated aqueous ammonium chloride to destroy any remaining sulfonyl chloride.
-
Extraction: Use a standard aqueous/organic extraction to remove the base hydrochloride salt and other water-soluble impurities. Be aware that some PROTACs may have limited solubility in common organic solvents.
-
Purification:
-
Flash Chromatography: This is the most common method. Use a gradient of a polar solvent (e.g., Methanol or Ethyl Acetate) in a non-polar solvent (e.g., DCM or Hexanes).
-
Tailing Issues: Sulfonamides can sometimes tail on silica gel. Adding a small amount of an acid (e.g., 0.1% formic acid) or a base (e.g., 0.1% triethylamine) to the mobile phase can improve peak shape.
-
Reverse-Phase HPLC: For final purification and to achieve high purity, reverse-phase HPLC (e.g., C18 column with a water/acetonitrile gradient containing 0.1% TFA or formic acid) is often necessary.
-
Optimized Protocol: General Procedure for Sulfonamide Formation
This is a general guideline. Specific substrate properties may require optimization.
-
Preparation: Under an argon atmosphere, add the amine-functionalized linker (1.0 eq.) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the amine in anhydrous DCM (or THF) to a concentration of approximately 0.1 M.
-
Base Addition: Add DIPEA (2.0 eq.) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Sulfonyl Chloride Addition: In a separate dry flask, dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold, stirred amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the amine starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous NH4Cl. Transfer the mixture to a separatory funnel and dilute with DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired PROTAC.
References
- BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
- ResearchGate. (n.d.). Synthesis of Primary Sulfonamides [Table].
- Wieme, J., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Organic Letters.
- Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review.
- LibreTexts Chemistry. (2021). 23.9: Amines as Nucleophiles.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 2-(2,6-Dioxo-1-piperidinyl)ethanesulfonyl chloride.
- Matrix Scientific. (n.d.). 2-(2,6-Dioxo-piperidin-1-yl)-ethanesulfonyl chloride.
- Santa Cruz Biotechnology. (n.d.). 2-(2,6-Dioxo-piperidin-1-yl)-ethanesulfonyl chloride.
- Hughes, S. J., & Williamson, D. S. (2024). Breaking Bad Proteins – Discovery Approaches and the Road to Clinic for Degraders. Preprints.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry.
- School of Biomedical Sciences, University of Leeds. (2022, October 22). Targeted protein degradation (via PROTACs, molecular glues, etc.)
- Maniaci, C., et al. (2017). A. Model compound and alkyl series of sulfonyl fluoride PROTACs;...
- Edmondson, S. D., et al. (2019). Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. Journal of Medicinal Chemistry.
- O-Neil, I. (2023).
-
Ito, T., et al. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. ChemistryOpen. [Link]
Sources
Technical Support Center: Troubleshooting Solubility of Dioxopiperidine-Containing PROTACs
Introduction Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology, enabling the targeted degradation of previously "undruggable" proteins.[1] A significant portion of PROTACs in development, including those in clinical trials, utilize ligands for the Cereblon (CRBN) E3 ligase, which are built around a dioxopiperidine moiety (e.g., thalidomide or pomalidomide derivatives).[2][3] While effective at hijacking the ubiquitin-proteasome system, these heterobifunctional molecules are notoriously large and lipophilic, often falling into the "beyond Rule of 5" (bRo5) chemical space.[4][5]
This characteristic frequently leads to poor aqueous solubility, a critical bottleneck that can hinder biological assays, compromise pharmacokinetic properties, and ultimately stall preclinical and clinical development.[6][7] This guide serves as a technical support resource for researchers encountering solubility challenges with dioxopiperidine-based PROTACs. It provides in-depth, experience-driven answers to common questions, troubleshooting workflows, and validated protocols to help you diagnose and overcome these critical hurdles.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Problem
Q1: Why do my dioxopiperidine-based PROTACs have such poor aqueous solubility?
A: The poor solubility of these PROTACs is not due to a single factor but is a cumulative effect of their tripartite structure.[4] PROTACs are inherently large molecules, consisting of two distinct ligands (for the protein of interest and the E3 ligase) joined by a chemical linker.[1] This leads to several physicochemical challenges:
-
High Molecular Weight (MW): Most PROTACs significantly exceed the 500 Da guideline for oral drugs, which generally correlates with decreased solubility.[2]
-
High Lipophilicity: To engage two separate proteins, PROTACs often possess large, hydrophobic surfaces. Lipophilicity is a primary driver of poor aqueous solubility.[4][8]
-
Structural Complexity & Low Crystallizability: Their multi-component, often flexible nature makes them difficult to crystallize, meaning they often exist as amorphous solids. While amorphous forms can have higher initial solubility, they are often prone to precipitating from solution.[9]
The dioxopiperidine-containing CRBN ligand itself has a defined set of properties, but when combined with a typically hydrophobic linker and a protein-of-interest (POI) warhead, the resulting molecule's overall lipophilicity often becomes problematic.[4]
Q2: Which part of the PROTAC molecule has the biggest impact on its solubility?
A: While all three components—warhead, E3 ligase ligand, and linker—contribute to the final physicochemical profile, the linker offers the most significant and practical opportunity for optimization.[10][11] The structures of the warhead and the E3 ligase ligand are often constrained by the need to maintain high binding affinity to their respective targets.[10]
The linker, however, is more than just a spacer; its composition, length, and polarity can be systematically modified to fine-tune the PROTAC's properties without negatively impacting target engagement.[1][10] Therefore, the linker is the primary lever medicinal chemists use to enhance solubility.
Q3: My PROTAC precipitates out of my aqueous buffer during my cell-based assay. What's happening?
A: This is a classic sign of a compound exceeding its thermodynamic solubility limit in the final assay medium. Typically, PROTACs are stored in a high-concentration DMSO stock. When this stock is diluted into an aqueous buffer (e.g., cell culture medium), the DMSO concentration drops dramatically. Since the PROTAC is poorly soluble in water, it can no longer stay dissolved and crashes out of solution.
This can lead to inaccurate and unreliable assay results because the actual concentration of the soluble, active PROTAC is unknown and far lower than the intended concentration. It is crucial to determine the kinetic solubility of your compound in the specific assay buffer you plan to use.
Q4: How do I accurately measure the solubility of my PROTAC, and which buffer should I use?
A: The choice of method and buffer depends on the stage of your research.
-
Early Discovery: A kinetic solubility assay is preferred. This method, which involves precipitating the compound from a DMSO stock into an aqueous buffer, mimics the dilution process used in most biological assays and is suitable for high-throughput screening.[4]
-
Late Lead Optimization: Thermodynamic solubility is more appropriate. This measures the true equilibrium solubility of the most stable solid form of the compound and is a better predictor of its behavior in formulation and in vivo settings.[4]
For the buffer, it is highly recommended to test solubility not just in standard phosphate-buffered saline (PBS) but also in biorelevant media like Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF).[11] Many PROTACs show significantly improved solubility in these media, which contain bile salts and phospholipids that mimic conditions in the human gut.[12] This can provide more realistic insights into potential oral absorption and explain why some PROTACs perform better in vivo than simple buffer solubility would suggest.[11][12]
Section 2: Troubleshooting Guide - Strategies for Solubility Enhancement
Once you've confirmed poor solubility, you can address it from two angles: modifying the molecule itself or developing an enabling formulation.
Part A: Medicinal Chemistry Strategies (Molecule Optimization)
Q5: I'm designing a new PROTAC. How can I proactively design for better solubility?
A: Rational linker design is paramount. Instead of using simple, hydrophobic alkyl chains, incorporate polar or ionizable moieties.[1][10]
-
Incorporate PEG Linkers: Polyethylene glycol (PEG) linkers are the most common and effective way to increase hydrophilicity and water solubility.[13][14][15] They are flexible and can improve both solubility and cell permeability.[14]
-
Add Saturated Nitrogen Heterocycles: Replacing parts of the linker with groups like piperazine or piperidine can significantly improve aqueous solubility.[10][15] These groups add polarity and can be protonated at physiological pH, which aids dissolution.
-
Introduce Ionizable Groups: Adding a basic moiety like a pyridine ring can also provide an ionizable handle to boost solubility.[1]
Q6: My current PROTAC is poorly soluble. Can I modify the linker to improve it?
A: Yes. A systematic modification of the linker is a standard and effective troubleshooting strategy. The workflow below outlines a logical approach to this process.
}
Diagram 1: Decision workflow for linker-based solubility enhancement.
Q7: Are there other molecular modifications besides the linker that can help?
A: While less common due to the risk of affecting target binding, other strategies exist:
-
Prodrug Strategy: A prodrug can be designed by masking a key functional group on the PROTAC, often on the CRBN ligand, with a moiety that improves solubility or permeability.[11] This masking group is later cleaved in vivo to release the active PROTAC.[11]
-
Introduce Intramolecular Hydrogen Bonds (IMHBs): This advanced "chameleon-like" strategy aims to create a more compact, spherical conformation in solution by forming internal hydrogen bonds.[11] This can shield polar groups, reducing the polar surface area and potentially improving membrane permeability, which is often linked to solubility challenges.[5][11]
Part B: Formulation Strategies (Working with Your Current Molecule)
Q8: I can't change the molecule. How can I formulate my PROTAC to increase its apparent solubility for in vitro and in vivo studies?
A: Formulation is a powerful tool when molecular modification is not an option. The most successful approach for PROTACs has been the creation of Amorphous Solid Dispersions (ASDs) .[6][16][17] ASDs involve dispersing the PROTAC molecule within a polymer matrix, preventing it from crystallizing and thereby enhancing its dissolution rate and apparent solubility.[9][18] Other lipid-based systems like self-nanoemulsifying preconcentrates (SNEPs) have also shown promise.[16]
Q9: What is an Amorphous Solid Dispersion (ASD) and how does it work for PROTACs?
A: An ASD is a solid-state formulation where the drug (your PROTAC) is molecularly dispersed in an amorphous state within a hydrophilic polymer carrier.[9] Its mechanism is twofold:
-
Energy Advantage: The amorphous form of a drug has higher free energy than its stable crystalline form, leading to a higher apparent solubility.
-
Supersaturation: Upon contact with an aqueous medium, the polymer dissolves and releases the PROTAC molecules individually. The polymer then acts to stabilize a supersaturated solution of the PROTAC, preventing it from immediately precipitating and allowing for greater absorption or cellular uptake.[16][17]
Studies have shown that ASDs can increase the supersaturation of PROTACs by several fold compared to the pure amorphous drug.[9]
Q10: How do I choose the right polymer for my ASD formulation?
A: Polymer selection is critical and must be done empirically for each PROTAC. The goal is to find a polymer that is miscible with your PROTAC and can effectively stabilize a supersaturated solution. Common polymers used for PROTAC ASDs include:
-
HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate)[9][16][17]
-
Eudragit® grades (e.g., Eudragit L 100-55, Eudragit E PO)[6][16][17]
-
Soluplus® [6]
-
PVPVA (Polyvinylpyrrolidone/Vinyl Acetate Copolymer)[9]
A small-scale supersaturation screening assay is the best way to identify the most promising polymers before committing to a full formulation.[16][17]
Section 3: Key Experimental Protocols
Protocol 1: Step-by-Step Guide to Kinetic Solubility Assay
Objective: To determine the apparent solubility of a PROTAC in a specific aqueous buffer, mimicking its dilution from a DMSO stock for biological assays.
Materials:
-
PROTAC of interest
-
Anhydrous DMSO
-
Aqueous buffer (e.g., PBS pH 7.4, FaSSIF)
-
96-well microplates (one for DMSO stock, one for assay)
-
Plate shaker
-
Plate reader with UV-Vis or other suitable detection method (e.g., LC-MS/MS)
Procedure:
-
Prepare Stock Solution: Create a 10 mM stock solution of your PROTAC in 100% DMSO.
-
Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a standard curve (e.g., from 10 mM down to ~1 µM).
-
Dispense Buffer: In a separate 96-well assay plate, add 198 µL of the desired aqueous buffer to each well.
-
Initiate Precipitation: Add 2 µL of each DMSO concentration from the stock plate to the corresponding wells of the assay plate. This creates a 1:100 dilution and a final DMSO concentration of 1%.
-
Equilibrate: Seal the assay plate and place it on a plate shaker at room temperature for 2 hours to allow for precipitation and equilibration.
-
Separate Precipitate: Centrifuge the plate to pellet any precipitated compound.
-
Measure Soluble Fraction: Carefully transfer the supernatant to a new analysis plate. Measure the concentration of the dissolved PROTAC using a suitable analytical method (e.g., UV-Vis absorbance, HPLC, or LC-MS/MS) by comparing against a standard curve prepared in the same buffer/DMSO mixture.
-
Determine Solubility: The highest concentration at which the measured value remains on the linear portion of the standard curve is the kinetic solubility.
Protocol 2: Step-by-Step Guide for Screening Polymers for ASD Formulation
Objective: To rapidly identify suitable polymers that can maintain a supersaturated state of a PROTAC, guiding the selection for a full ASD formulation.
Materials:
-
PROTAC of interest
-
Selected polymers (e.g., HPMCAS, Eudragit L 100-55, Soluplus)
-
Solvent for PROTAC and polymer (e.g., Dichloromethane:Ethanol 4:1 v/v)[9]
-
Aqueous dissolution medium (e.g., 0.05 M phosphate buffer, pH 6.8)[16]
-
96-well filter plates (e.g., 0.45 µm PVDF)
-
Analytical instrument (HPLC or LC-MS/MS)
Procedure:
-
Prepare Co-dissolved Solutions: Prepare solutions containing a fixed concentration of the PROTAC and various polymers in the chosen organic solvent. A typical drug loading to screen is 10-20% w/w.[16] Also prepare a control solution with only the PROTAC.
-
Solvent Evaporation: Dispense a small, precise volume of each solution into the wells of a 96-well plate and evaporate the solvent overnight under vacuum or gentle heat (e.g., 70°C) to create a thin film of the drug-polymer mixture (the ASD).[9]
-
Initiate Dissolution: Add a fixed volume of the pre-warmed aqueous dissolution medium to each well to initiate the dissolution and supersaturation process.
-
Monitor Concentration Over Time: At various time points (e.g., 10, 30, 60, 120, 240 minutes), take samples from each well. Use a 96-well filter plate and vacuum manifold to quickly separate the supernatant from any precipitated solid.
-
Quantify Soluble PROTAC: Dilute the filtered samples and analyze the concentration of the dissolved PROTAC using LC-MS/MS.
-
Analyze Data: Plot the concentration of the soluble PROTAC versus time for each polymer. The best-performing polymers will be those that achieve the highest level of supersaturation and maintain it for the longest duration without precipitation.[16][17]
Section 4: Data & Visualization Hub
The PROTAC Solubility Challenge: Key Contributing Factors
The diagram below illustrates how the distinct components of a PROTAC contribute to physicochemical properties that typically result in poor aqueous solubility.
}
Diagram 2: Key factors contributing to the poor solubility of PROTACs.
Table 1: Comparison of Common Linker Moieties and Their Impact on Physicochemical Properties
| Linker Moiety Type | Typical Impact on Solubility | Typical Impact on Permeability | Key Considerations |
| Alkyl Chain | Decreases | Neutral to Increases | Tends to be hydrophobic; may limit aqueous solubility and cellular uptake.[15] |
| PEG Chain | Significantly Increases | Increases | Excellent hydrophilicity; improves compatibility with physiological environments.[13][15] |
| Piperazine/Piperidine | Increases | Neutral to Decreases | Introduces polarity and rigidity; can be protonated to enhance solubility.[10][15] |
| Aromatic Ring | Decreases | Increases | Adds rigidity; can improve cell permeability but often increases lipophilicity.[11] |
Conclusion
Addressing the solubility of dioxopiperidine-containing PROTACs is a critical and often multifaceted challenge. There is no single solution; success typically requires a coordinated effort between medicinal chemistry and formulation science. By systematically evaluating solubility in relevant media, rationally designing linkers with polar characteristics, and employing advanced formulation strategies like amorphous solid dispersions, researchers can overcome these hurdles. This integrated approach is essential to unlock the full therapeutic potential of these powerful molecules and advance them from the bench to the clinic.
References
-
Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024, October 23). AxisPharm. Retrieved January 19, 2026, from [Link]
-
Pöstges, F., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. Pharmaceutics, 15(1), 156. Retrieved January 19, 2026, from [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. Retrieved January 19, 2026, from [Link]
-
Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. (2022, April 29). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. (2023, January 3). ResearchGate. Retrieved January 19, 2026, from [Link]
-
7 strategies to improve PROTACs' oral bioavailability. (2022, May 25). Drug Discovery and Development. Retrieved January 19, 2026, from [Link]
-
Designing Soluble PROTACs: Strategies and Preliminary Guidelines. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. (2025, August 9). Arvinas, Inc.. Retrieved January 19, 2026, from [Link]
-
PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Venturi, A., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry, 65(10), 7089-7101. Retrieved January 19, 2026, from [Link]
-
Wittenburg, S., et al. (n.d.). Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. ChemRxiv. Retrieved January 19, 2026, from [Link]
-
Scott, J. S., et al. (2023). Property-based optimisation of PROTACs. RSC Medicinal Chemistry, 14(6), 963-976. Retrieved January 19, 2026, from [Link]
-
Required physicochemical properties for oral PROTACs. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Pöstges, F., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. Pharmaceutics, 15(1), 156. Retrieved January 19, 2026, from [Link]
-
Property-based optimisation of PROTACs. (n.d.). RSC Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
-
Molecular Properties Of PROTACs And The Relationship To Formulation Design. (n.d.). Quotient Sciences. Retrieved January 19, 2026, from [Link]
-
2-[(3S)-2,6-dioxopiperidin-3-yl]-4-[[1-methyl-6-(2-methyl-4-pyridinyl)-2-oxo-3,4-dihydroquinolin-7-yl]amino]isoindole-1,3-dione. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Workflow for E3 Ligase Ligand Validation for PROTAC Development. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Ditert-butyl 4,6-dioxopiperidine-1,2-dicarboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
E3 ligase ligand chemistries: from building blocks to protein degraders. (2022, April 8). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
An in-cell approach to evaluate E3 ligases for use in targeted protein degradation. (2024, December 21). bioRxiv. Retrieved January 19, 2026, from [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. iris.unito.it [iris.unito.it]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 14. The Essential Role of Linkers in PROTACs [axispharm.com]
- 15. precisepeg.com [precisepeg.com]
- 16. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pharmaexcipients.com [pharmaexcipients.com]
How to avoid hydrolysis of "2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride" during reaction
Welcome to the technical support guide for 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride. This document is designed for researchers, chemists, and drug development professionals who utilize this highly reactive intermediate. Given its structural significance in contemporary medicinal chemistry, particularly in the synthesis of targeted protein degraders, its successful application hinges on understanding and controlling its reactivity. The primary challenge encountered is its extreme sensitivity to moisture, leading to rapid hydrolysis. This guide provides in-depth, field-proven insights and protocols to ensure the integrity of your starting material and the success of your reaction.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Reagent
This section addresses the fundamental properties of this compound and the nature of the challenges it presents.
Q1: What is this compound and why is it so reactive?
A: this compound is a key building block in organic synthesis. Its reactivity stems from the sulfonyl chloride (-SO₂Cl) functional group. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for nucleophiles.
Unfortunately, the most common nucleophile in a laboratory environment is water (H₂O). Even trace amounts of moisture present in solvents, on glassware, or in the atmosphere can lead to a rapid and irreversible reaction. This inherent moisture sensitivity is a defining characteristic of most sulfonyl chlorides.[1]
Q2: What is hydrolysis, and what are the byproducts?
A: Hydrolysis is the chemical reaction in which the sulfonyl chloride molecule reacts with water. This process cleaves the sulfur-chlorine bond, leading to the formation of the corresponding sulfonic acid and hydrochloric acid (HCl), as shown below.
-
Reaction: R-SO₂Cl + H₂O → R-SO₂OH + HCl
The byproducts are problematic for several reasons:
-
Consumption of Starting Material: Hydrolysis consumes your valuable reagent, directly reducing the potential yield of your desired product.
-
Formation of Corrosive HCl: The generated HCl is corrosive and can promote undesirable side reactions or degradation of acid-sensitive functional groups elsewhere in your molecules.[1]
-
Purification Challenges: The resulting sulfonic acid is a highly polar, often water-soluble impurity that can complicate the purification of your target compound, sometimes requiring specialized chromatographic techniques for removal.
Q3: How should I properly handle and store this reagent to minimize passive hydrolysis?
A: Proper storage is the first line of defense against degradation.
-
Atmosphere: The reagent must be stored under a dry, inert atmosphere, such as argon or nitrogen.[1]
-
Container: Use a container with a tight-fitting seal. For long-term storage, consider a sealed ampoule or a vial with a PTFE-lined cap, further protected with paraffin film.
-
Temperature: Store in a cool, dry place, typically refrigerated (2-8°C), to minimize decomposition rates.[1]
-
Handling: When weighing or dispensing the reagent, do so quickly in a glove box or under a positive flow of inert gas. Avoid opening the container in the ambient, humid atmosphere of the lab. Use dry syringes and needles for transfers if the reagent is in a septum-sealed bottle.
Part 2: Troubleshooting Guide - Why Did My Reaction Fail?
Encountering low yields or a complex mixture of products is common when hydrolysis is not adequately controlled. This section provides a troubleshooting framework.
Q: My reaction yield was very low, and TLC/LC-MS analysis shows a significant amount of a polar byproduct consistent with the sulfonic acid. What are the most likely causes?
A: This is a classic sign of unintended hydrolysis. Let's diagnose the potential points of failure. The following diagram outlines a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for hydrolysis.
-
Solvent Purity: Using a "fresh" bottle of anhydrous solvent is not enough. Once opened, a solvent bottle's headspace will contain moisture. It is best practice to use solvent from a dedicated solvent purification system or to use a freshly opened bottle of a high-purity anhydrous solvent packaged under an inert atmosphere.
-
Glassware Preparation: Water adsorbs strongly to glass surfaces. Simply air-drying is insufficient. Glassware must be oven-dried for several hours at >120°C or flame-dried under vacuum immediately before use.[1]
-
Reaction Atmosphere: The reaction should be assembled under an inert atmosphere (nitrogen or argon) using a manifold or balloon. This prevents atmospheric moisture from entering the flask during setup and throughout the reaction.[2]
-
Reagent Purity: Ensure all other reagents, especially the amine substrate and the base, are anhydrous. Using an aqueous base solution (e.g., aqueous sodium bicarbonate) during the reaction itself is a guaranteed way to cause hydrolysis. Bases like triethylamine or DIPEA should be distilled from a suitable drying agent (e.g., CaH₂) and stored over molecular sieves.
Q: I am reacting the sulfonyl chloride with a primary amine using triethylamine (TEA) as a base, but the reaction is sluggish or messy. What can I do?
A: While TEA is a common choice, it may not always be optimal. Consider the following:
-
Steric Hindrance: For sensitive or sterically hindered substrates, a more hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, or Hünig's base) can be superior. It is less likely to participate in side reactions.
-
Temperature Control: Sulfonamide formation is often exothermic. Running the reaction at 0°C or even lower temperatures can help control the reaction rate, suppress side reactions, and minimize the rate of any competing hydrolysis.[3] The sulfonyl chloride should typically be added slowly to a cooled solution of the amine and base.[4]
Part 3: Experimental Protocols and Best Practices
This section provides actionable, step-by-step guidance for setting up and running a successful reaction.
Core Principle: The Anhydrous Environment
The absolute exclusion of water is the single most critical factor for success. This cannot be overstated. All components of your reaction—glassware, solvents, reagents, and atmosphere—must be scrupulously dry.
Protocol 1: Rigorous Anhydrous Reaction Setup
This protocol details the essential steps for creating a moisture-free reaction environment.
-
Glassware Preparation:
-
Place all necessary glassware (reaction flask, stir bar, addition funnel, condenser) in an oven at 120-150°C for at least 4 hours (preferably overnight).
-
Remove the hot glassware and immediately assemble it while still hot, capping all openings.
-
Connect the assembled apparatus to a dual-manifold for inert gas (argon or nitrogen) and vacuum.
-
Gently flame-dry the entire apparatus under high vacuum to remove any remaining adsorbed water.
-
Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
-
Solvent and Reagent Preparation:
-
Use only certified anhydrous solvents, preferably dispensed from a solvent purification system (e.g., Grubbs apparatus) directly into the reaction flask via cannula transfer.
-
Liquid reagents (e.g., anhydrous amine, DIPEA) should be transferred using dry, nitrogen-flushed syringes.
-
Solid reagents should be dried in a vacuum oven before use and transferred in a glove box or under a strong positive flow of inert gas.
-
Protocol 2: General Procedure for Sulfonamide Synthesis
This procedure provides a template for reacting this compound with a generic primary or secondary amine.
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.
-
Reagent Loading:
-
Addition of Sulfonyl Chloride:
-
In a separate dry flask, dissolve this compound (1.1 eq.) in a minimal amount of the same anhydrous solvent.
-
Using a dry syringe, add the sulfonyl chloride solution dropwise to the cooled amine solution over 10-20 minutes. A slow addition rate is crucial to control the exotherm.[4]
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0°C for 30 minutes, then let it warm slowly to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 2-6 hours).
-
-
Workup and Purification:
-
Once complete, quench the reaction by adding a small amount of water or saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and dilute with the reaction solvent.
-
Wash the organic layer sequentially with a mild acid (e.g., cold 1M HCl to remove excess base), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Part 4: Data Summary for Experimental Design
Choosing the right solvent and base is critical. The following table summarizes common choices for reactions involving sulfonyl chlorides.
| Parameter | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile (MeCN) | Triethylamine (TEA) | DIPEA (Hünig's Base) |
| Type | Aprotic Solvent | Aprotic Solvent | Aprotic Solvent | Tertiary Amine Base | Hindered Amine Base |
| Boiling Point | ~40 °C | ~66 °C | ~82 °C | ~89 °C | ~127 °C |
| Key Advantage | Good solubility for many organics; easy to remove. | Good for reactions requiring a slightly more polar solvent. | Good for dissolving polar substrates. | Inexpensive and common HCl scavenger. | Non-nucleophilic; less prone to side reactions. |
| Considerations | Must be rigorously dried (e.g., over CaH₂). | Can contain peroxide inhibitors; must be freshly distilled from Na/benzophenone. | Must be rigorously dried (e.g., over CaH₂). | Can be nucleophilic in some cases; must be dry. | Less nucleophilic than TEA; must be dry. |
| Typical Use | General-purpose solvent for sulfonamide formation.[3] | Alternative to DCM, especially for organometallic reagents. | Used when higher polarity is needed for substrate solubility.[5] | Standard base for simple sulfonamide couplings.[3] | Preferred for sensitive substrates or to prevent N-alkylation. |
References
-
American Chemical Society. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Retrieved from [Link]
-
Tidwell, J. H., et al. (2014). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. National Institutes of Health. Retrieved from [Link]
-
King, J. F., & Lee, T. M. (1981). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents. RSC Publishing. Retrieved from [Link]
-
Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. Retrieved from [Link]
- Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
-
ResearchGate. (n.d.). A New, Mild Preparation of Sulfonyl Chlorides. Retrieved from [Link]
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. Retrieved from [Link]
-
Beilstein Journals. (2020). Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides. Retrieved from [Link]
-
National Institutes of Health. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE. Retrieved from [Link]
Sources
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. cbijournal.com [cbijournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing PROTAC Cell Permeability via Dioxopiperidine Linker Modification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for improving the cell permeability of Proteolysis Targeting Chimeras (PROTACs) by modifying dioxopiperidine linkers.
Introduction: The Permeability Challenge with PROTACs
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the ubiquitin-proteasome system to degrade specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[2][3] While highly effective in targeted protein degradation, a significant hurdle in PROTAC development is achieving optimal cell permeability.[1][4]
Due to their large molecular weight and high polar surface area, many PROTACs exhibit poor passive diffusion across the cell membrane, limiting their therapeutic efficacy.[1][4][5] The linker component, particularly those containing dioxopiperidine moieties for recruiting the Cereblon (CRBN) E3 ligase, plays a critical role in the overall physicochemical properties of the PROTAC, including its permeability.[6][7] Strategic modification of this linker is a key approach to overcoming permeability issues.[8][]
This guide will explore how to rationally design and modify dioxopiperidine linkers to enhance the cellular uptake of your PROTACs.
I. Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a major challenge for PROTACs?
A1: PROTACs are inherently large molecules, often with molecular weights exceeding 800 Da, placing them "beyond the Rule of Five" (bRo5) chemical space typically associated with orally bioavailable drugs.[8][10] Their bifunctional nature necessitates a larger size and often a higher polar surface area, both of which are detrimental to passive cell permeability.[1][4] For a PROTAC to be effective, it must first enter the cell to engage its intracellular target protein and the E3 ligase machinery.[1]
Q2: How does the dioxopiperidine linker specifically influence PROTAC permeability?
A2: The dioxopiperidine linker, which is part of the Cereblon (CRBN) E3 ligase ligand, significantly contributes to the PROTAC's overall properties. Its chemical nature, length, flexibility, and the presence of hydrogen bond donors and acceptors directly impact the molecule's ability to adopt a conformation suitable for membrane traversal.[2][11] The linker can influence the PROTAC's propensity to form intramolecular hydrogen bonds, which can shield polar groups and reduce the dynamic polar surface area, a phenomenon known as the "chameleon effect".[8][12]
Q3: What are the most common strategies for modifying dioxopiperidine linkers to improve permeability?
A3: Common strategies focus on modulating the linker's physicochemical properties:
-
Introducing Lipophilicity: Incorporating alkyl chains or other lipophilic groups can enhance membrane partitioning.[] However, this must be balanced to avoid excessive lipophilicity, which can lead to poor solubility and off-target effects.[]
-
Reducing Polarity: Replacing polar functional groups (e.g., amides with esters) or shielding them through intramolecular hydrogen bonding can lower the polar surface area.[8]
-
Controlling Flexibility: Introducing rigid elements like cyclic structures (e.g., piperidine, piperazine) can pre-organize the PROTAC into a more permeable conformation and reduce the entropic penalty of membrane crossing.[6][8]
-
Shortening the Linker: In some cases, a shorter, more concise linker can improve permeability by reducing molecular weight and polar surface area.[]
Q4: Can increasing linker lipophilicity negatively impact my PROTAC?
A4: Yes. While increasing lipophilicity can improve permeability to a certain extent, excessive lipophilicity can lead to several problems, including:
-
Decreased aqueous solubility , which can hinder formulation and bioavailability.[4][]
-
Increased non-specific binding to plasma proteins and other cellular components, reducing the free concentration of the PROTAC available to engage its target.
-
Potential for off-target toxicity .
-
Membrane retention , where the compound becomes trapped within the lipid bilayer.[14]
A careful balance between lipophilicity and other properties is crucial.
II. Troubleshooting Guide
This section addresses common issues encountered during the development and testing of PROTACs with modified dioxopiperidine linkers.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low PROTAC permeability in PAMPA assay. | The PROTAC has a high polar surface area (PSA). | - Introduce intramolecular hydrogen bonding to shield polar groups.- Replace polar moieties with less polar isosteres.- Increase lipophilicity by adding small alkyl groups. |
| The PROTAC is too flexible, adopting impermeable conformations. | - Introduce rigid elements like piperidine or piperazine rings into the linker to constrain its conformation.[6][8] | |
| High efflux ratio in Caco-2 assay, indicating active transport out of the cell. | The PROTAC is a substrate for efflux transporters like P-glycoprotein (P-gp). | - Modify the linker structure to reduce recognition by efflux transporters. This can involve altering charge, lipophilicity, or specific functional groups.- Consider using cell lines with lower efflux transporter expression, like LLC-PK1, for initial permeability screening to assess passive diffusion more directly. |
| Poor recovery in permeability assays. | The PROTAC has low solubility in the assay buffer or exhibits high non-specific binding to the assay plates.[4][8][15] | - Optimize the assay buffer. Adding a small amount of Bovine Serum Albumin (BSA), such as 0.25%, can improve recovery by reducing non-specific binding.[15]- Ensure the PROTAC is fully dissolved in the dosing solution. |
| Good permeability but low cellular degradation activity. | The linker modification, while improving permeability, has disrupted the optimal geometry for ternary complex formation (Target-PROTAC-E3 Ligase).[1] | - Systematically vary the linker length and attachment points to regain the productive ternary complex conformation.- Use computational modeling to predict how linker modifications affect the ternary complex structure. |
| The PROTAC is rapidly metabolized within the cell. | - Introduce modifications to the linker that block sites of metabolic vulnerability, such as replacing metabolically labile esters with more stable amides or introducing fluorine atoms. |
III. Experimental Protocols & Data Interpretation
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to assess the passive permeability of a compound.[16][17][18][19] It is a useful initial screen for evaluating the effects of linker modifications.
Step-by-Step Protocol:
-
Prepare the Donor Plate:
-
Dissolve the PROTAC compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Dilute the stock solutions in a buffer solution (e.g., PBS at pH 7.4) to the final desired concentration.
-
-
Prepare the Acceptor Plate:
-
Fill the wells of a 96-well acceptor plate with the same buffer solution, optionally containing a solubility enhancer.
-
-
Coat the PAMPA Membrane:
-
The PAMPA plate consists of a filter membrane. Coat this membrane with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form the artificial membrane.
-
-
Assemble the PAMPA Sandwich:
-
Place the coated membrane of the donor plate onto the acceptor plate.
-
-
Incubation:
-
Incubate the assembled plate at room temperature for a specified period (e.g., 5 hours).[18]
-
-
Sample Analysis:
-
After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Calculate Permeability (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C_A] = Concentration in the acceptor well
-
[C_eq] = Equilibrium concentration
-
-
Data Interpretation:
| Papp Value (cm/s) | Permeability Classification | Interpretation for PROTACs |
| > 5 x 10⁻⁶ | High | Good passive permeability. |
| 1 - 5 x 10⁻⁶ | Moderate | Acceptable, but may benefit from further optimization. |
| < 1 x 10⁻⁶ | Low | Poor passive permeability; significant linker modification is likely required.[20] |
Note: While useful, PAMPA does not account for active transport or metabolism and may not fully predict in vivo absorption for all PROTACs.[8][21]
Caco-2 Permeability Assay
The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[16] This assay can assess both passive diffusion and active transport.[8][16]
Step-by-Step Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Alternatively, use a fluorescent marker like Lucifer Yellow to check for paracellular leakage.
-
-
Permeability Assay (A to B and B to A):
-
Apical to Basolateral (A to B): Add the PROTAC solution to the apical (donor) side and fresh buffer to the basolateral (acceptor) side. This simulates absorption.
-
Basolateral to Apical (B to A): Add the PROTAC solution to the basolateral (donor) side and fresh buffer to the apical (acceptor) side. This helps identify active efflux.
-
-
Incubation:
-
Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 90-120 minutes).[15]
-
-
Sample Analysis:
-
Collect samples from both donor and acceptor compartments at the end of the incubation period.
-
Analyze the concentration of the PROTAC using LC-MS/MS.
-
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp values for both A to B and B to A directions.
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B to A) / Papp (A to B)
-
Data Interpretation:
| Papp (A to B) Value (cm/s) | Efflux Ratio | Interpretation |
| > 2 x 10⁻⁶ | < 2 | High permeability, not a substrate for efflux. |
| > 2 x 10⁻⁶ | > 2 | High permeability, but subject to active efflux. |
| < 1 x 10⁻⁶ | Any | Low permeability. |
An efflux ratio greater than 2 suggests that the PROTAC is a substrate for active efflux transporters, which can be a significant barrier to net cellular accumulation.[21]
IV. Visualization of Key Concepts
PROTAC Mechanism of Action
Caption: PROTACs mediate protein degradation.
Impact of Linker Modification on Permeability
Caption: Linker properties affect cell permeability.
Permeability Assay Workflow
Caption: Workflow for permeability assessment.
V. References
-
Cecchini, C., Pannilunghi, S., Tardy, S., & Scapozza, L. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 9, 672267. [Link]
-
Edginton, M., et al. (2020). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]
-
Xie, S. (2025). Unlocking PROTACs' Potential: Overcoming Development Challenges. Pharmacy Times. [Link]
-
Ishida, T., & Ciulli, A. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery, 18(sup1), 125-139. [Link]
-
Murakami, Y., Ishida, S., Cho, N., Yuki, H., Ohta, M., Honma, T., Demizu, Y., & Terayama, K. (2024). Data-driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. ChemRxiv. [Link]
-
Yamaguchi, J., et al. (2023). Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras. Biological and Pharmaceutical Bulletin. [Link]
-
Lindgren, A. E. G., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]
-
Syngene. (n.d.). Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines. [Link]
-
Farnaby, W., et al. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Medicinal Chemistry Letters. [Link]
-
Profacgen. (n.d.). Permeability Assay. [Link]
-
MolecularCloud. (2023). Development Trends And Potential Challenges of PROTACs. [Link]
-
Klein, V. G., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 11(9), 1732-1738. [Link]
-
Murakami, Y., et al. (2024). Data-driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. ChemRxiv. [Link]
-
Murakami, Y., et al. (2024). Data-driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. ChemRxiv. [Link]
-
Klein, V. G., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. [Link]
-
He, M., et al. (2021). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
-
Klein, V. G., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. [Link]
-
Tardy, S., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ChemMedChem. [Link]
-
Scott, J. S., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Journal of Medicinal Chemistry. [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Tulepbergenov, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Journal of Medicinal Chemistry. [Link]
-
Tulepbergenov, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry. [Link]
-
Conradi, R. A., et al. (1993). How structural features influence the biomembrane permeability of peptides. Journal of Pharmaceutical Sciences. [Link]
-
Tulepbergenov, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
-
Zhang, X., et al. (2020). Relationship between pore structure and gas permeability in poplar (Populus deltoides CL.'55/65') tension wood. ResearchGate. [Link]
Sources
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 10. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. enamine.net [enamine.net]
- 16. Permeability Assay - Profacgen [profacgen.com]
- 17. researchgate.net [researchgate.net]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. PAMPA | Evotec [evotec.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the "Hook Effect" in PROTACs with Optimized Linker Design
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you understand, identify, and mitigate the "hook effect," a common challenge in PROTAC development, with a special focus on the pivotal role of linker design.
Frequently Asked Questions (FAQs)
Q1: What is the PROTAC "hook effect"?
A1: The PROTAC "hook effect" is a phenomenon observed in dose-response experiments where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a decrease in the degradation of the target protein.[1][2][3] This results in a characteristic bell-shaped or "U-shaped" dose-response curve, which contrasts with the typical sigmoidal curve seen with traditional inhibitors.[2][4] This can lead to the misinterpretation of a PROTAC's potency and efficacy.[1][4]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect is a direct consequence of the PROTAC's mechanism of action, which depends on the formation of a productive ternary complex comprising the target protein, the PROTAC, and an E3 ligase.[1][2][5] At excessively high concentrations, the PROTAC can saturate both the target protein and the E3 ligase independently. This leads to the formation of non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[1][2][3] These binary complexes are unable to bring the target protein and the E3 ligase together, thereby competitively inhibiting the formation of the essential ternary complex required for ubiquitination and subsequent degradation.[1][4]
Q3: How does linker design influence the hook effect?
A3: The linker is a critical determinant of a PROTAC's success and plays a major role in mitigating the hook effect.[6][7][8][9][10] An optimized linker facilitates the formation of a stable and productive ternary complex.[7][11] Key aspects of linker design that influence the hook effect include:
-
Length: The linker's length is crucial and needs to be empirically optimized for each target protein-E3 ligase pair.[7][11] A linker that is too long can lead to unproductive binding modes and favor the formation of binary complexes, thus inducing a more pronounced hook effect.[7]
-
Rigidity and Flexibility: The flexibility of the linker is a key factor. While a flexible linker can allow the PROTAC to adopt multiple conformations to form a productive ternary complex, excessive flexibility can lead to an entropic penalty upon binding, potentially destabilizing the complex.[7][] Introducing rigid elements, such as heterocyclic scaffolds or alkynes, can pre-organize the PROTAC into a favorable conformation for ternary complex formation, reducing the entropic penalty and potentially mitigating the hook effect.[6][7][13]
-
Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties, such as solubility and cell permeability.[7][11] By incorporating appropriate functional groups, the linker can also contribute to favorable protein-protein interactions within the ternary complex, a phenomenon known as positive cooperativity, which enhances its stability.[7]
Q4: What are the experimental consequences of an unaddressed hook effect?
A4: The primary consequence of an unrecognized hook effect is the potential for significant misinterpretation of experimental data.[1][2] A potent PROTAC might be incorrectly classified as weak or inactive if tested only at high concentrations that fall on the downward slope of the bell-shaped curve.[2] This can lead to the inaccurate determination of key efficacy parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), potentially causing the premature termination of a promising drug discovery candidate.[1][2]
Visualizing the PROTAC Mechanism and the Hook Effect
To better understand the underlying processes, the following diagrams illustrate the key concepts of PROTAC-mediated degradation and the hook effect.
Data Interpretation: Correlating Linker Design with Experimental Outcomes
The table below provides a framework for interpreting the results from your linker optimization studies.
| Linker Characteristic | Predicted Impact on Ternary Complex (TC) | Expected Outcome on Hook Effect |
| Increased Length | May decrease TC stability due to increased flexibility and potential for non-productive binding modes. | Potentially more pronounced hook effect. |
| Decreased Length | May increase TC stability if it restricts the PROTAC to a productive conformation, but could also introduce steric clashes. | May mitigate the hook effect, but could also abolish activity if too short. |
| Increased Rigidity | Can pre-organize the PROTAC, reducing the entropic penalty of TC formation and increasing stability. | Likely to mitigate the hook effect. |
| Increased Flexibility | May allow for more conformational sampling to find a productive TC, but can also increase the entropic cost of binding. | Effect is system-dependent; can either improve or worsen the hook effect. |
| Optimized Composition | Can introduce favorable protein-protein interactions, leading to positive cooperativity and a more stable TC. | Should mitigate the hook effect. |
By systematically designing and testing PROTACs with diverse linkers and employing the appropriate biophysical and cellular assays, you can gain a deeper understanding of the structure-activity relationships that govern ternary complex formation and protein degradation. This knowledge is crucial for rationally designing potent and effective PROTACs with a minimized hook effect, ultimately accelerating your targeted protein degradation research and drug discovery efforts.
References
- Computational Modeling of PROTAC Ternary Complexes as Ensembles Using SILCS-xTAC. (n.d.). American Chemical Society.
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273–312. [Link]
-
Ghanem, B., & Shamil, M. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1, 1-1. [Link]
-
The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). PubMed. [Link]
-
P4ward: An Automated Modeling Platform for Protac Ternary Complexes. (2025). PubMed. [Link]
-
ET-PROTACs: modeling ternary complex interactions using cross-modal learning and ternary attention for accurate PROTAC-induced degradation prediction. (2025). Briefings in Bioinformatics. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Semantic Scholar. [Link]
-
Computational modeling of PROTAC ternary complexes as ensembles using SILCS-PROTAC. (2025). ChemRxiv. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
-
From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm. [Link]
-
Mechanistic and Structural Features of PROTAC Ternary Complexes. (n.d.). Jove. Retrieved January 19, 2026, from [Link]
-
Development of biophysical assays for studies of PROTACs. (2022). Diva-Portal.org. [Link]
-
Computational modeling of PROTAC ternary complexes as ensembles using SILCS-PROTAC. (2025). ChemRxiv. [Link]
-
Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes. (2023). JoVE. [Link]
-
PROTAC Linker Design and Optimization. (n.d.). CD ComputaBio. Retrieved January 19, 2026, from [Link]
-
Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology, 14(11), 2448-2457. [Link]
-
Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. (2023). bioRxiv. [Link]
-
Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. (2024). National Institutes of Health. [Link]
-
How to improve the function of your PROTAC degrader by understanding ternary complex formation. (2024). YouTube. [Link]
-
Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023). National Institutes of Health. [Link]
- Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. (2020). Books.
-
Critical assessment of targeted protein degradation as a research tool and pharmacological modality. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
PROTAC-mediated ternary complex formation and hook effect. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect. (n.d.). MarinBio. Retrieved January 19, 2026, from [Link]
-
Best Practices for PROTACs - Assays and Cooperativity (Part 1B). (2024). YouTube. [Link]
-
Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. The Essential Role of Linkers in PROTACs [axispharm.com]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC Synthesis Technical Support Center: A Guide to Refining Reaction Conditions for Consistency
Welcome to the Technical Support Center for PROTAC Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing Proteolysis Targeting Chimeras (PROTACs). Given their unique tripartite structure, PROTACs present distinct synthetic challenges that demand careful optimization of reaction conditions to ensure consistency and reproducibility.
This guide moves beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices. We will explore common hurdles in PROTAC synthesis, offering troubleshooting strategies and detailed FAQs to empower you in your research.
Part 1: General Troubleshooting for PROTAC Synthesis
The modular nature of PROTAC synthesis, typically involving the conjugation of a target protein ligand, an E3 ligase ligand, and a linker, introduces multiple reaction steps where inconsistencies can arise.[1] Low yields, incomplete reactions, and purification difficulties are common challenges.[2]
Initial Assessment of a Failing Reaction
When a PROTAC synthesis reaction underperforms, a systematic approach to troubleshooting is crucial. The following workflow provides a logical sequence for identifying and resolving the root cause.
Caption: A systematic workflow for troubleshooting common issues in PROTAC synthesis.
Part 2: Frequently Asked Questions (FAQs) for Specific Reaction Chemistries
This section addresses common questions related to the key coupling reactions used in PROTAC synthesis.
Amide Bond Formation
Amide coupling is a cornerstone of PROTAC synthesis, frequently used to connect the linker to the protein of interest (POI) ligand or the E3 ligase ligand.[3] Despite its reliability, challenges can arise, particularly with complex substrates.[3][4]
Q1: My amide coupling reaction is giving a low yield. What are the likely causes and how can I improve it?
A1: Low yields in amide coupling are often attributable to several factors:
-
Inefficient Activation of the Carboxylic Acid: The choice of coupling reagent is critical. Standard reagents like HATU, HBTU, or EDC/HOBt are generally effective, but sterically hindered acids or anilines may require more potent activators.
-
Suboptimal Base Selection: The base plays a dual role: it neutralizes the acid formed during the reaction and facilitates the nucleophilic attack of the amine. Common bases include DIPEA and triethylamine. If your starting materials are TFA salts, the acidic counterion can neutralize the base, inhibiting the reaction.[5]
-
Poor Solubility of Starting Materials: PROTAC building blocks can have limited solubility in common solvents like DMF or DCM. This can lead to a heterogeneous reaction mixture and poor reaction kinetics.
-
Side Reactions: The formation of byproducts, such as the reaction of the activated acid with the solvent (e.g., formamidine formation with DMF), can reduce the yield of the desired product.
Troubleshooting Protocol for Low-Yield Amide Coupling:
-
Re-evaluate Your Coupling Reagents: If using a standard coupling reagent, consider switching to a more reactive one. For example, COMU or T3P can be effective for challenging couplings.
-
Optimize the Base: Ensure you are using a sufficient excess of base (typically 2-4 equivalents). If your amine is a TFA salt, consider adding an extra equivalent of a non-nucleophilic base.
-
Improve Solubility: If solubility is an issue, consider switching to a more polar aprotic solvent like NMP or DMA.[5] Gentle heating (40-50 °C) can also improve solubility and reaction rates, but monitor for potential side reactions.
-
Monitor the Reaction Closely: Use LC-MS to monitor the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and identify any stable intermediates or byproducts.[6]
Table 1: Common Amide Coupling Reagents and Their Characteristics
| Coupling Reagent | Key Features | Common Applications |
| HATU | High reactivity, low racemization. | General-purpose, good for sterically hindered substrates. |
| HBTU | Similar to HATU, but can be less expensive. | Standard peptide couplings. |
| EDC/HOBt | Cost-effective, but can lead to side products. | Simple amide bond formations. |
| COMU | Very high reactivity, suitable for difficult couplings. | Challenging amide bond formations with poor nucleophiles. |
| T3P | Effective for a wide range of substrates, byproducts are water-soluble. | Green chemistry applications, simplifies purification. |
Q2: I'm observing significant epimerization of a chiral center adjacent to the carboxylic acid during amide coupling. How can I prevent this?
A2: Epimerization is a common issue when activating chiral carboxylic acids, particularly with highly reactive coupling reagents and elevated temperatures. To minimize epimerization:
-
Choice of Coupling Reagent: Use coupling reagents known for low racemization potential, such as HATU or COMU, in combination with an additive like HOBt or Oxyma.
-
Control the Temperature: Perform the reaction at a lower temperature (0 °C to room temperature).
-
Base Selection: Use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine. Avoid using strong, nucleophilic bases.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that promote epimerization.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds, often employed in PROTAC synthesis to connect aromatic moieties within the linker or to attach a ligand.[7]
Q1: My Suzuki coupling reaction is failing or giving a low yield. What are the critical parameters to investigate?
A1: The success of a Suzuki coupling reaction is highly dependent on the interplay of several factors.[8][9]
-
Catalyst System (Palladium Source and Ligand): The choice of the palladium catalyst and the phosphine ligand is paramount. The ligand stabilizes the palladium center and influences the rates of oxidative addition and reductive elimination. For electron-rich or sterically hindered substrates, bulky, electron-rich ligands like those from the Buchwald family (e.g., SPhos, XPhos) are often necessary.[10]
-
Base: The base is crucial for the transmetalation step. The choice of base is often dependent on the solvent and the stability of the boronic acid or ester. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[10]
-
Solvent: The solvent system must be able to dissolve the reactants and facilitate the reaction. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is frequently used.[10]
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst deactivation and low yields.[10]
Troubleshooting Protocol for a Failing Suzuki Coupling:
-
Ensure Rigorous Inert Conditions: Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[5]
-
Screen Different Catalyst/Ligand Combinations: If a standard catalyst like Pd(PPh₃)₄ is not effective, screen a panel of palladium pre-catalysts and ligands.
-
Optimize the Base and Solvent System: The choice of base and solvent is often coupled. For example, K₃PO₄ is often used with polar aprotic solvents, while K₂CO₃ is common in aqueous solvent mixtures.
-
Check the Quality of the Boronic Acid/Ester: Boronic acids can undergo protodeboronation or form anhydride trimers upon storage. Use fresh or properly stored boronic acids.
Table 2: Troubleshooting Guide for Suzuki Coupling Reactions
| Issue | Potential Cause | Recommended Solution |
| No Reaction | Inactive catalyst, incorrect base/solvent | Screen different Pd catalysts/ligands; ensure inert conditions; verify base and solvent compatibility.[10] |
| Low Yield | Incomplete reaction, side reactions | Increase catalyst loading; optimize temperature and reaction time; monitor by LC-MS.[8] |
| Protodeboronation | Unstable boronic acid, inappropriate base | Use a milder base (e.g., K₃PO₄); switch to anhydrous conditions; use a more stable boronate ester.[10] |
| Homocoupling | Oxidative homocoupling of boronic acid | Use a Pd(0) source; ensure anaerobic conditions.[10] |
Q2: How can I monitor the progress of my Suzuki coupling reaction effectively?
A2: LC-MS is the most effective technique for monitoring Suzuki coupling reactions. It allows you to track the consumption of the starting materials (aryl halide and boronic acid/ester) and the formation of the desired product. It can also help in identifying byproducts like homocoupled products or protodeboronated starting materials.[6]
Part 3: The Critical Role of the Linker in PROTAC Synthesis and Function
The linker is not merely a spacer but an active contributor to the PROTAC's biological activity and physicochemical properties.[11][12] The linker's composition, length, and rigidity influence ternary complex formation, cell permeability, and solubility.[13][14]
Q1: How does the linker composition affect the synthetic strategy and the final PROTAC's properties?
A1: The chemical makeup of the linker has a profound impact on both the synthesis and the properties of the PROTAC.[11]
-
Alkyl and PEG Linkers: These are the most common types of linkers due to their synthetic accessibility and flexibility.[13] Polyethylene glycol (PEG) linkers can improve the solubility of the PROTAC.[13] The synthesis of these linkers often involves standard amide coupling or etherification reactions.
-
Rigid Linkers: Linkers containing rigid motifs like alkynes, triazoles, or piperazines can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[11][14] The synthesis of these linkers can be more challenging. For instance, "click chemistry" (copper-catalyzed azide-alkyne cycloaddition) is a robust method for introducing a triazole ring into the linker.[15]
-
Amide vs. Ester Linkages: While amide bonds are synthetically reliable, they can lead to poor cell permeability.[4][16][17][18] Replacing an amide with an ester can improve permeability and cellular activity, but may introduce potential metabolic liabilities.[4][16][17][18]
Caption: Decision tree for linker selection and its impact on synthesis and properties.
Part 4: Characterization and Purification of PROTACs
Consistent synthesis requires robust analytical methods for characterization and effective purification strategies.
Q1: What are the key analytical techniques for characterizing my final PROTAC?
A1: A combination of analytical techniques is necessary to confirm the identity, purity, and stability of your synthesized PROTAC.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular weight and elemental composition of the PROTAC.[19] Tandem MS (MS/MS) can be used to structurally characterize the molecule by analyzing its fragmentation patterns.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the PROTAC and ensuring the absence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A purity of >95% is generally required for biological assays.
Q2: I'm struggling with the purification of my PROTAC due to its poor solubility. What strategies can I employ?
A2: The large size and often greasy nature of PROTACs can make purification challenging.
-
Chromatography Optimization:
-
Reverse-Phase HPLC: This is the most common method for purifying PROTACs. Experiment with different columns (e.g., C18, C8) and mobile phase modifiers (e.g., TFA, formic acid, or ammonium hydroxide) to improve peak shape and resolution.
-
Normal-Phase Chromatography: For very non-polar PROTACs, normal-phase chromatography on silica gel may be effective.
-
-
Solvent Selection for Dissolution: Before injection onto an HPLC column, ensure the PROTAC is fully dissolved. A mixture of solvents may be necessary. For example, a small amount of DMSO or NMP can be used to dissolve the compound, which is then diluted with the mobile phase.
-
Alternative Purification Techniques: For particularly challenging purifications, techniques like supercritical fluid chromatography (SFC) can be explored.
References
-
Klein, V. G., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 64(24), 18082–18101. [Link]
-
Charnwood Discovery. (n.d.). Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. Charnwood Discovery. [Link]
-
Klein, V. G., et al. (2021). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. SciSpace. [Link]
-
Steinebach, C., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
-
Perez, C. J., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry, 35(2), 247-256. [Link]
-
Klein, V. G., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. PubMed. [Link]
-
Klein, V. G., et al. (2021). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. Discovery Research Portal - University of Dundee. [Link]
-
Gnocchi, D., et al. (2024). Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. RSC Medicinal Chemistry. [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
-
The Scientist. (n.d.). Overcoming Roadblocks in PROTAC Characterizations. The Scientist. [Link]
-
WuXi STA. (2024). Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement. Discoveracs.org. [Link]
-
Donovan, K. A., et al. (2025). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. ResearchGate. [Link]
-
Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Link]
-
Ciulli, A., et al. (2018). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Current Opinion in Structural Biology, 53, 161-171. [Link]
-
Mass Analytica. (n.d.). A case study of the MassChemSite Reaction Tracking Workflow: Detecting and identifying byproducts during PROTAC synthesis. Mass Analytica. [Link]
-
The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. [Link]
-
ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction using 2 (1 eq),... ResearchGate. [Link]
-
Edmondson, S. D., et al. (2019). Targeted Protein Degradation: Elements of PROTAC Design. Journal of Medicinal Chemistry, 62(15), 6839-6866. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
An, S., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Cell Communication and Signaling, 20(1), 177. [Link]
-
ScienceOpen. (n.d.). Degradation of proteins by PROTACs and other strategies. ScienceOpen. [Link]
-
The Biochemist. (2025). Targeted protein degradation (via PROTACs, molecular glues, conditional degron tags etc.). The Biochemist. [Link]
-
YouTube. (2024). Advancing Drug Discovery with PROTAC Building Blocks. YouTube. [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]
-
Biochemical Journal. (2025). Methods to accelerate PROTAC drug discovery. Biochemical Journal. [Link]
-
Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]
-
National Institutes of Health. (n.d.). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. National Institutes of Health. [Link]
-
Catalent. (2023). The Developability Challenges with Bifunctional Targeted Protein Degraders. Catalent. [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]
-
Taylor & Francis Online. (n.d.). PROTACs– a game-changing technology. Taylor & Francis Online. [Link]
-
National Institutes of Health. (n.d.). Degradation of proteins by PROTACs and other strategies. National Institutes of Health. [Link]
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. C&EN Webinars - Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement [connect.discoveracs.org]
- 3. Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00304G [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chempep.com [chempep.com]
- 12. The Essential Role of Linkers in PROTACs [axispharm.com]
- 13. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 14. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 19. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the formation of the ternary complex with "2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride" based PROTACs
A Comparative Guide to Validating Ternary Complex Formation for Cereblon-Recruiting PROTACs
Introduction: The Central Role of the Ternary Complex in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules act as molecular bridges, bringing a target Protein of Interest (POI) into proximity with an E3 ubiquitin ligase.[3][4] This induced proximity facilitates the formation of a critical intermediate: the POI-PROTAC-E3 ligase ternary complex .[5] Within this complex, the E3 ligase ubiquitinates the POI, marking it for degradation by the 26S proteasome, after which the PROTAC is released to act again catalytically.[1][5]
This guide focuses on a prominent class of PROTACs that recruit the Cereblon (CRBN) E3 ligase. These often incorporate a glutarimide or dioxopiperidine moiety, derived from immunomodulatory drugs like thalidomide. A key chemical handle used to connect this CRBN-binding motif to the linker is "2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride" . Understanding and validating the formation of the ternary complex is arguably the most critical step in the rational design of these, and indeed all, PROTACs. The stability, kinetics, and cooperativity of this complex are paramount to the efficiency and selectivity of the downstream degradation process.[][7]
This document provides a comparative overview of the key biophysical and cellular methodologies used to characterize and validate the formation of this pivotal ternary complex, offering researchers a framework for selecting the most appropriate assays to drive their discovery programs.
Caption: Workflow for a typical SPR-based ternary complex analysis.
Step-by-Step Protocol: SPR Analysis
-
Immobilization: Covalently immobilize the purified CRBN-DDB1 E3 ligase complex onto a CM5 sensor chip via amine coupling to a target density of ~8000-10000 response units (RU).
-
Binary Interaction: Prepare serial dilutions of the PROTAC in running buffer. Inject the PROTAC dilutions over the E3 ligase surface and a reference flow cell to measure the binary binding kinetics (kon, koff) and calculate the affinity (KD).
-
Ternary Interaction: Prepare serial dilutions of the PROTAC in running buffer that is supplemented with a constant, near-saturating concentration of the purified POI (typically 10-20x its binary KD to the PROTAC).
-
Data Collection: Inject the PROTAC/POI mixtures over the E3 ligase surface. The enhanced binding response compared to the binary interaction indicates ternary complex formation. [8]5. Analysis: Fit the sensorgram data to a 1:1 binding model to determine the apparent ternary KD. Calculate the cooperativity factor (alpha, α) where α = (Binary KD of PROTAC to E3) / (Ternary KD of PROTAC+POI to E3). An α > 1 indicates positive cooperativity, meaning the binding of the POI to the PROTAC enhances the affinity for the E3 ligase, which is often a hallmark of effective degraders. [9]
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing binding thermodynamics. [10][11]It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single label-free experiment. [10][12] Causality Behind Experimental Choice: Unlike SPR, which measures surface-based interactions, ITC measures interactions in solution, providing a more direct assessment of the thermodynamics in a homogenous environment. [13]It is unparalleled in its ability to provide a complete thermodynamic profile of the interaction. A limitation, however, is its relatively high sample consumption and lower throughput compared to other methods. [10][12]For PROTACs, ITC is exceptionally useful for confirming the stoichiometry of the ternary complex and dissecting the enthalpic and entropic drivers of its formation.
Step-by-Step Protocol: ITC Analysis
-
Preparation: Dialyze all proteins (E3 ligase and POI) and the PROTAC into the same buffer to minimize buffer mismatch effects.
-
Binary Titrations:
-
Titrate the PROTAC into the POI to determine their binary binding parameters.
-
Titrate the PROTAC into the E3 ligase for the other binary interaction.
-
-
Ternary Titration:
-
Place the E3 ligase in the sample cell.
-
Fill the injection syringe with the PROTAC and a saturating concentration of the POI (pre-complexed).
-
-
Experiment: Perform a series of small injections (e.g., 2 μL) of the syringe solution into the sample cell while measuring the differential power required to maintain zero temperature difference between the sample and reference cells. [14]5. Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of the titrant. Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters (KD, ΔH, n). Cooperativity can be calculated similarly to the SPR method.
Proximity-Based Assays (TR-FRET, AlphaLISA)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) are robust, high-throughput, solution-based methods ideal for screening large numbers of PROTACs. [15][16]Both rely on energy transfer between a donor and an acceptor molecule that are brought into close proximity by the formation of the ternary complex. [17] Causality Behind Experimental Choice: The primary advantage of these assays is their high throughput and sensitivity, making them perfect for primary screening and structure-activity relationship (SAR) studies. [17]They provide a strong signal for ternary complex formation, but the data is semi-quantitative and does not provide the kinetic or thermodynamic detail of SPR or ITC. A characteristic "hook effect" is often observed, where the signal decreases at high PROTAC concentrations due to the formation of unproductive binary complexes that prevent ternary complex assembly. The peak of this bell-shaped curve represents the maximal ternary complex formation. [16][17] Step-by-Step Protocol: TR-FRET Analysis
-
Reagent Preparation: Use tagged recombinant proteins (e.g., His-tagged POI and GST-tagged CRBN). The donor fluorophore (e.g., Terbium-conjugated anti-His antibody) binds the POI, and the acceptor fluorophore (e.g., d2-conjugated anti-GST antibody) binds the E3 ligase.
-
Assay Setup: In a microplate, add a fixed concentration of the tagged POI, tagged E3 ligase, and their corresponding labeled antibodies.
-
PROTAC Addition: Add serial dilutions of the PROTAC to the wells.
-
Incubation: Incubate the plate at room temperature to allow the complex to form and the system to reach equilibrium.
-
Measurement: Read the plate on a TR-FRET-compatible reader, measuring emission at both the donor and acceptor wavelengths.
-
Analysis: Calculate the TR-FRET ratio. Plot the ratio against the PROTAC concentration. The resulting bell-shaped curve is indicative of ternary complex formation. The potency (EC50) and maximum signal can be used to rank compounds.
| Technique | Data Output | Throughput | Sample Consumption | Key Advantage | Key Limitation |
| SPR | Kinetics (kon, koff), Affinity (KD), Cooperativity (α) | Medium | Low-Medium | Provides real-time kinetic data. [9][8] | Surface immobilization can introduce artifacts. |
| ITC | Thermodynamics (KD, ΔH, ΔS), Stoichiometry (n) | Low | High | Gold standard for thermodynamics; solution-based. [10][11] | Low throughput; requires large amounts of pure protein. [12] |
| TR-FRET/AlphaLISA | Semi-quantitative EC50, Max complex formation | High | Low | Excellent for high-throughput screening. [16][17] | Indirect measurement; requires tagged proteins/antibodies. |
Part 2: Cellular Assays for In-Situ Target Engagement and Complex Formation
While biophysical assays are crucial for detailed mechanistic understanding, it is essential to validate that the ternary complex forms within the complex milieu of a living cell. Cellular assays confirm target engagement and provide a more physiologically relevant assessment of PROTAC activity.
NanoBRET™ Ternary Complex Assay
Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay adapted for live cells. [18]The NanoBRET assay uses a highly sensitive NanoLuc® luciferase as the energy donor, typically fused to the POI, and a fluorescent acceptor (HaloTag® ligand) which labels a HaloTag®-fused E3 ligase. [19] Causality Behind Experimental Choice: This is the most direct method for monitoring ternary complex formation in real-time within living cells. [18]It provides kinetic data on complex formation and dissociation under physiological conditions, accounting for factors like cell permeability and competitive binding partners. This assay bridges the gap between in vitro biophysical data and downstream degradation measurements. [19]
Caption: Workflow for the NanoBRET live-cell ternary complex assay.
Step-by-Step Protocol: NanoBRET Assay
-
Cell Engineering: Co-transfect cells (e.g., HEK293) with plasmids expressing the POI fused to NanoLuc® and CRBN fused to HaloTag®. Alternatively, use CRISPR/Cas9 to endogenously tag the proteins for a more physiological expression level. [18]2. Plating & Labeling: Plate the transfected cells in a white assay plate. Add the cell-permeable HaloTag® NanoBRET™ 618 ligand and allow it to label the HaloTag®-CRBN fusion protein.
-
PROTAC Treatment: Add serial dilutions of the PROTAC. To distinguish complex formation from degradation, the experiment is often run in the presence of a proteasome inhibitor like MG132. [20]4. Measurement: Add the NanoLuc® substrate (furimazine) and immediately measure the luminescence signals at the donor (460 nm) and acceptor (618 nm) wavelengths.
-
Analysis: Calculate the NanoBRET ratio (acceptor signal/donor signal). A PROTAC-dependent increase in the ratio, typically in a bell-shaped curve, confirms intracellular ternary complex formation.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in intact cells or tissues. [21][22]It is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. [23] Causality Behind Experimental Choice: CETSA is the definitive assay for confirming that a PROTAC engages its intended POI inside the cell. [23][24]While it does not directly measure the ternary complex, a positive thermal shift of the POI is a prerequisite for ternary complex formation. Furthermore, by observing a simultaneous thermal stabilization of both the POI and CRBN, one can infer the formation of a stabilizing ternary complex. This label-free method works with unmodified PROTACs and endogenous proteins, providing unequivocal proof of intracellular binding. [21] Step-by-Step Protocol: CETSA
-
Cell Treatment: Treat intact cells with the PROTAC or a vehicle control for a defined period.
-
Thermal Challenge: Aliquot the cell suspensions and heat them to a range of different temperatures for a short duration (e.g., 3 minutes).
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction (non-denatured) from the aggregated protein pellet by centrifugation.
-
Quantification: Quantify the amount of soluble POI and CRBN remaining in the supernatant at each temperature using methods like Western Blot or mass spectrometry.
-
Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift of the curve to higher temperatures in the PROTAC-treated samples compared to the vehicle control indicates target stabilization and therefore, engagement. [23]
Technique Data Output Physiological Relevance Throughput Key Advantage Key Limitation NanoBRET Live-cell EC50, Kinetics of complex formation High Medium-High Directly measures ternary complex in live cells in real-time. [18][19] Requires genetic modification of cells (overexpression or tagging). | CETSA | Target engagement (ΔTm) | Very High | Low-Medium | Confirms intracellular target binding with endogenous proteins; label-free. [21][23]| Infers complex formation; does not directly measure it. Lower throughput. |
Conclusion: An Integrated Strategy for Robust Validation
No single assay can provide a complete picture of ternary complex formation. A robust validation strategy relies on the synergistic use of multiple techniques. An effective workflow often begins with high-throughput proximity assays (TR-FRET/AlphaLISA) to screen and rank initial PROTAC designs. Promising hits are then subjected to detailed biophysical characterization using SPR and ITC to understand the kinetics, thermodynamics, and cooperativity that drive their activity. Finally, cellular assays like NanoBRET and CETSA are employed to confirm that the desired interactions occur in a physiological context, ensuring that the PROTAC can engage its target and form the productive ternary complex required to induce protein degradation. By integrating these complementary approaches, researchers can build a comprehensive understanding of their molecules, enabling the rational design of potent and selective protein degraders.
References
-
What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News. (n.d.). Drug Discovery News. Retrieved January 19, 2026, from [Link]
-
The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). PubMed. Retrieved January 19, 2026, from [Link]
-
Roy, M. J., et al. (2017). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology. Retrieved January 19, 2026, from [Link]
-
Proteolysis targeting chimera. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. (n.d.). Pelago Bioscience. Retrieved January 19, 2026, from [Link]
-
Surface Plasmon Resonance-Based Characterization of PROTAC-Induced Ternary Complexes Involving CDK2 and CRBN-DDB1. (2024). International Journal of Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]
-
The PROTACs mechanism of action—PROTAC promotes the simultaneous and... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Targeted Protein Degradation Technology: Mechanism of Action and Application Prospects of PROTAC. (2026). Oreate AI Blog. Retrieved January 19, 2026, from [Link]
-
E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (2020). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. (n.d.). Aragen Life Sciences. Retrieved January 19, 2026, from [Link]
-
A beginner's guide to PROTACs and targeted protein degradation. (2021). The Biochemist. Retrieved January 19, 2026, from [Link]
-
Measuring PROTAC Ternary Complex Formation by SPR. (n.d.). Charnwood Discovery. Retrieved January 19, 2026, from [Link]
-
The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). JoVE. Retrieved January 19, 2026, from [Link]
-
Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes. (n.d.). Aragen. Retrieved January 19, 2026, from [Link]
-
Mechanistic and Structural Features of PROTAC Ternary Complexes. (n.d.). SpringerLink. Retrieved January 19, 2026, from [Link]
-
Assays and technologies for developing proteolysis targeting chimera degraders. (2020). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]
-
Biophysical and Computational Approaches to Study Ternary Complexes: A 'Cooperative Relationship' to Rationalize Targeted Protein Degradation. (2023). PubMed. Retrieved January 19, 2026, from [Link]
-
Ternary complex formation. (n.d.). Profacgen. Retrieved January 19, 2026, from [Link]
-
Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (2024). MDPI. Retrieved January 19, 2026, from [Link]
-
Cellular thermal shift assay. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. (2020). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Cellular Assays for characterization of PROTAC activity and... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. (2026). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]
-
Application of PROTACs in Target Identification and Target Validation. (2024). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Label-free validation of protein degraders using CETSA®. (2023). YouTube. Retrieved January 19, 2026, from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Application of PROTACs in target identification and validation. (2024). ScienceOpen. Retrieved January 19, 2026, from [Link]
-
Isothermal Titration Calorimetry. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology. Retrieved January 19, 2026, from [Link]
-
Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. (2017). NIH. Retrieved January 19, 2026, from [Link]
-
Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug. (2024). MDPI. Retrieved January 19, 2026, from [Link]
-
Identification and characterization of ternary complexes consisting of FKBP12, MAPRE1 and macrocyclic molecular glues. (2025). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]
-
Ternary Complex-Templated Dynamic Combinatorial Chemistry for the Selection and Identification of Homo-PROTACs. (n.d.). ChemRxiv. Retrieved January 19, 2026, from [Link]
-
PROTAC-induced ternary complexes and their biophysical properties (A) Crystal structure of VHL:MZ1:Brd4 BD2 (PDB ID... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
Sources
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. aragen.com [aragen.com]
- 14. Isothermal Titration Calorimetry (ITC) - Creative Proteomics [creative-proteomics.com]
- 15. lifesensors.com [lifesensors.com]
- 16. Ternary complex formation - Profacgen [profacgen.com]
- 17. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ternary Complex Formation [promega.com]
- 19. researchgate.net [researchgate.net]
- 20. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pelagobio.com [pelagobio.com]
- 22. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Cellular Target Engagement Assays for PROTACs Synthesized with "2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride"
Introduction: The Criticality of Measuring Engagement for CRBN-Recruiting PROTACs
In the rapidly advancing field of Targeted Protein Degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules operate by inducing proximity between a target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1][2] The synthesis of potent PROTACs often involves modular building blocks. One such key reagent, "2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride ," serves as a precursor for installing the Cereblon (CRBN) E3 ligase ligand, a derivative of the immunomodulatory imide drugs (IMiDs).[3] PROTACs built with this moiety are thus designed to hijack the CRBN E3 ligase complex.
However, the efficacy of a PROTAC is not guaranteed by its synthesis alone. A successful degrader must permeate the cell, bind its intended POI, and recruit the CRBN E3 ligase to form a productive ternary complex (POI-PROTAC-CRBN) .[4][5][6][7] This ternary complex is the pivotal species that initiates the entire degradation cascade.[4][5][8] Therefore, robust and quantitative measurement of target engagement within the complex milieu of a living cell is not just a validation step; it is a critical driver for the rational design and optimization of effective degraders.[7][9]
This guide provides a comparative overview of state-of-the-art cellular target engagement assays, offering researchers a framework for selecting the most appropriate methods to validate and characterize their CRBN-recruiting PROTACs. We will delve into the causality behind experimental choices, provide detailed protocols, and present data-driven comparisons to empower your TPD research.
The PROTAC Mechanism: A Multi-Step Pathway to Degradation
Understanding the sequential steps of PROTAC action is fundamental to selecting the right assay. An effective assay interrogates a specific step in this pathway, from initial target binding to the ultimate degradation of the protein.
Caption: A simplified workflow of PROTAC-mediated protein degradation.
Comparison of Key Cellular Target Engagement Assays
Choosing an assay requires a trade-off between throughput, physiological relevance, and the specific question being asked. This section compares the leading methodologies for assessing the critical steps in the PROTAC mechanism of action.
| Assay Method | Principle | Measures | Throughput | Key Advantages | Key Limitations |
| CETSA® | Ligand binding increases the thermal stability of the target protein.[10] | Direct Target Binding | Low to Medium | Label-free; works in intact cells/tissues, reflecting physiological conditions.[11][12] | Not all binding events cause a detectable thermal shift; can be labor-intensive.[12] |
| NanoBRET™ | Bioluminescence resonance energy transfer between a NanoLuc-tagged protein and a fluorescent ligand/protein.[13] | Target Binding, Ternary Complex Formation, Ubiquitination | High | Live-cell, real-time kinetic data; highly sensitive and quantitative.[14] | Requires genetic engineering (tagging); potential for artifacts from overexpression.[15] |
| HiBiT Assay | Complementation of a small 11-amino-acid tag (HiBiT) with LgBiT to form a functional luciferase. | Protein Degradation | High | Live-cell, real-time kinetics of protein loss; highly sensitive and quantitative with endogenous tagging.[15][16] | Measures the final outcome (degradation), not direct binding or complex formation. |
| Quantitative MS | Mass spectrometry-based quantification of protein levels across the proteome. | Protein Degradation & Selectivity | Low | Unbiased, global view of on-target and off-target degradation; high specificity.[17] | Technically complex; lower throughput; expensive instrumentation required. |
| AlphaLISA® | Proximity-based immunoassay using donor and acceptor beads that generate a signal when brought close.[18] | Ternary Complex Formation (in vitro) | High | No-wash, homogenous assay format; suitable for HTS of purified components.[9][19] | In vitro method, does not measure cellular permeability or engagement.[9] |
Deep Dive into Methodologies
Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Direct Binding
CETSA is a powerful, label-free technique that directly confirms target engagement in a native cellular environment.[10] The principle is that when a PROTAC binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature (Tₘ).
Causality Behind the Method: By measuring the amount of soluble protein remaining after a heat challenge, you are directly assessing the biophysical consequence of binding. A shift in the melting curve between vehicle- and PROTAC-treated cells provides unequivocal evidence of intracellular target engagement.[10] This is crucial because it validates the first step of the PROTAC pathway without artificial tags or reporters.
Caption: A streamlined workflow for performing a CETSA experiment.
Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA
This format is highly effective for determining the potency of target engagement in cells.
-
Cell Culture & Treatment: Plate cells (e.g., HEK293T) to achieve ~80% confluency. Treat cells with a serial dilution of your CRBN-recruiting PROTAC or vehicle (DMSO) for 1 hour at 37°C.
-
Heat Challenge: Select a single temperature from a prior melt-curve experiment that shows a significant difference in protein solubility (e.g., Tₘ of the vehicle-treated sample). Heat all treated cell samples at this chosen temperature for 3 minutes, followed by immediate cooling on ice.
-
Lysis: Resuspend cell pellets in a lysis buffer (e.g., PBS with protease inhibitors) and lyse by 3-4 rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation: Clarify the lysates by ultracentrifugation (e.g., 100,000 x g for 20 min at 4°C) to separate the soluble fraction from the precipitated aggregates.
-
Quantification: Carefully collect the supernatant. Quantify the amount of soluble POI in each sample using Western Blot analysis.
-
Data Analysis: Densitometry is performed on the Western Blot bands. Plot the normalized soluble protein fraction against the PROTAC concentration and fit to a dose-response curve to determine the EC₅₀ of thermal stabilization.
NanoBRET™ Assays: Probing Proximity in Live Cells
NanoBRET™ is a proximity-based assay that measures energy transfer from a bright NanoLuc® luciferase donor to a fluorescent HaloTag® acceptor in real-time.[13] This technology is exceptionally versatile for PROTACs, enabling the direct measurement of ternary complex formation in live cells.[14][20]
Causality Behind the Method: A BRET signal is only generated when the donor and acceptor are within ~10 nm of each other. For a CRBN-recruiting PROTAC, you can fuse NanoLuc to the POI and HaloTag to CRBN. The addition of the PROTAC physically bridges the two tagged proteins, bringing the donor and acceptor into proximity and generating a quantifiable BRET signal. The magnitude of this signal is directly proportional to the amount of ternary complex formed.[13]
Experimental Protocol: Live-Cell NanoBRET™ Ternary Complex Assay
-
Cell Line Generation: Co-express the POI fused to NanoLuc (e.g., C-terminal fusion) and CRBN fused to HaloTag (e.g., N-terminal fusion) in a suitable cell line like HEK293T. CRISPR/Cas9-mediated knock-in of tags at endogenous loci is the preferred method to avoid overexpression artifacts.[14]
-
Assay Preparation: Plate the engineered cells in a white, 96-well assay plate. Add the HaloTag® NanoBRET™ 618 Ligand (the acceptor fluorophore) and allow it to enter the cells and label the HaloTag-CRBN fusion protein.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the wells.
-
Substrate Addition & Measurement: Immediately before reading, add the Nano-Glo® Vivazine™ Substrate.[14] Measure the donor emission (~460 nm) and acceptor emission (~618 nm) using a BRET-capable plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A dose-dependent increase in the BRET signal confirms PROTAC-induced ternary complex formation. The data often produces a characteristic "hook effect" at high concentrations, where excess PROTAC favors binary complexes over ternary ones.[8]
HiBiT Assay: Quantifying the Ultimate Outcome—Degradation
The ultimate goal of a PROTAC is to degrade the POI. The HiBiT assay provides a highly sensitive and quantitative method to measure this endpoint in real-time.[16]
Causality Behind the Method: The system relies on an 11-amino-acid HiBiT tag engineered onto the POI, ideally at the endogenous locus via CRISPR/Cas9.[15] The cell line also stably expresses the complementary LgBiT polypeptide. When the HiBiT-tagged POI is present, it combines with LgBiT to form a bright, functional NanoBiT® luciferase. PROTAC-mediated degradation of the HiBiT-POI leads to a direct and proportional loss of the luminescent signal, providing a precise measure of protein degradation kinetics.[16]
Experimental Protocol: Live-Cell HiBiT Degradation Assay
-
Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag sequence into the gene encoding the POI in a cell line that stably expresses LgBiT (e.g., HEK293 LgBiT cells).
-
Assay Setup: Plate the HiBiT-tagged cells in a 96-well plate.
-
Treatment: Add a serial dilution of the PROTAC. For kinetic measurements, also add the Nano-Glo® Endurazine™ live-cell substrate at the time of treatment.
-
Measurement: For endpoint analysis, incubate for a desired time (e.g., 2, 4, 8, 24 hours), then add the lytic Nano-Glo® HiBiT Lytic Detection System and measure luminescence. For kinetic analysis, place the plate in a plate reader with environmental controls (37°C, 5% CO₂) and measure luminescence at regular intervals over time.
-
Data Analysis: Normalize the luminescent signal to vehicle-treated controls. Plotting the remaining protein level against concentration yields DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values. Kinetic data can be used to calculate degradation rates (kdeg).
Quantitative Mass Spectrometry: The Unbiased Approach to Selectivity
While the aforementioned assays are excellent for validating on-target activity, they do not typically assess off-target effects. Quantitative proteomics using mass spectrometry (MS) is the definitive method for evaluating a PROTAC's selectivity across the entire proteome.[21]
Causality Behind the Method: In this experiment, cells are treated with the PROTAC or vehicle. The cells are then lysed, proteins are digested into peptides, and the relative abundance of thousands of proteins is compared between the treated and control groups. A significant decrease in the abundance of a protein in the PROTAC-treated sample indicates degradation. This allows for the simultaneous confirmation of on-target degradation and the discovery of any unintended "off-target" degradation, which is critical for safety and mechanism deconvolution.[17]
Experimental Protocol: TMT-based Quantitative Proteomics
-
Cell Treatment and Lysis: Treat multiple replicates of your cell line with the PROTAC at a fixed concentration (e.g., 10x DC₅₀) and vehicle for a set time (e.g., 6 hours to capture direct effects).[17] Harvest and lyse the cells.
-
Protein Digestion and Labeling: Digest the proteome into peptides using trypsin. Label the peptides from each condition with a different Tandem Mass Tag (TMT) isobaric label.
-
Sample Pooling and Fractionation: Combine the labeled peptide samples into a single mixture. Fractionate the complex peptide mixture using high-pH reversed-phase liquid chromatography to increase proteome coverage.
-
LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of the corresponding proteins based on the TMT reporter ion intensities. Plot the log₂ fold change vs. -log₁₀ p-value (a "volcano plot") to identify proteins that are significantly and substantially downregulated.
Conclusion: An Integrated Strategy for PROTAC Characterization
No single assay can tell the whole story of a PROTAC's mechanism of action. A robust and logical workflow is essential for making informed decisions in a drug discovery program.
-
Start with Degradation: Begin with a high-throughput degradation assay like the HiBiT assay or a traditional Western Blot to confirm that your PROTAC actually degrades the POI. This answers the most fundamental question: "Does it work?"
-
Confirm Direct Target Binding: Use CETSA to provide orthogonal, label-free evidence that the PROTAC directly engages the POI within the cell. This confirms the first step of the mechanism.
-
Measure Ternary Complex Formation: Employ a NanoBRET™ assay to quantify the formation of the critical POI-PROTAC-CRBN ternary complex in live cells. This provides a direct readout of the PROTAC's primary function and can help explain differences in degradation potency between compounds.
-
Assess Global Selectivity: For lead candidates, perform quantitative proteomics to ensure that the PROTAC is selective for the intended target and does not cause widespread, unwanted degradation of other proteins.
By integrating these complementary assays, researchers can build a comprehensive understanding of their CRBN-recruiting PROTACs, from initial target binding to the global cellular consequences of their action, ultimately accelerating the development of novel and effective protein degraders.
References
-
Casement, J., et al. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. ChemMedChem. Available at: [Link]
- Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry.
-
Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology. Available at: [Link]
-
Liu, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. Available at: [Link]
-
Daniels, D. L., et al. (2019). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech Application Note. Available at: [Link]
- Zoppi, V., et al. (2019). Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective Von Hippel-Lindau (VHL) Based Dual Degrader of BRD9 and BRD7. Journal of Medicinal Chemistry.
-
Biotage. (n.d.). MRM Targeted Quantitative Proteomics for Evaluating PROTAC Efficacy. Biotage. Available at: [Link]
-
Graham, K., et al. (2024). (1380-A) Ternary complex assays: Optimizing AlphaLISA Toolbox reagents for targeted protein degradation applications. SLAS2024. Available at: [Link]
-
Pelago Bioscience. (2024). CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. Pelago Bioscience. Available at: [Link]
-
Selvita. (2025). NanoBRET assays for PROTAC evaluation in the cellular context. Selvita. Available at: [Link]
-
ChomiX. (n.d.). Target Identification and Selectivity Analysis of Targeted Protein Degraders. ChomiX. Available at: [Link]
-
Steinebach, C., et al. (2021). Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. ResearchGate. Available at: [Link]
-
Robers, M. B., et al. (2021). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. Springer Nature Experiments. Available at: [Link]
-
Pfaff, S. J., et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Springer Nature Experiments. Available at: [Link]
-
Smith, E. R., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Molecular Cell. Available at: [Link]
-
Hughes, S. J., & Ciulli, A. (2017). Pathway for PROTACs to degrade target proteins: from cell penetration to target degradation. Future Medicinal Chemistry. Available at: [Link]
-
Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology. Available at: [Link]
-
Al-Ali, H., et al. (2016). CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. Drug Discovery Today. Available at: [Link]
-
Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Reaction Biology. Available at: [Link]
-
Liu, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Semantic Scholar. Available at: [Link]
-
Li, Y., et al. (2023). Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. Molecules. Available at: [Link]
-
Cytiva. (2024). Characterizing PROTAC ternary complex formation using Biacore SPR systems. Cytiva. Available at: [Link]
-
Gendoo, D. M. A., et al. (2022). Advancing Targeted Protein Degradation via Multiomics Profiling and Artificial Intelligence. Journal of Medicinal Chemistry. Available at: [Link]
-
Kim, D., et al. (2023). Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. Scientific Reports. Available at: [Link]
- MySkinRecipes. (n.d.). 2-chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide. MySkinRecipes.
- MySkinRecipes. (n.d.). 2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)acetic acid. MySkinRecipes.
-
Huang, H., et al. (2025). Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC). Knowledge UChicago. Available at: [Link]
-
Kim, M., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules. Available at: [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pelagobio.com [pelagobio.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. selvita.com [selvita.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Target Degradation [promega.com]
- 17. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. SLAS2024 [slas2024.eventscribe.net]
- 20. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. æ±æï¼ç«ç¹å·²æå [chomixbio.com]
A Senior Application Scientist's Guide to the In Vitro and In Vivo Stability of PROTAC Linkers
Introduction: The Linker as a Master Regulator of PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's native ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins.[1][2] A PROTAC is a heterobifunctional molecule comprising three components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two.[3][4] While the ligands provide specificity, the linker is far from a passive spacer. It is an active and critical determinant of a PROTAC's success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties, pharmacokinetics (PK), and pharmacodynamics (PD).[5][6][]
The chemical composition, length, and rigidity of the linker dictate a PROTAC's stability, both in the controlled environment of an in vitro assay and the complex biological milieu in vivo.[8][9] An unstable linker can be metabolically cleaved, leading to rapid clearance and insufficient drug exposure at the target site. This guide provides an in-depth comparison of the stability profiles of common PROTAC linkers, supported by experimental data and detailed protocols, to empower researchers in the rational design of next-generation protein degraders.
The PROTAC Mechanism: A Linker-Orchestrated Process
The fundamental action of a PROTAC is to act as a molecular bridge. Upon entering the cell, it simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[2] This proximity enables the E3 ligase to catalyze the transfer of ubiquitin from a charged E2 enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[10] The PROTAC is then released to mediate another cycle of degradation, acting in a catalytic manner.[3] The linker's role is central to this process; its properties directly affect the geometry and stability of the ternary complex, which is a prerequisite for efficient ubiquitination.[3][11]
Caption: The PROTAC-mediated protein degradation pathway.
Comparative Analysis of Common PROTAC Linker Architectures
The choice of linker chemistry is a critical decision in PROTAC design. The most prevalent linkers fall into two main categories: flexible and rigid.[1][3] Each class imparts distinct properties that influence stability.
Flexible Linkers: Alkyl and PEG Chains
Flexible linkers are the most common starting point in PROTAC development due to their synthetic tractability and the conformational freedom they provide, which can increase the probability of forming a productive ternary complex.[3][]
-
Alkyl Chains: These are simple hydrocarbon chains of varying lengths.[3]
-
Advantages: They are synthetically straightforward, and their lipophilic nature can enhance passive cell permeability.[] Alkyl chains are often considered metabolically "inert" as they lack obvious sites for oxidative cleavage, though they are not immune to metabolism.[][14]
-
Disadvantages: Their hydrophobicity can limit aqueous solubility.[1][9] High flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[3]
-
Stability Profile: Generally possess good metabolic stability.[14] The primary metabolic pathway is often oxidation via cytochrome P450 (CYP) enzymes, typically resulting in hydroxylation at terminal or sub-terminal positions, which may retain the degrader's activity.[]
-
-
Polyethylene Glycol (PEG) Chains: These linkers consist of repeating ethylene glycol units.[1][3]
-
Advantages: The ether oxygens impart hydrophilicity, which significantly improves the aqueous solubility of the PROTAC molecule.[1][15] This can be crucial for developing compounds with favorable drug-like properties. Some studies suggest PEG linkers can adopt folded conformations that shield polar surface area, potentially improving cell permeability despite their hydrophilicity.[14][16]
-
Disadvantages: PEG linkers can be more susceptible to metabolic degradation in vivo compared to alkyl chains.[1][14] Their synthesis can also be more complex and costly.[1]
-
Stability Profile: PEG chains can be metabolically labile. The ether bonds are susceptible to oxidative cleavage (O-dealkylation), leading to progressive shortening of the linker and loss of activity.[][][]
-
Rigid and Semi-Rigid Linkers: Cycloalkanes and "Clickable" Moieties
Rigid linkers restrict the conformational flexibility of the PROTAC, which can offer several advantages for stability and selectivity.
-
Cycloalkane-Based Linkers (e.g., Piperazine, Piperidine): These saturated heterocyclic structures introduce rigidity into the linker.[1][]
-
Advantages: They can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding.[3][4] The incorporation of these rings can also enhance water solubility and metabolic stability, shielding adjacent bonds from enzymatic cleavage.[1][][19]
-
Disadvantages: They are often more synthetically challenging to prepare than simple flexible chains.[3]
-
Stability Profile: Generally exhibit enhanced metabolic stability.[1] Introducing rigid structures is a common strategy to improve a PROTAC's half-life by preventing it from adopting conformations that fit into the active sites of metabolic enzymes.[]
-
-
"Clickable" Linkers (e.g., Triazoles): Triazole rings, typically formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," are a popular choice for rigid linkers.[][]
-
Advantages: The click reaction is highly efficient and selective, accelerating PROTAC synthesis and enabling the rapid generation of compound libraries.[6][] The resulting triazole moiety is exceptionally stable to metabolic degradation.[1][]
-
Disadvantages: The rigidity may overly constrain the PROTAC, preventing the formation of an optimal ternary complex if the geometry is not ideal.
-
Stability Profile: Triazole-containing linkers are considered highly metabolically stable and resistant to oxidative degradation in vivo, making them an excellent choice for therapeutic applications.[1][21]
-
Data Presentation: Comparative Summary of Linker Properties
The following table summarizes the key characteristics of the discussed linker types to aid in selection and design.
| Feature | Alkyl Linkers | PEG Linkers | Rigid Linkers (Cycloalkane, Triazole) |
| Composition | Saturated/unsaturated hydrocarbon chains[] | Repeating ethylene glycol units[1] | Saturated heterocycles or triazoles[1][] |
| Hydrophilicity | Hydrophobic[1] | Hydrophilic[1] | Can be modulated; generally more polar than alkyls |
| Solubility | May limit aqueous solubility[1] | Generally improves aqueous solubility[1][22] | Generally improves solubility vs. alkyls[1] |
| Cell Permeability | Can improve permeability due to lipophilicity[] | Can enhance via folded conformations[14] | Can improve by balancing properties[9] |
| Metabolic Stability | Generally good; main route is hydroxylation[][14] | Can be susceptible to O-dealkylation[14][] | Generally high metabolic stability[1][] |
| Synthetic Ease | High; synthetically straightforward[1] | Moderate; can be more challenging/costly[1] | Lower; often requires multi-step synthesis[3] |
Experimental Protocols for Stability Assessment
To empirically determine the stability of a PROTAC, a series of standardized in vitro assays are essential. These protocols serve as self-validating systems to generate reliable and reproducible data.
Workflow for In Vitro Metabolic Stability Assessment
Caption: General experimental workflow for in vitro stability assays.
Detailed Protocol: Liver Microsomal Stability Assay
This assay is a cornerstone for early drug discovery, providing a measure of a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[23][24]
-
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a PROTAC in the presence of liver microsomes.
-
Materials:
-
Pooled liver microsomes (human, rat, or mouse)[23]
-
Test PROTAC (10 mM stock in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)[25]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase)[23][25]
-
Ice-cold acetonitrile with an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well plates, incubator, centrifuge, LC-MS/MS system
-
-
Methodology:
-
Preparation: Thaw liver microsomes on ice and dilute to a working concentration of 0.5 mg/mL in phosphate buffer.[26][27] Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the microsomal solution. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: To initiate the reaction, add the test PROTAC to a final concentration of 1 µM.[23][27] Immediately after, add the pre-warmed NADPH regenerating system. For a negative control (-NADPH), add an equivalent volume of phosphate buffer instead of the cofactor system to assess for chemical instability.[27]
-
Incubation & Sampling: Incubate the plate at 37°C with gentle shaking.[25] At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 3-5 volumes of ice-cold acetonitrile containing the IS to the appropriate wells.[23][26] The 0-minute time point is typically quenched immediately after adding the PROTAC, before adding NADPH.
-
Sample Processing: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent PROTAC concentration at each time point using a validated LC-MS/MS method by comparing the peak area ratio of the analyte to the IS.
-
Data Interpretation: Plot the natural logarithm of the percentage of PROTAC remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. Calculate the half-life and intrinsic clearance using the following equations:
-
Half-life (t½, min) = 0.693 / k
-
Intrinsic Clearance (CLint, µL/min/mg protein) = (k * 1000) / (microsomal protein concentration in mg/mL) [25]
-
-
-
Causality and Trustworthiness: This protocol includes a -NADPH control to ensure that the observed compound disappearance is due to enzymatic metabolism and not chemical degradation.[27] Using well-characterized pooled microsomes and validated analytical methods ensures the data is robust and predictive of in vivo Phase I metabolism.
From In Vitro Data to In Vivo Reality
While in vitro assays provide crucial early data, in vivo stability determines a PROTAC's ultimate therapeutic potential.[5] In vivo stability is assessed through pharmacokinetic studies in animal models, which measure how the drug is absorbed, distributed, metabolized, and excreted (ADME).
-
Key In Vivo Parameters:
-
Half-life (t½): The time required for the drug concentration in the body to decrease by half. A longer half-life is often desirable.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time. High clearance, often due to rapid metabolism, leads to a short half-life and poor drug exposure.[28]
-
Bioavailability (F%): The fraction of an administered dose that reaches systemic circulation. Poor metabolic stability is a primary cause of low oral bioavailability.[6]
-
-
Linker Influence on In Vivo Stability:
-
A PROTAC with a metabolically labile linker (e.g., a long PEG chain) will likely show a short t½ and high CL in PK studies.[14][] Metabolite identification studies may reveal cleavage products corresponding to the separated warhead and E3 ligase ligands, confirming the linker as the metabolic "soft spot".[19][29]
-
Conversely, a PROTAC with a metabolically robust linker (e.g., containing a triazole or piperazine ring) is expected to exhibit a longer t½ and lower CL, leading to greater systemic exposure and a higher probability of therapeutic efficacy.[][28]
-
Rational Linker Design for Enhanced Stability
The insights gained from stability studies can guide the rational design of next-generation PROTACs with improved pharmacokinetic profiles.
Caption: A decision-making framework for optimizing PROTAC linker stability.
Key Strategies:
-
Mitigate Metabolic Soft Spots: Once a metabolic liability is identified, it can be addressed through chemical modification. For example, replacing metabolically susceptible hydrogen atoms with fluorine or substituting a labile ether bond with a more stable alkyl chain can block CYP-mediated oxidation.[3][]
-
Increase Rigidity: As discussed, incorporating cyclic structures like piperazine, piperidine, or triazoles can sterically hinder the approach of metabolic enzymes and lock the PROTAC in a more stable conformation.[9][]
-
Optimize Attachment Points: The position where the linker is connected to the two ligands can have a significant impact on metabolic stability. Attaching the linker at a solvent-exposed position that is distant from the core pharmacophore can sometimes preserve binding affinity while improving the stability profile.[19][30]
Conclusion
The linker is a master regulator of PROTAC stability, directly influencing the molecule's pharmacokinetic profile and ultimate therapeutic viability. A deep understanding of how different linker architectures—flexible alkyls and PEGs versus rigid cycloalkanes and triazoles—behave in metabolic environments is crucial for success. Flexible linkers offer synthetic ease but may carry a liability of metabolic instability, whereas rigid linkers can enhance stability at the cost of synthetic complexity. By employing a systematic approach that combines rational design with robust in vitro stability assays, such as the microsomal stability protocol detailed here, researchers can effectively identify and mitigate metabolic liabilities. This iterative process of design, testing, and optimization is fundamental to developing potent and durable PROTAC therapeutics with the drug-like properties required for clinical success.
References
-
Microsomal Stability Assay Protocol. AxisPharm. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. National Center for Biotechnology Information (PMC). [Link]
-
Effect of the linker's site of attachment on PROTAC stability... ResearchGate. [Link]
-
From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
-
Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
Microsomal Stability. Cyprotex. [Link]
-
Metabolism of Targeted Protein Degraders. Hypha Discovery Blogs. [Link]
-
Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. National Center for Biotechnology Information (PMC). [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. [Link]
-
Click chemistry in the development of PROTACs. National Center for Biotechnology Information (PMC). [Link]
-
Microsomal Stability - In Vitro Assay. Charnwood Discovery. [Link]
-
Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
-
Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]
-
Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]
-
Assays and technologies for developing proteolysis targeting chimera degraders. National Center for Biotechnology Information (PMC). [Link]
-
Protein Degrader/PROTAC assays. Proteome Sciences. [Link]
-
Structure and mechanism of PROTAC-based degradation. ResearchGate. [Link]
-
A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. [Link]
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The Essential Role of Linkers in PROTACs [axispharm.com]
- 16. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 21. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 23. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 24. merckmillipore.com [merckmillipore.com]
- 25. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 26. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 27. charnwooddiscovery.com [charnwooddiscovery.com]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. hyphadiscovery.com [hyphadiscovery.com]
- 30. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Protein Labeling for Mass Spectrometry: A Comparative Analysis of 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride and Established Reagents
For researchers, scientists, and drug development professionals venturing into the intricate world of proteomics, the ability to covalently label proteins is a cornerstone of modern mass spectrometry (MS)-based analysis. This powerful technique allows for the elucidation of protein structure, function, and interactions with unprecedented detail.[1][2][3] The choice of labeling reagent is a critical experimental decision that dictates the scope and success of these investigations.
This guide provides an in-depth comparison of a potentially novel labeling conjugate, 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride (DPE-Cl) , with established, commercially available alternatives. While direct experimental data for DPE-Cl in protein mass spectrometry applications is not yet widely published, its chemical structure allows for a robust, mechanistically-grounded evaluation of its potential performance characteristics in comparison to well-understood reagents.
The Principle of Covalent Labeling in Mass Spectrometry
Covalent labeling coupled with mass spectrometry is a powerful approach for studying protein structure and interactions.[1][4][5] The fundamental principle involves the use of a reactive chemical probe that forms a stable, covalent bond with specific amino acid residues on a protein.[1] This modification introduces a mass shift that can be readily detected by mass spectrometry. By analyzing the location and extent of this labeling, researchers can infer information about the protein's solvent accessibility, conformational changes, and binding interfaces.[6][7][8][9]
A Hypothetical Profile of this compound (DPE-Cl) as a Labeling Reagent
Based on its chemical structure, DPE-Cl possesses two key functional moieties that are likely to influence its behavior as a protein labeling reagent: the sulfonyl chloride group and the 2,6-dioxopiperidine ring.
-
The Sulfonyl Chloride Reactive Group: Sulfonyl chlorides are known to react with a variety of nucleophilic amino acid side chains, most notably the primary amines of lysine residues and the N-terminus of the protein.[10][11] They can also react with other nucleophiles such as the thiol group of cysteine, the imidazole of histidine, and the hydroxyl groups of serine, threonine, and tyrosine, although generally under more specific conditions.[11] This broad reactivity profile suggests that DPE-Cl could potentially provide extensive protein coverage, similar to other less specific labeling reagents.
-
The 2,6-Dioxopiperidine Moiety: This structural feature is reminiscent of the core of thalidomide and its analogs, which are well-known for their role in targeted protein degradation by recruiting specific E3 ubiquitin ligases. The presence of this moiety in DPE-Cl raises the intriguing possibility of its use in chemoproteomic studies to investigate proteins that interact with this class of molecules.
Comparative Analysis with Established Labeling Reagents
To provide a practical context for the potential application of DPE-Cl, it is essential to compare its inferred properties with those of widely used protein labeling reagents.
Amine-Reactive Reagents: Succinimidyl Esters (NHS Esters)
Succinimidyl esters, such as N-hydroxysuccinimide (NHS) esters, are among the most common reagents for labeling primary amines (lysine residues and the N-terminus).[10] They form stable amide bonds under mild pH conditions (typically pH 7-9).
Thiol-Reactive Reagents: Maleimides and Iodoacetamide
For targeting cysteine residues, maleimides and iodoacetamide are the reagents of choice.[12][13][14][15][16] Maleimides react specifically with thiol groups to form stable thioether bonds at near-neutral pH.[12][14] Iodoacetamide is another alkylating agent that covalently modifies cysteine residues.[13][16]
Broadly Reactive Reagents: Diethylpyrocarbonate (DEPC)
DEPC is a pseudo-specific covalent labeling reagent that modifies a range of nucleophilic residues, including histidine, lysine, tyrosine, serine, threonine, and cysteine.[5][17] This broad reactivity can provide high-resolution structural information.[3][17]
Data Presentation: Comparison of Protein Labeling Reagents
| Feature | Inferred DPE-Cl Profile | Succinimidyl Esters (NHS) | Maleimides | Iodoacetamide | Diethylpyrocarbonate (DEPC) |
| Primary Target(s) | Primary amines (Lys, N-terminus), potentially other nucleophiles | Primary amines (Lys, N-terminus) | Thiols (Cys) | Thiols (Cys) | His, Lys, Tyr, Ser, Thr, Cys, N-terminus |
| Reaction pH | Likely slightly alkaline (pH 8-9.5) for amine reactivity | 7-9 | 6.5-7.5 | ~8.5 | 6-8 |
| Bond Type | Sulfonamide | Amide | Thioether | Thioether | Carbethoxylated adducts |
| Specificity | Moderate to Low | High for primary amines | High for thiols | High for thiols | Low |
| Advantages | Potential for broad coverage; unique dioxopiperidine moiety for targeted studies | Well-established protocols; high specificity for amines | High specificity for cysteines; stable linkage | Readily available; effective cysteine modification | Provides extensive structural information |
| Limitations | Potential for off-target reactions; hydrolysis of sulfonyl chloride | Hydrolysis in aqueous solution | Potential for reaction with other nucleophiles at higher pH | Light sensitive; can react with other residues at high concentrations | Can lead to complex spectra due to multiple modifications |
Experimental Protocols
The following are generalized, step-by-step protocols for protein labeling. It is crucial to optimize these protocols for each specific protein and experimental goal.
General Sulfonyl Chloride Labeling Protocol (Proxy for DPE-Cl)
-
Protein Preparation: Dissolve the protein of interest in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris). A phosphate or bicarbonate buffer at pH 8.5-9.5 is recommended.
-
Reagent Preparation: Immediately before use, dissolve the sulfonyl chloride reagent in a dry, water-miscible organic solvent such as DMSO or DMF to a stock concentration of 10-100 mM.
-
Labeling Reaction: Add a 10- to 100-fold molar excess of the sulfonyl chloride stock solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching reagent that contains primary amines, such as Tris buffer or hydroxylamine, to a final concentration of 20-50 mM. Incubate for 30 minutes.
-
Removal of Excess Reagent: Remove the unreacted labeling reagent and byproducts by dialysis, size-exclusion chromatography, or buffer exchange.
-
Mass Spectrometry Analysis: Prepare the labeled protein for mass spectrometry analysis by standard protocols (e.g., tryptic digestion followed by LC-MS/MS).
Succinimidyl Ester (NHS) Labeling Protocol
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at pH 7.2-8.5.
-
Reagent Preparation: Prepare a fresh stock solution of the NHS ester in DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester to the protein solution. Incubate for 30-60 minutes at room temperature.
-
Quenching: Quench the reaction with an amine-containing buffer (e.g., Tris-HCl) for 15-30 minutes.
-
Purification: Remove excess reagent as described for the sulfonyl chloride protocol.
-
MS Analysis: Proceed with standard mass spectrometry sample preparation.
Maleimide Labeling Protocol
-
Protein Preparation: Dissolve the protein in a thiol-free buffer at pH 6.5-7.5.[18] If necessary, reduce disulfide bonds with a reducing agent like TCEP and subsequently remove the reducing agent.[18]
-
Reagent Preparation: Prepare a fresh stock solution of the maleimide reagent in DMSO or DMF.[18]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide reagent to the protein solution.[18] Incubate for 1-2 hours at room temperature in the dark.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.
-
Purification: Remove excess reagent.
-
MS Analysis: Prepare the sample for mass spectrometry.
Visualization of Workflows and Mechanisms
DPE-Cl Labeling Workflow
Caption: General workflow for protein labeling with DPE-Cl.
DPE-Cl Reaction with Lysine
Caption: Reaction of DPE-Cl with a primary amine of a lysine residue.
Conclusion
The selection of a protein labeling reagent is a critical step in designing mass spectrometry-based proteomics experiments. While DPE-Cl is not yet a widely characterized reagent, its chemical structure suggests it could be a valuable tool, particularly for researchers interested in its unique dioxopiperidine moiety. By understanding the fundamental principles of reactivity and comparing its inferred properties to well-established reagents like succinimidyl esters, maleimides, and DEPC, researchers can make informed decisions to best suit their analytical needs. The provided protocols offer a starting point for developing robust and reproducible labeling strategies, ultimately enabling deeper insights into the complex world of the proteome.
References
- Diethylpyrocarbonate Labeling for the Structural Analysis of Proteins: Label Scrambling in Solution and How to Avoid it - NIH. (n.d.).
- Diethylpyrocarbonate-based Covalent Labeling Mass Spectrometry of Protein Interactions in a Membrane Complex System - PMC - NIH. (n.d.).
- Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry - JoVE. (2021, June 15).
- Covalent Labeling with Diethylpyrocarbonate is Sensitive to Residue Microenvironment, Providing Improved Analysis of Protein Higher Order Structure by Mass Spectrometry - NIH. (n.d.).
- Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry - PMC - NIH. (n.d.).
- Protein Labeling Reagents | Thermo Fisher Scientific - US. (n.d.).
- A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - NIH. (n.d.).
- A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics | ACS Measurement Science Au. (n.d.).
- Protocol: Maleimide Labeling of Protein Thiols - Biotium. (2020, August 11).
- Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC - NIH. (n.d.).
- Comparison of Different Label-Free Techniques for the Semi-Absolute Quantification of Protein Abundance - PubMed Central. (n.d.).
- Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC - NIH. (n.d.).
- The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - MDPI. (2025, January 8).
- Iodoacetamide - Wikipedia. (n.d.).
- Mass Spectrometry Reagents | Protein Research | [Life Science] | Laboratory Chemicals. (n.d.).
- Quantitative Analysis of Protein Covalent Labeling Mass Spectrometry Data in the Mass Spec Studio | Analytical Chemistry - ACS Publications. (2019, June 3).
- Dansyl chloride - 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, DNSCl - Sigma-Aldrich. (n.d.).
- Maleimide Labeling of Proteins and Other Thiolated Biomolecules - Lumiprobe. (n.d.).
- Signature Ions in MS/MS Spectra for Dansyl-Aminohexyl-QQIV Adducts on Lysine - PMC. (2020, June 8).
- Label-free vs Label-based Proteomics: A Comprehensive Comparison. (n.d.).
- Labeling of a protein with fluorophores using maleimide derivitization - PubMed. (n.d.).
- STRUCTURAL ANALYSIS OF PROTEIN THERAPEUTICS USING COVALENT LABELING – MASS SPECTROMETRY - UMass ScholarWorks. (n.d.).
- Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics. (n.d.).
- Guidelines for Protein/Antibody Labeling with Maleimide Dyes - Alfa Chemistry. (n.d.).
- Dansyl chloride and commercial fluorescent probes for labeling lysine... - ResearchGate. (n.d.).
- Tandem Mass Tag Reagents - Fisher Scientific. (n.d.).
- Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC - NIH. (n.d.).
- An iodoacetamide spin-label selectively labels a cysteine side chain in an occluded site on the sarcoplasmic reticulum calcium-ATPase | Biochemistry - ACS Publications. (n.d.).
- Maleimide Reaction Chemistry | Vector Labs. (n.d.).
- Using Covalent Labeling and Mass Spectrometry To Study Protein Binding Sites of Amyloid Inhibiting Molecules | Analytical Chemistry - ACS Publications. (2017, October 13).
- Systematic Comparison of Label-Free, Metabolic Labeling, and Isobaric Chemical Labeling for Quantitative Proteomics on LTQ Orbitrap Velos - ResearchGate. (2025, August 9).
- Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. (n.d.).
- Dye Reagents (Inhibitors Agonists Modulators Antagonists) | MedChemExpress. (n.d.).
- 5-Dimethylaminonapthalene-1-sulfonyl chloride - Soltec Ventures. (n.d.).
- Texas Red Sulfonyl Chloride - Thermo Fisher Scientific. (n.d.).
Sources
- 1. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DSpace [scholarworks.umass.edu]
- 4. Diethylpyrocarbonate Labeling for the Structural Analysis of Proteins: Label Scrambling in Solution and How to Avoid it - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diethylpyrocarbonate-based Covalent Labeling Mass Spectrometry of Protein Interactions in a Membrane Complex System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry [jove.com]
- 7. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protein Labeling Reagents | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. biotium.com [biotium.com]
- 13. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Labeling of a protein with fluorophores using maleimide derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 17. Covalent Labeling with Diethylpyrocarbonate is Sensitive to Residue Microenvironment, Providing Improved Analysis of Protein Higher Order Structure by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. alfa-chemistry.com [alfa-chemistry.com]
A Senior Application Scientist's Guide to PROTAC Linker Length Optimization for Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1][2] These heterobifunctional molecules function by co-opting the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[3][4] A PROTAC molecule consists of three key components: a ligand that binds the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two.[2][5] While significant attention is often given to the warhead and E3 ligase ligand, the linker is far from a passive spacer.[6] It is a critical determinant of a PROTAC's overall efficacy, influencing everything from the stability of the key ternary complex to the molecule's pharmacokinetic properties.[1][5]
This guide provides a comparative analysis of PROTACs with varying linker lengths, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will explore the causal relationships behind experimental choices and present a framework for the rational design and evaluation of PROTAC linkers.
The Linker: An Active Modulator of PROTAC Efficacy
The primary function of a PROTAC is to induce the formation of a productive ternary complex, comprising the POI, the PROTAC, and the E3 ligase.[1][6] The linker's length, composition, and attachment points dictate the spatial arrangement of the POI and E3 ligase within this complex.[7][8] This geometry is paramount for efficient ubiquitin transfer from the E3 ligase to surface-exposed lysines on the POI, marking it for proteasomal degradation.[9]
An optimally designed linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[1][5] Conversely, a poorly designed linker can introduce steric clashes or unfavorable interactions, leading to negative cooperativity and diminished degradation.[1]
Comparative Analysis: The "Goldilocks" Principle of Linker Length
The optimization of linker length is an empirical process, highly dependent on the specific POI-E3 ligase pair.[1] There is no universal "best" length; rather, a "Goldilocks" zone often exists where the linker is not too short and not too long.[6][7]
-
Linkers that are too short can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase and thus failing to form a stable ternary complex.[6][7]
-
Linkers that are too long may lead to unproductive binding modes where the two proteins are not oriented correctly for ubiquitination.[1] This can also introduce an entropic penalty, reducing the stability of the ternary complex.[5] Furthermore, excessively high concentrations of PROTACs with long, flexible linkers can contribute to the "hook effect," where the formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3) dominates, reducing degradation efficiency.[1][10]
Impact on Degradation Efficacy (DC50 & Dmax)
The most direct measure of a PROTAC's effectiveness is its ability to induce degradation of the target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation). The following case studies illustrate the critical impact of linker length.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 | Dmax (%) | Key Finding | Reference(s) |
| Estrogen Receptor α (ERα) | VHL | PEG-Alkyl | 9 | > 10 µM | ~0 | A 16-atom linker was optimal; shorter and longer linkers were less effective or inactive. | [11][12] |
| 16 | ~26 µM (IC50) | ~75 | |||||
| 21 | > 10 µM | ~20 | |||||
| TANK-binding kinase 1 (TBK1) | VHL | Alkyl/PEG | < 12 | Inactive | < 10 | A minimum linker length was required for activity, with a broad optimal range. | [5][13] |
| 21 | 3 nM | >95 | |||||
| 29 | 292 nM | ~75 | |||||
| FBXO22 | VHL | Alkylamine | < 6 | Inactive | < 10 | A narrow optimal window was observed; linkers longer than C7 showed a dramatic loss of activity. | [13] |
| 6 | Potent | High | |||||
| > 7 | Inactive | < 10 |
Note: DC50 and Dmax values are approximate and collated from multiple sources for illustrative purposes. The original studies should be consulted for precise data.
Influence on Physicochemical Properties and Cell Permeability
Beyond ternary complex geometry, the linker significantly impacts a PROTAC's drug-like properties.[5][7] Due to their bivalent nature, PROTACs are often large molecules that fall outside the typical "Rule of 5" for oral bioavailability.[14] The linker's composition and length affect solubility and cell permeability.
-
Composition: Incorporating polar groups like polyethylene glycol (PEG) can improve solubility, while more lipophilic alkyl chains may enhance cell permeability.[1][5]
-
The "Chameleon Effect": Flexible linkers can allow a PROTAC to adopt a more compact, folded conformation that masks polar surface area in the hydrophobic environment of the cell membrane, facilitating passive diffusion.[1][15][16] Once inside the aqueous cytoplasm, it can adopt a more extended conformation to bind its targets.[1] Studies have shown that the ability to form these folded conformations with a low solvent-accessible 3D polar surface area correlates with high cell permeability.[16][17]
Experimental Guide for Linker Length Evaluation
A systematic, multi-parameter approach is required to optimize linker length. The following protocols outline a self-validating workflow, from synthesis to cellular characterization.
Protocol 1: Synthesis of a PROTAC Library with Varying Linker Lengths
The causality behind this first step is to create a systematic dataset. Rather than random synthesis, a library of PROTACs with incremental changes in linker length (e.g., varying numbers of PEG or methylene units) allows for a clear structure-activity relationship (SAR) to be established.[9][18] "Click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for this, enabling modular assembly of the warhead, linker, and E3 ligase ligand.[5][19]
Step-by-Step Methodology (General "Click Chemistry" Approach):
-
Functionalize Binders: Synthesize an alkyne-functionalized warhead (for the POI) and an azide-functionalized E3 ligase ligand. The attachment points should be chosen at solvent-exposed positions that do not disrupt protein binding.[7]
-
Synthesize Linkers: Prepare a series of linkers of varying lengths (e.g., PEG2, PEG3, PEG4) with complementary functional groups (e.g., an azide on one end and an alkyne on the other, or a di-azide to couple two alkyne-binders).
-
Perform CuAAC Reaction: In a suitable solvent system (e.g., DMSO/t-BuOH/H₂O), combine the alkyne-functionalized binder, the azide-functionalized linker, and the azide-functionalized E3 ligase ligand (or variations thereof depending on the linker strategy).
-
Add Catalyst: Add the copper(I) catalyst, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, along with a stabilizing ligand such as TBTA.
-
Reaction and Monitoring: Allow the reaction to proceed at room temperature. Monitor progress using LC-MS or TLC.
-
Purification: Upon completion, purify the resulting PROTACs using reverse-phase HPLC to ensure high purity for biological assays.
-
Characterization: Confirm the identity and purity of each PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Biophysical Characterization of Ternary Complex Formation
This protocol is crucial for understanding the mechanism of degradation. A potent PROTAC often relies on the formation of a stable and cooperative ternary complex.[20][21] Measuring binding affinities allows for the calculation of cooperativity (alpha, α), a quantitative measure of the interplay between the POI and E3 ligase within the complex.
Step-by-Step Methodology (Fluorescence Polarization - FP):
-
Reagents: Purified POI, purified E3 ligase complex (e.g., VCB), and a fluorescently-labeled tracer that binds to either the POI or the E3 ligase.
-
Measure Binary Affinities (Kd):
-
PROTAC-E3: Titrate each PROTAC from the library against a fixed concentration of the E3 ligase and the E3-binding fluorescent tracer in a competitive FP assay.
-
PROTAC-POI: Similarly, titrate each PROTAC against the POI and a POI-binding fluorescent tracer.
-
-
Measure Ternary Complex Affinity:
-
Pre-incubate the E3 ligase and its fluorescent tracer with a saturating concentration of the POI.
-
Titrate each PROTAC into this mixture. The resulting IC50 value reflects the PROTAC's affinity in the presence of both proteins.
-
-
Data Analysis and Cooperativity Calculation:
-
Fit the binding curves to determine the Kd (binary) and IC50 (ternary) values.
-
Calculate the cooperativity factor (α) using the formula: α = (Kd of PROTAC for E3) / (Kd of PROTAC for E3 in the presence of POI) .
-
An α > 1 indicates positive cooperativity (favorable interaction).
-
An α < 1 indicates negative cooperativity (unfavorable interaction).
-
An α = 1 indicates no cooperativity.
-
Protocol 3: Cellular Assay for Protein Degradation
This is the ultimate validation of PROTAC function in a physiological context.[22] It directly measures the desired biological outcome: the degradation of the target protein.
Step-by-Step Methodology (Western Blot):
-
Cell Culture and Seeding: Culture a relevant cell line (e.g., one that endogenously expresses the POI) and seed cells into multi-well plates. Allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of each PROTAC from the library (e.g., from 1 nM to 10 µM) for a fixed period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific to the POI.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to normalize for loading differences.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control.
-
Plot the normalized POI levels against the PROTAC concentration and fit to a dose-response curve to determine the DC50 and Dmax values.
-
Troubleshooting & Advanced Considerations
-
The Hook Effect: If you observe a bell-shaped dose-response curve, you are likely seeing the hook effect.[10] This is often more pronounced with long, flexible linkers. The solution is to perform a wide dose-response titration to identify the optimal concentration range and consider designing PROTACs with more rigid or shorter linkers to favor the ternary complex over binary ones.[1][10]
-
Off-Target Effects: While PROTACs offer high specificity, off-target degradation can occur. This can sometimes be modulated by the linker. Altering the linker length or composition can change the geometry of the ternary complex, potentially disrupting off-target interactions while preserving on-target activity.[23]
-
Computational Modeling: As the field advances, computational and structural methods are playing a larger role in rational linker design.[3][5] Modeling potential ternary complex structures can help predict optimal linker lengths and reduce the amount of empirical synthesis and screening required.[8][18]
Conclusion
The linker is a pivotal component in PROTAC design, acting as a key modulator of ternary complex formation, degradation efficacy, and overall drug-like properties. A systematic investigation of linker length, using a combination of chemical synthesis, biophysical characterization, and cellular degradation assays, is essential for developing potent and selective protein degraders. By understanding the causal relationships between linker length and PROTAC function, researchers can move beyond trial-and-error approaches toward a more rational and efficient design of next-generation therapeutics.
References
-
Angers, S., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ACS Publications. Retrieved from [Link]
-
Angers, S., et al. (2023). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. Retrieved from [Link]
-
Tessier, P. M., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology. Retrieved from [Link]
-
Varfolomeev, E., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Retrieved from [Link]
-
Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
Jorgensen, W. L., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Wang, L., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. Retrieved from [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. Retrieved from [Link]
-
Drummond, M. L., & Williams, C. I. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. Retrieved from [Link]
-
Angers, S., et al. (2022). Linker-dependent folding rationalizes PROTAC cell permeability. ChemRxiv. Retrieved from [Link]
-
Angers, S., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Békés, M., Langley, D. R., & Crews, C. M. (2022). Targeted Protein Degradation: Elements of PROTAC Design. Nature Reviews Drug Discovery. Retrieved from [Link]
-
Ciulli, A. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. Retrieved from [Link]
-
Zhang, T., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery. Retrieved from [Link]
-
Various Authors. (n.d.). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Oxford Academic. Retrieved from [Link]
-
Angers, S., et al. (2025). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Wang, L., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Science. Retrieved from [Link]
-
Scott, D. E., & Ciulli, A. (2019). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. MedChemComm. Retrieved from [Link]
-
Ishida, T., & Takeda, T. (2022). Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. ResearchGate. Retrieved from [Link]
-
MarinBio. (n.d.). Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect. Retrieved from [Link]
-
Békés, M., Langley, D. R., & Crews, C. M. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS Discovery. Retrieved from [Link]
-
NanoTemper Technologies. (2024). How to improve the function of your PROTAC degrader by understanding ternary complex formation. YouTube. Retrieved from [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. Retrieved from [Link]
-
Békés, M., Langley, D. R., & Crews, C. M. (2021). Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation. RSC Chemical Biology. Retrieved from [Link]
-
Biocompare. (2022). PROTACs: A Practical Guide. Retrieved from [Link]
-
Various Authors. (n.d.). General strategy using "click chemistry" for PROTAC synthesis. ResearchGate. Retrieved from [Link]
-
Li, D., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules. Retrieved from [Link]
-
Itoh, Y., et al. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. ResearchGate. Retrieved from [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. biocompare.com [biocompare.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Assessing the Selectivity of PROTACs Derived from "2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride": A Comparative Guide for Researchers
In the rapidly advancing field of targeted protein degradation, the selectivity of Proteolysis Targeting Chimeras (PROTACs) is a paramount determinant of their therapeutic potential and safety. This guide provides a comprehensive framework for assessing the selectivity of PROTACs synthesized using "2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride" as a reactive precursor for the E3 ligase-recruiting moiety. We will delve into the rationale behind experimental design, provide detailed protocols for robust selectivity profiling, and compare the potential attributes of the resultant ethylsulfonamide linker with other commonly employed linker strategies.
The Critical Role of Selectivity in PROTAC Development
PROTACs are heterobifunctional molecules that orchestrate the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1] They consist of a "warhead" that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers these two components.[1] While the warhead dictates the primary target, the overall selectivity profile of a PROTAC is a complex interplay between the warhead's specificity, the choice of E3 ligase, and the nature of the linker.[2]
Off-target degradation can arise from several factors:
-
Promiscuity of the warhead: The ligand for the POI may bind to other proteins with similar binding pockets.
-
Neosubstrate degradation: The E3 ligase ligand, particularly those derived from immunomodulatory imide drugs (IMiDs) like thalidomide and pomalidomide, can induce the degradation of endogenous proteins that are not the intended target.[3]
-
Linker-induced interactions: The linker itself can influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), potentially favoring off-target interactions.
Therefore, a rigorous assessment of a PROTAC's selectivity is not merely a characterization step but a critical component of its design and optimization.
Synthesis of PROTACs using "this compound"
The reactive handle in "this compound" is the sulfonyl chloride group. Sulfonyl chlorides are known to react readily with primary and secondary amines to form stable sulfonamides. This provides a straightforward conjugation strategy for linking the 2,6-dioxopiperidine moiety (a derivative of thalidomide that binds to the E3 ligase Cereblon (CRBN)) to a warhead containing a suitable amine functionality.
The resulting PROTAC will feature an ethylsulfonamide linker. While less common than the more frequently used polyethylene glycol (PEG) or simple alkyl chains, sulfonamide-containing linkers may offer distinct physicochemical properties that can impact a PROTAC's behavior.[2]
Potential Characteristics of an Ethylsulfonamide Linker:
-
Rigidity: The sulfonamide bond introduces a degree of conformational rigidity compared to flexible PEG chains. This can influence the geometry of the ternary complex, potentially enhancing selectivity for the intended POI.
-
Polarity and Solubility: Sulfonamides are polar functional groups that can impact the overall solubility and cell permeability of the PROTAC. Achieving a balance between aqueous solubility and membrane permeability is a key challenge in PROTAC design.[4]
-
Metabolic Stability: The sulfonamide bond is generally considered to be metabolically stable, which could contribute to a longer half-life of the PROTAC in vivo.
A Step-by-Step Experimental Workflow for Selectivity Assessment
A multi-pronged approach is essential for a comprehensive evaluation of PROTAC selectivity. The following workflow outlines a series of orthogonal experiments to move from initial degradation confirmation to a global understanding of off-target effects.
Initial Confirmation of On-Target Degradation
a. Western Blotting: This is the foundational experiment to confirm that the PROTAC induces the degradation of the POI.
Experimental Protocol: Western Blotting [5][6][7][8][9]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the PROTAC at various concentrations (e.g., 1 nM to 10 µM) and for different durations (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) on the same or a separate blot.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the loading control and the vehicle-treated sample.
Global Selectivity Profiling
a. Quantitative Mass Spectrometry-based Proteomics: This unbiased approach provides a global view of protein abundance changes in response to PROTAC treatment, enabling the identification of potential off-target effects.[10][11]
Experimental Protocol: Global Proteomics Workflow [12][13]
-
Cell Culture and Treatment: Based on the Western blot data, treat cells with the PROTAC at a concentration that gives robust on-target degradation (e.g., DC90) and for a relatively short time point (e.g., 4-8 hours) to enrich for direct degradation events. Include a vehicle control and a negative control PROTAC (e.g., an inactive epimer).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration, and digest the proteins into peptides using trypsin.
-
Peptide Labeling (Optional but Recommended): For quantitative accuracy, label the peptides from different treatment groups with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Process the raw data using appropriate software to identify and quantify thousands of proteins. Compare the protein abundance between the PROTAC-treated and control samples to identify significantly downregulated proteins.
Validation of On- and Off-Target Engagement
The identification of downregulated proteins by proteomics does not definitively prove a direct interaction with the PROTAC. Orthogonal assays are necessary to validate direct target engagement.
a. Cellular Thermal Shift Assay (CETSA): CETSA measures the thermal stability of a protein in the presence of a ligand. Binding of a PROTAC to a protein typically stabilizes it, leading to a shift in its melting temperature.[14][15][16][17][18]
Experimental Protocol: Western Blot-Based CETSA [15]
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles and centrifuge to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the POI (or potential off-target) remaining at each temperature by Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the PROTAC indicates target engagement.
b. NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the apparent affinity of a test compound for a target protein. It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.[3][19][20][21][22]
Experimental Protocol: NanoBRET™ Target Engagement Assay [22]
-
Cell Preparation: Transfect cells with a vector expressing the POI (or potential off-target) fused to NanoLuc® luciferase.
-
Assay Setup: Plate the transfected cells and add a fluorescent tracer that binds to the target protein.
-
Compound Addition: Add the PROTAC at various concentrations.
-
BRET Measurement: If the PROTAC binds to the target protein, it will displace the fluorescent tracer, leading to a decrease in the BRET signal. Measure the BRET signal using a plate reader.
-
Data Analysis: Plot the BRET ratio as a function of the PROTAC concentration to determine the intracellular IC50 value, which reflects the target engagement potency in living cells.
Comparative Analysis: Ethylsulfonamide Linker vs. Other Linker Chemistries
| Linker Type | Potential Advantages | Potential Disadvantages |
| Ethylsulfonamide | - Increased rigidity may lead to more defined ternary complex conformations and improved selectivity.[2]- Generally good metabolic stability. | - May negatively impact cell permeability and solubility depending on the overall molecule.[4]- Limited flexibility might hinder the formation of a productive ternary complex for some targets. |
| PEG (Polyethylene Glycol) | - Enhances aqueous solubility and can improve cell permeability.[23]- Flexible nature can accommodate a wider range of ternary complex geometries. | - Can increase molecular weight and flexibility, which may lead to reduced cell permeability in some cases.- Potential for increased metabolic liability. |
| Alkyl Chains | - Synthetically straightforward and allows for systematic variation of linker length.- Can contribute to favorable hydrophobic interactions within the ternary complex. | - Can significantly increase lipophilicity, potentially leading to poor solubility and off-target hydrophobic interactions.- May have lower metabolic stability compared to other linker types. |
Conclusion
Assessing the selectivity of PROTACs is a multifaceted process that requires a combination of biochemical and cellular assays. For PROTACs derived from "this compound," the resulting ethylsulfonamide linker introduces a unique set of physicochemical properties that could influence their selectivity profile. The experimental workflow detailed in this guide provides a robust framework for a thorough evaluation of both on-target potency and off-target effects. By employing a combination of Western blotting, quantitative proteomics, CETSA, and NanoBRET assays, researchers can gain a comprehensive understanding of their PROTAC's selectivity and make informed decisions to advance the most promising candidates toward therapeutic development.
References
- Benchchem. (2025).
- Promega Corporation. (n.d.).
- Promega Corporation. (2016). NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol.
- Promega Corporation. (2016). NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol.
- Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 195–212.
- EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds.
- Sapient Bio. (2024). Protein Degrader Proteomics for PROTACs and Molecular Glues.
- Benchchem. (2025). Comparative Analysis of Off-Target Effects in PROTACs: A Guide for Researchers.
- Benchchem. (2025). A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs.
- Pelago Bioscience. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow.
- Wikipedia. (n.d.). Cellular thermal shift assay.
- Ball, M. G., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2179–2187.
- Bond, M. J., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS DISCOVERY: Advancing Life Sciences R&D, 28(6), 143-153.
- Thermo Fisher Scientific. (n.d.). High-throughput PROTAC compound screening workflow for targeted protein degradation on an Orbitrap Astral mass spectrometer.
- Yang, K., et al. (2024). Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. International Journal of Molecular Sciences, 25(11), 6049.
- Bio-Rad. (n.d.). General Protocol for Western Blotting.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
- DiffPROTACs is a deep learning-based generator for proteolysis targeting chimeras. (n.d.).
- Graphviz. (2015). Drawing graphs with dot.
- Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide.
- Abcam. (n.d.). Western blot protocol.
- Thermo Fisher Scientific. (n.d.).
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. eLife, 9, e59554.
- BroadPharm. (2022).
- Graphviz. (2015). Drawing graphs with dot.
- YouTube. (2021). Graphviz tutorial.
- DevTools Daily. (2021). Real examples of Graphviz.
- Graphviz. (2024). DOT Language.
- Proteintech Group. (n.d.). WESTERN BLOTTING.
- Medium. (2018). Dot Language (graph based diagrams).
- ResearchGate. (n.d.). Physicochemical Properties and in Vitro Potencies of 1.
- Semantic Scholar. (n.d.). Current strategies for the design of PROTAC linkers: a critical review.
- BOC Sciences. (2024).
- BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.
- Sketchviz. (n.d.). Guide to Flowcharts in Graphviz.
- graphviz. (n.d.). User Guide.
- Stas Kolenikov. (n.d.).
- SciSpace. (2000).
Sources
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad.com [bio-rad.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 9. ptglab.com [ptglab.com]
- 10. sapient.bio [sapient.bio]
- 11. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 20. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.sg]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. eubopen.org [eubopen.org]
- 23. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to NMR Analysis for Structural Confirmation of 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride-Derived PROTACs
Introduction: The Unique Structural Challenges of PROTACs
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[1][2] These bifunctional molecules consist of a ligand that binds to a target protein (the "warhead"), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[1] The precise chemical structure of a PROTAC, particularly the nature and attachment points of the linker, is critical to its ability to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[1][3]
PROTACs derived from "2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride" utilize a common chemical scaffold to recruit the Cereblon (CRBN) E3 ligase. While the synthesis of these molecules is often straightforward, unambiguous confirmation of the final structure is a non-trivial but essential step in the drug discovery process. Incorrect linker attachment or unexpected side reactions can lead to inactive compounds, wasting valuable time and resources. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural elucidation of this specific class of PROTACs, offering field-proven insights and detailed experimental protocols.
The Central Role of NMR in PROTAC Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural analysis of small molecules in solution.[4] Unlike methods that provide information on molecular weight or elemental composition, NMR allows for the direct observation of the chemical environment and connectivity of individual atoms within a molecule. For PROTACs, this means we can definitively confirm the covalent structure of the entire molecule, including the warhead, the E3 ligase ligand, and, crucially, the linker that joins them.
Why 2D NMR is Essential for PROTACs
While one-dimensional (1D) ¹H and ¹³C NMR spectra are the workhorses of organic chemistry, the structural complexity of PROTACs often leads to significant signal overlap in 1D spectra, making unambiguous assignment difficult.[4][5] Two-dimensional (2D) NMR techniques overcome this limitation by spreading the signals across two frequency dimensions, revealing correlations between different nuclei and providing a clear roadmap of the molecular structure.[6][7]
For a "this compound" derived PROTAC, a suite of 2D NMR experiments is typically employed to piece together the complete structural puzzle:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds.[8] It is invaluable for identifying adjacent protons and tracing out spin systems within the warhead, linker, and the piperidine ring of the E3 ligase ligand.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon (¹H-¹³C) pairs.[7][9] This is the primary method for assigning carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart.[8][9] This is arguably the most critical experiment for confirming the overall connectivity of the PROTAC, as it can establish connections across quaternary carbons and heteroatoms, definitively linking the warhead to the linker and the linker to the E3 ligase ligand.
The following diagram illustrates the logical workflow for using these key NMR techniques in concert for structural confirmation.
Sources
- 1. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Native mass spectrometry can effectively predict PROTAC efficacy | bioRxiv [biorxiv.org]
- 3. Structural basis of PROTAC cooperative recognition for selective protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. anuchem.weebly.com [anuchem.weebly.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
A Senior Application Scientist's Guide to Western Blot Analysis for Quantifying Target Protein Degradation by Synthesized PROTACs
Introduction: The Paradigm Shift of Targeted Protein Degradation
In the landscape of modern drug discovery, the focus is shifting from mere inhibition to complete elimination of disease-causing proteins. Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this paradigm shift.[1][2] These are not traditional inhibitors; they are heterobifunctional molecules engineered to act as molecular matchmakers.[3] A PROTAC consists of two distinct ligands connected by a chemical linker: one binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3]
This elegant design allows the PROTAC to hijack the cell's own quality control machinery, the Ubiquitin-Proteasome System (UPS).[3][4] Upon forming a transient ternary complex (POI-PROTAC-E3 ligase), the E3 ligase tags the POI with a chain of ubiquitin molecules.[1][5] This "tag" is a molecular signal for destruction, marking the protein for degradation by the 26S proteasome. A key advantage of this mechanism is its catalytic nature; once the POI is degraded, the PROTAC is released and can initiate another cycle of degradation, allowing for potent effects at sub-stoichiometric concentrations.[1][2][5] This approach enables the targeting of proteins previously considered "undruggable," such as scaffolding proteins and transcription factors.[3]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
While numerous methods exist to assess PROTAC efficacy, Western blotting remains the universally accepted "gold standard" for directly visualizing and quantifying the disappearance of a target protein.[6] Its enduring value lies in its ability to provide definitive, size-specific evidence of protein loss. This guide provides a comprehensive, field-proven framework for employing Western blot analysis to reliably characterize your synthesized PROTACs.
Part 1: The Self-Validating Experimental Workflow
Scientific integrity demands that every experiment validates itself. For PROTAC analysis, this means incorporating a rigorous set of controls that leave no ambiguity in the interpretation of your results. The goal is not just to see if the protein is gone, but to prove how and why it's gone.
Foundational Experiment Design: Dose-Response and Time-Course
The two primary experiments for characterizing a PROTAC are the dose-response and time-course analyses.
-
Dose-Response: Cells are treated with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). This experiment is crucial for determining two key parameters:
-
Time-Course: Cells are treated with a fixed concentration of the PROTAC (typically at or above the DC₅₀) and harvested at various time points (e.g., 0, 2, 4, 8, 16, 24 hours). This reveals the kinetics of degradation.[8]
Essential Controls: The Pillars of Trustworthy Data
Your experimental setup must include the following controls in parallel with your active PROTAC treatment groups:
| Control Type | Purpose & Rationale |
| Vehicle Control | Treated with the same concentration of the PROTAC's solvent (e.g., DMSO). This is the baseline (0% degradation) against which all other samples are normalized.[7] |
| Negative Control PROTAC | An inactive analogue of your PROTAC, often an epimer or a version with a mutated E3 ligase binding motif.[8][9] Causality: If your active PROTAC degrades the target but this control does not, it proves degradation is dependent on the formation of a functional ternary complex. |
| Proteasome Inhibitor | Cells are co-treated with your PROTAC and a proteasome inhibitor (e.g., MG132). Causality: This control validates that degradation occurs via the proteasome. A successful "rescue" of the protein (i.e., its levels remain high despite PROTAC presence) confirms the mechanism.[9][10] |
| E3 Ligase Knockout (Optional but powerful) | Performing the experiment in a cell line where the recruited E3 ligase (e.g., VHL, CRBN) has been knocked out. Causality: Failure to degrade the target in these cells provides definitive proof of dependence on that specific E3 ligase.[9] |
Part 2: A Step-by-Step Protocol for Quantitative Western Blotting
This protocol is designed to maximize accuracy and reproducibility. The causality behind each step is explained to empower you to adapt and troubleshoot effectively.
Caption: A comprehensive workflow for quantitative Western blot analysis.
Methodology
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency at the time of harvest. Treat with your PROTAC dilution series and controls for the desired duration.[8]
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.
-
Causality: RIPA is a stringent buffer effective for whole-cell lysates. Inhibitors are non-negotiable; they prevent artefactual degradation or modification of your target protein after cell death.[7][11]
-
Scrape cells, transfer to a microfuge tube, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[7]
-
-
Protein Quantification:
-
Carefully collect the supernatant (lysate).
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Causality: This is the most critical step for ensuring equal loading. Without accurate quantification, any downstream analysis is invalid.[12]
-
-
SDS-PAGE and Electrotransfer:
-
Normalize all samples to the same concentration (e.g., 1 µg/µL) with lysis buffer and Laemmli sample buffer.
-
Load equal amounts of total protein (typically 15-30 µg) per lane of a polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of your target protein.[12]
-
Run the gel to achieve adequate separation.
-
Transfer proteins to a PVDF or nitrocellulose membrane. Wet transfer is often recommended for higher efficiency, especially for large proteins.[13]
-
Self-Validation: After transfer, stain the membrane with Ponceau S to visualize total protein in each lane. This provides an immediate visual check for equal loading and transfer efficiency before proceeding.[11]
-
-
Immunodetection:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Causality: Blocking prevents the primary antibody from binding non-specifically to the membrane, which would cause high background.[12]
-
Primary Antibody: Incubate the membrane with a validated primary antibody specific to your POI, diluted in blocking buffer, overnight at 4°C. Simultaneously, you will probe for a loading control (see section 2.1).
-
Washing: Wash the membrane 3x for 10 minutes each with TBST.
-
Causality: Washing removes unbound primary antibody, which is essential for a clean signal.[14]
-
Secondary Antibody: Incubate with an HRP- or fluorophore-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again 3x for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
For HRP-conjugated antibodies, apply an ECL substrate and image using a digital imager. For fluorescent antibodies, image at the appropriate wavelengths.
-
Causality: It is critical to ensure your signal is not saturated. Saturated bands (often appearing as completely white on a black background) cannot be accurately quantified. Take multiple exposure times or use an imager with a wide dynamic range.[15][16]
-
Quantify the band intensity (densitometry) for your POI and loading control in each lane using software like ImageJ.[13]
-
The Crucial Choice of a Loading Control for Normalization
To correct for unavoidable minor variations in loading and transfer, the intensity of your POI band must be normalized.[13]
| Normalization Method | Description & Rationale | Field-Proven Insight |
| Housekeeping Proteins (HKPs) | Probing for a constitutively expressed protein like GAPDH, β-actin, or α-tubulin.[17] The assumption is that its expression level is constant across all samples. | Trustworthiness Issue: This assumption is frequently incorrect. HKP expression can be affected by experimental treatments, cell density, or disease states, introducing significant error.[16][18] Use with extreme caution and validate that your HKP of choice is not affected by your PROTAC treatment. |
| Total Protein Normalization (TPN) | Using the total protein signal in each lane (from a Ponceau S or a dedicated fluorescent stain like Revert™ 700) as the normalization factor.[16] | Authoritative Recommendation: This is now considered the gold standard for quantitative Western blotting.[15][16] It is more accurate because it measures the actual amount of protein loaded and transferred, rather than relying on a single, potentially variable, protein. |
Calculation: Normalized POI Signal = (Densitometry of POI Band) / (Densitometry of Loading Control Band/Lane)
Part 3: Data Interpretation and Comparison to Alternatives
Presenting Your Data: From Blot to Curve
After normalization, calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control (which is set to 100%).
Table 1: Example Dose-Dependent Degradation Data for PROTAC-X
| [PROTAC-X] (nM) | Log [PROTAC-X] | Normalized POI Level (%) |
| 0 (Vehicle) | - | 100 |
| 0.1 | -1 | 98 |
| 1 | 0 | 85 |
| 10 | 1 | 48 |
| 100 | 2 | 15 |
| 1000 | 3 | 12 |
| 10000 | 4 | 14 |
Plot the normalized POI level (%) against the log concentration of your PROTAC. Fit the data using a non-linear regression model (e.g., [log(inhibitor)] vs. response -- Variable slope) in software like GraphPad Prism to determine the DC₅₀ and Dₘₐₓ values.[7]
Comparison with Alternative Quantification Technologies
While Western blot is the standard for validation, other technologies offer advantages in specific contexts, particularly for higher throughput screening.
| Technology | Principle | Pros | Cons |
| Western Blot | Size-based separation and antibody detection of denatured protein.[6] | Gold standard, provides size validation, relatively inexpensive. | Low throughput, labor-intensive, semi-quantitative if not performed carefully.[6] |
| Capillary Western (e.g., Jess) | Automated capillary-based electrophoresis and immunodetection.[19] | High throughput, highly quantitative and reproducible, low sample volume.[20] | Higher instrument and consumable cost. |
| HiBiT/NanoBRET™ | Luciferase-based reporter system fused to the endogenous target protein via CRISPR. | Live-cell, real-time kinetics, highly sensitive, no antibodies needed.[21] | Requires genetic engineering of cell lines; ectopic expression can yield different results. |
| Mass Spectrometry (MS) | Measures peptide mass-to-charge ratio to identify and quantify proteins. | Unbiased, global proteome view, can find off-targets, highly sensitive.[22] | Complex workflow and data analysis, expensive, low throughput. |
| In-Cell Western™ (ICW) / ELISA | Plate-based immunodetection in fixed cells or lysates.[6][22] | High throughput, good for primary screening, quantitative. | No protein size information, potential for antibody cross-reactivity issues. |
Part 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | - Insufficient protein load.- Inefficient antibody (primary or secondary).- Poor transfer of protein to membrane.- Target protein has very low abundance. | - Increase protein loaded per lane.[11]- Optimize antibody concentrations; try overnight primary incubation at 4°C.[14]- Verify transfer with Ponceau S stain.[11]- Consider enriching your target via immunoprecipitation before loading.[11] |
| High Background | - Insufficient blocking or washing.- Primary/secondary antibody concentration too high.- Contaminated buffers. | - Increase blocking time to 1-2 hours; increase number/duration of wash steps.[23]- Titrate antibodies to determine optimal dilution.[23]- Use freshly prepared buffers. |
| Non-Specific Bands | - Primary antibody is not specific.- Protein degradation during sample prep.- Too much protein loaded. | - Validate antibody specificity using a knockout cell line as a negative control.- Always use fresh protease inhibitors in lysis buffer. Keep samples on ice.[24]- Reduce the amount of protein loaded per lane.[23] |
| Inconsistent Loading Control | - HKP expression is affected by the PROTAC treatment.- Errors in protein quantification or pipetting. | - Switch to Total Protein Normalization. - If using an HKP, validate that its expression is stable across your treatment conditions.- Be meticulous with protein quantification and loading. |
References
-
What are PROTACs? Mechanisms, advantages, and challenges. (n.d.). Drug Discovery News. Retrieved from [Link]
-
Proteolysis targeting chimera. (2024). In Wikipedia. Retrieved from [Link]
-
The PROTACs mechanism of action—PROTAC promotes the simultaneous and... (n.d.). ResearchGate. Retrieved from [Link]
-
A beginner's guide to PROTACs and targeted protein degradation. (2021, July 23). The Biochemist. Retrieved from [Link]
-
How to Achieve Quantitative Western Blot Data: a Step-by-Step Guide. (2020, April 27). LI-COR Biosciences. Retrieved from [Link]
-
Quantitative Western Blotting: How to improve your data quality and reproducibility. (2018, August 10). Bio-Rad Laboratories. Retrieved from [Link]
-
ULTIMATE GUIDE TO QUANTITATIVE WESTERN BLOTS. (n.d.). Azure Biosystems. Retrieved from [Link]
-
Best Practices for the Best Western Blots. (2018, June 12). Bio-Rad Laboratories. Retrieved from [Link]
-
Hines, J., et al. (2013). PROTAC-Induced Proteolytic Targeting. In Methods in Molecular Biology. Retrieved from [Link]
-
Loading Controls for Western Blot. (n.d.). Bio-Techne. Retrieved from [Link]
-
PROTAC Screening Without Classical Western Blot: Faster and More Quantitative Alternatives. (2025, July 31). Selvita. Retrieved from [Link]
-
Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. Retrieved from [Link]
-
Aguilar, A., et al. (2019). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. SLAS DISCOVERY. Retrieved from [Link]
-
Western Blot Troubleshooting Guide. (n.d.). Bio-Techne. Retrieved from [Link]
-
Deng, C., et al. (2017). An appropriate loading control for western blot analysis in animal models of myocardial ischemic infarction. Molecular Medicine Reports. Retrieved from [Link]
-
Gross, P. H., et al. (2022). Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation. Biochemical and Biophysical Research Communications. Retrieved from [Link]
-
Western Blot Troubleshooting Guide. (n.d.). TotalLab. Retrieved from [Link]
-
Wang, Y., et al. (2022). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
The Simple Way to Targeted Protein Degradation Analysis. (n.d.). Bio-Techne. Retrieved from [Link]
-
Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology. Retrieved from [Link]
-
Zhang, X., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Med Chem. Retrieved from [Link]
-
Donovan, K. A., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Current Protocols. Retrieved from [Link]
-
Protein Degradation Methods. (2024, October 1). Biocompare. Retrieved from [Link]
Sources
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. Targeted Protein Degradation Technology: Mechanism of Action and Application Prospects of PROTAC - Oreate AI Blog [oreateai.com]
- 5. researchgate.net [researchgate.net]
- 6. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifesensors.com [lifesensors.com]
- 11. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 12. youtube.com [youtube.com]
- 13. Guide to western blot quantification | Abcam [abcam.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. licorbio.com [licorbio.com]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. Loading Controls for Western Blot | Bio-Techne [bio-techne.com]
- 18. Loading Controls for Western Blotting [sigmaaldrich.com]
- 19. selvita.com [selvita.com]
- 20. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - KR [thermofisher.com]
- 23. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 24. Western blot troubleshooting guide! [jacksonimmuno.com]
Benchmarking New Dioxopiperidine-Based Linkers Against "2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride": A Comparative Guide for Targeted Protein Degradation
For the attention of Researchers, Scientists, and Drug Development Professionals in the field of Targeted Protein Degradation.
In the rapidly advancing landscape of Proteolysis Targeting Chimeras (PROTACs), the rational design of the linker component is paramount to achieving optimal therapeutic outcomes. This guide provides a comprehensive comparison of emerging dioxopiperidine-based linkers and Cereblon (CRBN) E3 ligase recruiters against the established chemical entity, "2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride." We will delve into the nuances of their chemical properties, impact on PROTAC performance, and provide a framework for selecting the appropriate linker strategy for your targeted protein degradation research.
The Benchmark: Understanding "this compound"
"this compound" represents a foundational building block for constructing CRBN-recruiting PROTACs. Its structure comprises a glutarimide moiety, the key pharmacophore for CRBN binding, connected to a highly reactive ethanesulfonyl chloride group.
Chemical Properties and Reactivity: The sulfonyl chloride functional group is a powerful electrophile that readily reacts with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide bonds. This reactivity provides a straightforward method for conjugating the CRBN-binding moiety to a linker or a warhead functionalized with an amine.
While direct head-to-head comparative studies featuring PROTACs synthesized specifically with "this compound" are not extensively available in the public domain, we can infer its potential characteristics based on the properties of sulfonamide linkages in PROTACs.
Inferred Advantages:
-
Chemical Stability: Sulfonamide bonds are generally stable to hydrolysis and enzymatic degradation, which can contribute to a longer half-life of the PROTAC molecule in vivo.
-
Synthetic Accessibility: The reaction between a sulfonyl chloride and an amine is typically high-yielding and proceeds under mild conditions, simplifying the synthesis of PROTAC libraries.
Potential Challenges:
-
Physicochemical Properties: The sulfonamide group can influence the overall physicochemical properties of the PROTAC, potentially impacting solubility and cell permeability. The polar nature of the sulfonyl group may necessitate careful optimization of the rest of the linker to maintain a favorable ADME profile.
-
Conformational Rigidity: The sulfonamide linkage can introduce a degree of conformational rigidity, which may or may not be favorable for the formation of a productive ternary complex between the target protein, the PROTAC, and CRBN.
Emerging Alternatives: A New Generation of Dioxopiperidine-Based Linkers and CRBN Ligands
Research in targeted protein degradation has led to the development of novel CRBN-recruiting moieties and linker strategies that aim to overcome the limitations of traditional immunomodulatory imide drugs (IMiDs) and provide enhanced performance. These new approaches focus on improving stability, reducing off-target effects, and expanding the chemical space for PROTAC design.
Phenyl Dihydrouracil (PDHU) Derivatives: Enhanced Stability and Achirality
Phenyl dihydrouracil (PDHU) has emerged as a promising alternative to the glutarimide core of traditional CRBN ligands.[1][2]
Key Advantages:
-
Improved Stability: PDHU-based ligands exhibit significantly greater stability against hydrolysis compared to IMiDs.[3] This increased stability can translate to more durable target degradation and improved pharmacokinetic profiles.[1]
-
Achirality: Unlike thalidomide and its analogs, which possess a chiral center prone to racemization, PDHU derivatives are achiral. This simplifies synthesis and eliminates the issue of inactive enantiomers that can competitively inhibit the active form of the PROTAC.[3]
-
Reduced Neosubstrate Degradation: PROTACs constructed with PDHU-based ligands have been shown to avoid the degradation of common IMiD neosubstrates like GSPT1, IKZF1, and CK1α.[4] This enhanced selectivity can lead to a better safety profile.
-
Potent Degradation: PDHU-based PROTACs have demonstrated potent degradation of target proteins, in some cases outperforming their IMiD-based counterparts. For instance, a PDHU-based LCK degrader showed a DC50 of 0.8 nM, an order of magnitude more potent than its phenyl glutarimide analog.[4]
Benzamide-Type Binders: Conformationally Locked and Highly Selective
Novel benzamide-type CRBN binders have been developed through systematic optimization of physicochemical properties, stability, and on-target affinity.[5]
Key Advantages:
-
Enhanced Chemical Stability: These non-phthalimide binders exhibit improved chemical stability, a crucial factor for in vivo applications.[5]
-
Favorable Selectivity Profile: Benzamide-based PROTACs have shown a significant reduction in the degradation of neosubstrates such as IKZF1/3 and SALL4.[6]
-
Superior Performance: In some cases, PROTACs utilizing these novel binders have demonstrated superiority over previously described benchmark PROTACs in degrading targets like BRD4 and HDAC6.[5][7]
-
Mimicking Natural Interactions: The design of these binders can mimic the interactions of natural CRBN degrons, potentially leading to more favorable binding kinetics.[5]
Unnatural Dipeptide CRBN Ligands: Expanding the Chemical Space
The use of unnatural dipeptides as CRBN ligands represents a significant expansion of the chemical toolbox for PROTAC design.[2][8]
Key Advantages:
-
Comparable or Superior Efficacy: PROTACs based on unnatural dipeptide CRBN ligands have demonstrated potent protein degradation and antiproliferative activities, with efficacy comparable or even superior to traditional IMiD-based PROTACs.[8]
-
Reduced Neosubstrate Degradation: These novel ligands can attenuate the degradation of IMiD-associated neosubstrates, potentially leading to fewer off-target effects.[8]
-
Versatility: Unnatural cyclic imide dipeptides can serve as versatile CRBN ligands for designing PROTACs against a range of distinct targets.[8]
-
Improved DMPK Properties: By moving away from the hydrolytically susceptible IMiD scaffold, these ligands may offer improved drug metabolism and pharmacokinetic (DMPK) properties.[8]
Performance Comparison: A Data-Driven Overview
While a direct head-to-head comparison with "this compound" is limited by the lack of specific public data, we can summarize the performance of the novel linkers based on available literature.
| Linker/Ligand Type | Key Advantages | Reported Performance Metrics | References |
| Phenyl Dihydrouracil (PDHU) | Improved stability, achiral, reduced neosubstrate degradation. | LCK degrader DC50: 0.8 nM.[4] | [1][2][3][4] |
| Benzamide-Type | Enhanced stability, high selectivity, potent degradation. | Outperforms benchmark PROTACs for BRD4 and HDAC6 degradation.[5][7] | [5][6][7] |
| Unnatural Dipeptides | Comparable or superior efficacy, reduced neosubstrate effects. | Potent degradation of BRD4 and ALK.[8] | [2][8] |
Experimental Protocols and Methodologies
To facilitate the evaluation and comparison of different linker strategies, this section outlines key experimental protocols.
PROTAC Synthesis via Sulfonamide Linkage
This protocol describes a general method for synthesizing a PROTAC using a sulfonyl chloride, such as "this compound," and an amine-functionalized warhead or linker.
Step-by-Step Methodology:
-
Dissolution: Dissolve the amine-containing component (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5-2 equivalents), to the solution.
-
Sulfonyl Chloride Addition: Slowly add a solution of "this compound" (1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the final sulfonamide-linked PROTAC.
Target Protein Degradation Assay (Western Blot)
This is a standard method to quantify the degradation of a target protein following PROTAC treatment.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities and normalize the target protein levels to the loading control. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can then be calculated.
Ternary Complex Formation Assay (e.g., NanoBRET™)
This assay measures the proximity of the target protein and CRBN within the cell, indicating the formation of the ternary complex.
Step-by-Step Methodology:
-
Cell Transfection: Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase and CRBN fused to a HaloTag®.
-
HaloTag Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the cells.
-
BRET Measurement: Add the Nano-Glo® Substrate and measure the donor and acceptor emission signals using a luminometer.
-
Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.
Visualization of Key Concepts
Conclusion and Future Directions
The selection of a dioxopiperidine-based linker is a critical decision in the design of effective and safe CRBN-recruiting PROTACs. While "this compound" offers a synthetically accessible route to stable sulfonamide-linked PROTACs, the lack of extensive public data on its performance necessitates a degree of caution and highlights the importance of empirical testing.
The emergence of novel CRBN ligands, such as phenyl dihydrouracil and benzamide derivatives, presents exciting opportunities to overcome the limitations of traditional IMiD-based approaches. These new scaffolds offer improved stability, reduced off-target effects, and have demonstrated potent degradation capabilities. As the field of targeted protein degradation continues to evolve, the development and characterization of innovative linker technologies will remain a key driver of progress, enabling the creation of next-generation therapeutics with enhanced efficacy and safety profiles. Researchers are encouraged to explore these novel linker strategies to unlock the full potential of their targeted protein degradation programs.
References
-
Bricelj, A., et al. (2021). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. ACS Medicinal Chemistry Letters, 12(11), 1733–1738. [Link]
-
Bricelj, A., et al. (2021). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. PubMed. [Link]
-
Tang, W., et al. (2023). Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation. Journal of Medicinal Chemistry. [Link]
-
Huang, K., et al. (2025). Design, synthesis, and biological evaluation of novel PROTACs based on unnatural dipeptide CRBN ligands. European Journal of Medicinal Chemistry. [Link]
-
Bricelj, A., et al. (2021). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. Figshare. [Link]
-
Jamie-Figueroa, S., et al. (2023). Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design. Journal of Medicinal Chemistry. [Link]
-
Stadnichenko, V. O., et al. (2022). Investigation of the phenyl dihydrouracil molecules as CRBN ligands for the PROTAC development. Biopolymers and Cell. [Link]
-
Huang, K., et al. (2025). Design, synthesis, and biological evaluation of novel PROTACs based on unnatural dipeptide CRBN ligands. ResearchGate. [Link]
-
Abeje, Y. E., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]
-
Zhang, X., et al. (2021). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology. [Link]
-
Steinebach, C., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. [Link]
-
Abeje, Y. E., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]
-
Abeje, Y. E., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. ResearchGate. [Link]
-
Jamie-Figueroa, S., et al. (2023). Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design. ResearchGate. [Link]
-
Schwalm, G., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]
-
Mares, A., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]
-
Klein, V. G., et al. (2020). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ResearchGate. [Link]
-
Cecchini, C., et al. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry. [Link]
-
Steinebach, C., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ResearchGate. [Link]
-
Steinebach, C., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ChemRxiv. [Link]
-
Hughes, S. J., et al. (2020). Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation. Nature Communications. [Link]
-
Hughes, S. J., et al. (2020). Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation. ResearchGate. [Link]
-
Zhao, Q., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Signal Transduction and Targeted Therapy. [Link]
-
Liu, Y., et al. (2022). Elucidation of genome-wide understudied proteins targeted by PROTAC-induced degradation using interpretable machine learning. PLOS Computational Biology. [Link]
-
Sievers, Q. L., et al. (2018). Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon. Journal of Biological Chemistry. [Link]
-
Sun, X., et al. (2022). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Acta Pharmaceutica Sinica B. [Link]
-
Steinebach, C., et al. (2023). Leveraging ligand affinity and properties: discovery of novel benzamide-type cereblon binders for the design of PROTACs. Max Delbrück Center for Molecular Medicine. [Link]
-
Smith, L. D., et al. (2014). Some reactions of 2-chloroethanesulfonyl chloride. RIT Scholar Works. [Link]
-
Scott, D. T., et al. (2023). Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. ChemRxiv. [Link]
-
Zhang, X., et al. (2022). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Angewandte Chemie International Edition. [Link]
-
Murata, T., et al. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. ChemistryOpen. [Link]
-
Testa, A., et al. (2020). Structure‐Based Design of a Macrocyclic PROTAC. Angewandte Chemie International Edition. [Link]
-
Sun, X., et al. (2022). PROTACs: great opportunities for academia and industry (an update from 2020 to 2021). Signal Transduction and Targeted Therapy. [Link]
-
Zhao, H., et al. (2024). Efficient Sampling of PROTAC-Induced Ternary Complexes. ResearchGate. [Link]
-
Chen, Y., et al. (2024). PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation. bioRxiv. [Link]
-
Hughes, S. J., et al. (2021). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. RSC Medicinal Chemistry. [Link]
-
Schiemer, J., et al. (2023). Identification and characterization of ternary complexes consisting of FKBP12, MAPRE1 and macrocyclic molecular glues. Chemical Science. [Link]
-
Ciulli, A., & Trainor, N. (2021). Ternary Complex-Directed Dynamic Combinatorial Chemistry Enables Discovery of Potent VHL Homo-PROTACs. ChemRxiv. [Link]
-
Bai, N., et al. (2021). Rationalizing PROTAC-Mediated Ternary Complex Formation Using Rosetta. Journal of Chemical Information and Modeling. [Link]
-
Bai, N., et al. (2021). Rationalizing PROTAC-Mediated Ternary Complex Formation Using Rosetta. PubMed. [Link]
-
Okitsu, T., et al. (2020). Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search. Journal of Chemical Information and Modeling. [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. ResearchGate. [Link]
-
Okada, Y., et al. (2019). Two-headed PROTAC: An effective New Tool for Targeted Protein Degradation. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Wang, Z., et al. (2025). Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC). Knowledge at UChicago. [Link]
-
Asquith, C. J. M., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]
Sources
- 1. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdc-berlin.de [mdc-berlin.de]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Design, synthesis, and biological evaluation of novel PROTACs based on unnatural dipeptide CRBN ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe and Effective Disposal of 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl Chloride
This document provides a comprehensive, technically grounded protocol for the proper disposal of 2-(2,6-dioxopiperidin-1-yl)ethanesulfonyl chloride. As a sulfonyl chloride-containing compound, it possesses inherent reactivity that necessitates a carefully controlled and thorough deactivation procedure prior to disposal. The core principle of this guide is not merely to outline steps, but to instill a deep understanding of the chemical principles at play, ensuring that safety and environmental stewardship are paramount in your laboratory operations.
Hazard Assessment and Chemical Rationale
This compound is a solid, moisture-sensitive compound[1][2]. The primary hazard associated with this and other sulfonyl chlorides stems from the electrophilic nature of the sulfur atom, making the sulfonyl chloride group highly susceptible to nucleophilic attack.
The most common and immediate risk in a laboratory setting is its exothermic and vigorous reaction with water (hydrolysis). This reaction produces corrosive and hazardous byproducts: hydrochloric acid (HCl) and the corresponding sulfonic acid, 2-(2,6-dioxopiperidin-1-yl)ethanesulfonic acid.
Reaction: ClS(=O)(=O)R + H₂O → HS(=O)(=O)R + HCl
Uncontrolled quenching can lead to rapid gas evolution (HCl) and a significant increase in temperature, posing a risk of splashes and container pressurization. Therefore, the cornerstone of safe disposal is a controlled neutralization reaction, where the sulfonyl chloride is slowly added to a basic solution. This strategy serves two purposes:
-
It safely quenches the reactive sulfonyl chloride.
-
It simultaneously neutralizes the acidic byproducts as they are formed.
Essential Personal Protective Equipment (PPE) and Materials
Before beginning any disposal procedure, ensure the following are readily available. Adherence to proper PPE is non-negotiable.
Personal Protective Equipment:
-
Eye Protection: Chemical splash goggles and a full-face shield.
-
Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or nitrile).
-
Body Protection: A flame-retardant laboratory coat and a chemical-resistant apron.
-
Respiratory Protection: All operations must be conducted within a certified chemical fume hood to prevent inhalation of any vapors or aerosols[3].
Required Materials:
-
Chemical fume hood.
-
Stir plate and magnetic stir bar.
-
Glass beaker or flask of appropriate size (at least 5-10 times the volume of the waste to be treated).
-
Ice bath.
-
pH indicator strips or a calibrated pH meter.
-
Waste containers for aqueous and solid waste, clearly labeled as "Hazardous Waste"[4][5].
Step-by-Step Deactivation and Disposal Protocol
This protocol is designed for the safe neutralization of small quantities of this compound typically found in a research setting.
Part A: Preparation of the Neutralization Solution
The choice of base is critical. A weak base like sodium bicarbonate is often preferred for its ability to control the reaction's exothermicity. However, a dilute solution of a strong base like sodium hydroxide is also effective.
-
Prepare a Neutralization Bath: In a large beaker inside a chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH). The volume should be sufficient to fully quench the sulfonyl chloride waste (a 10-20 fold molar excess of base is recommended).
-
Cool the Solution: Place the beaker in an ice bath and allow the solution to cool to between 0-10 °C. This is a critical step to manage the exothermic nature of the hydrolysis reaction[3][6].
-
Ensure Agitation: Place a magnetic stir bar in the beaker and begin moderate stirring.
Part B: Controlled Addition of the Sulfonyl Chloride Waste
This is the most critical phase of the procedure. The rate of addition dictates the safety of the entire process.
-
Slow Addition: Very slowly and in small portions, add the this compound waste to the center of the vortex of the stirring basic solution[3].
-
Monitor the Reaction: Observe for signs of reaction, such as gas evolution (CO₂ if using bicarbonate) or a temperature increase. If the reaction becomes too vigorous, immediately cease addition until it subsides. Crucially, never add the basic solution to the sulfonyl chloride waste , as this will create a localized, highly exothermic, and uncontrolled reaction[3].
-
Continue Stirring: After the final portion of waste has been added, allow the mixture to stir in the ice bath for at least one hour, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours to ensure the reaction is complete.
Part C: Final Neutralization and Waste Segregation
-
Verify pH: Check the pH of the solution using a pH strip or meter. The final pH should be between 6 and 9.
-
Adjust pH (if necessary): If the solution is still acidic, slowly add more base. If it is too alkaline, cautiously add a dilute acid (e.g., 1M HCl).
-
Aqueous Waste Disposal: Once neutralized, the aqueous solution can be transferred to a properly labeled hazardous waste container for aqueous chemical waste. Do not dispose of it down the drain unless permitted by your institution's specific guidelines and local regulations[4].
-
Disposal of Contaminated Solids: Any contaminated materials such as gloves, weigh boats, and paper towels should be collected in a sealed bag and placed in a designated container for solid hazardous waste[3]. Empty chemical containers must be triple-rinsed with a suitable solvent (the rinsate collected as hazardous waste) before being disposed of or recycled[7][8].
Summary of Key Disposal Parameters
| Parameter | Recommended Value/Procedure | Rationale |
| Neutralizing Agent | 5-10% Sodium Bicarbonate or 1M Sodium Hydroxide | Effectively quenches the sulfonyl chloride and neutralizes acidic byproducts[6][9]. |
| Reaction Temperature | 0 - 10 °C | Controls the exothermic reaction, preventing thermal runaway and excessive fuming[3]. |
| Order of Addition | Waste to Basic Solution | Ensures the reactive agent is always the limiting reagent, preventing uncontrolled reaction[3]. |
| Stirring Time | 2-3 hours post-addition | Guarantees the deactivation reaction goes to completion. |
| Final pH | 6.0 - 9.0 | Ensures the final waste stream is neutralized and safe for consolidation and disposal. |
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. Available from: [Link]
-
Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society. Available from: [Link]
-
This compound. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. Available from: [Link]
- Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. Google Patents.
-
6 Safety Practices for Highly Hazardous Lab Chemicals. Triumvirate Environmental. Available from: [Link]
-
Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. Available from: [Link]
-
Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. American Chemical Society. Available from: [Link]
-
Management of Waste. Prudent Practices in the Laboratory, National Center for Biotechnology Information. Available from: [Link]
-
Lab Safety Manual: Chemical Management. Hampshire College. Available from: [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Available from: [Link]
-
SAFETY DATA SHEET - Ethanesulfonyl chloride. Thermo Fisher Scientific. Available from: [Link]
-
Sulfuryl chloride. Sciencemadness Wiki. Available from: [Link]
Sources
- 1. 2-(2,6-Dioxo-1-piperidinyl)ethanesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C7H10ClNO4S | CID 43811467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
- 6. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Handling 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride: A Proactive Approach to Laboratory Safety
Navigating the complexities of novel chemical entities requires a safety-first mindset grounded in the fundamental principles of chemical reactivity. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride. Our focus extends beyond mere compliance, aiming to build a deep, trusting foundation in safe laboratory practices by explaining the causality behind each procedural step.
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure, featuring a sulfonyl chloride functional group, provides a clear and authoritative basis for determining its primary hazards. Sulfonyl chlorides as a class are known to be corrosive, highly reactive with water and other nucleophiles, and require stringent handling protocols to ensure personnel safety.[1][2][3]
Immediate Hazard Assessment: Understanding the Core Risks
The principal hazards of this compound are dictated by the electrophilic nature of the sulfonyl chloride moiety.
-
Corrosive: Like its chemical relatives, this compound is expected to be corrosive, capable of causing severe skin burns and serious eye damage upon contact.[4][5][6][7] The reactivity of the S-Cl bond is the root cause of this destructive potential.
-
Water-Reactivity: Sulfonyl chlorides react exothermically with water, including ambient humidity, in a process called hydrolysis.[3] This reaction is often vigorous and yields hydrochloric acid (HCl) and the corresponding sulfonic acid, releasing corrosive and toxic vapors.[1][2] This reactivity is a critical consideration for storage, handling, and emergency response.
-
Respiratory Hazard: Inhalation of dusts or aerosols can cause severe irritation to the respiratory tract.[4][8] The hydrolysis product, HCl gas, is also a potent respiratory irritant.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a matter of routine; it is a direct response to the identified chemical threats. For this compound, a robust, multi-layered approach is mandatory.
Primary Protection (For Direct Handling)
This is the equipment that forms the immediate barrier between you and the chemical.
| PPE Component | Specification | Rationale & Causality |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Nitrile). | The primary defense against skin contact. Double-gloving provides a backup layer in case of an undetected tear or puncture. Always inspect gloves for damage before use.[2] |
| Eye & Face Protection | Tightly fitting chemical safety goggles and a full-face shield. | Protects against splashes of the solid or solutions, as well as corrosive vapors.[2][9] Standard safety glasses are insufficient as they do not provide a seal against vapors. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. | This is the most critical engineering control. It contains the solid material and captures any corrosive HCl gas generated from hydrolysis with ambient moisture.[1][2][10] |
| Body Protection | A chemical-resistant apron over a flame-resistant (FR) lab coat. | The apron provides an additional barrier against spills of this corrosive solid. While not pyrophoric, the use of an FR lab coat is best practice when handling highly reactive materials.[2][11] |
Secondary Protection (General Laboratory Attire)
This foundational layer of protection should be standard practice in any chemical laboratory.
-
Clothing: Long pants and long-sleeved shirts made from non-synthetic materials like cotton.
-
Footwear: Closed-toe, closed-heel shoes, preferably made of a durable material like leather.[10]
Operational and Disposal Plans: From Benchtop to Waste
Safe handling is a complete workflow, from preparation to disposal. The following procedural guidance ensures safety at every stage.
Experimental Workflow: A Step-by-Step Protocol
-
Preparation: Before handling the compound, ensure an emergency eyewash station and safety shower are accessible and unobstructed.[5][9] Prepare a quenching solution (e.g., a cold, stirred solution of sodium bicarbonate) and a spill kit.
-
Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, goggles, and face shield.
-
Handling: Conduct all manipulations, including weighing and transfers, inside a certified chemical fume hood with the sash at the lowest practical height.[1][10] Handle the compound as a solid to minimize dust generation.
-
Reaction Quenching: Unreacted sulfonyl chloride must be safely neutralized. Never add water or base directly to the bulk sulfonyl chloride. [1] Instead, slowly and carefully add the reaction mixture or excess reagent to a cold, stirred solution of a weak base, such as sodium bicarbonate.[2] This controls the exothermic reaction and neutralizes the resulting acids.
-
Doffing PPE: Remove PPE slowly and deliberately to avoid self-contamination. Remove outer gloves first, followed by the face shield, goggles, lab coat, and finally inner gloves. Wash hands thoroughly with soap and water.[8]
Caption: A standard workflow for safely handling this compound.
Emergency Response: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is inadequate, evacuate the laboratory.
-
Contain: For small spills within a fume hood, contain the spill using an inert, non-combustible absorbent material like sand or vermiculite.[1] Do not use combustible materials like paper towels or sawdust. [1]
-
Neutralize: Once absorbed, slowly and carefully add a weak base (e.g., sodium bicarbonate) to the material to neutralize the chemical and its acidic byproducts.
-
Clean & Dispose: Collect the neutralized mixture in a clearly labeled, sealed container for hazardous waste disposal.[12] Decontaminate the area with a suitable cleaning agent.
Caption: A decision tree for responding to a spill of this compound.
Disposal of Contaminated Materials
-
Chemical Waste: Unused or waste this compound must be neutralized before disposal. Slowly add the compound to a stirred, cold, basic solution (e.g., sodium bicarbonate in water). Once neutralization is complete, the resulting aqueous solution should be disposed of as hazardous chemical waste in accordance with local regulations.[1]
-
Contaminated PPE: Disposable PPE, such as gloves, that has come into contact with the chemical must be treated as hazardous waste. Place it in a designated, sealed waste container. Do not mix with regular trash.[1]
-
Empty Containers: "Empty" containers that held the compound should be treated as hazardous waste, as they will contain chemical residue.[12] They can be triple-rinsed with a suitable organic solvent (e.g., dichloromethane); the rinsate must be collected and treated as hazardous waste.
By adhering to these principles and procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. Benchchem.
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
- This compound.
- Pyrophoric and Water-Reactive Chemical Safety. Massachusetts Institute of Technology.
- 10 Tips Working Safely with corrosives. Chemsafe.
- Working Safely with Corrosives Meeting Kit. ICW Group.
- How to Safely Handle & Store Corrosive Substances. Chemscape Safety Technologies.
- Guideline for Pyrophoric and Water-Reactive Chemicals. University of Houston.
- 2-(2,6-Dioxo-1-piperidinyl)ethanesulfonyl chloride. Sigma-Aldrich.
- Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem.
- SAFETY DATA SHEET - Ethanesulfonyl chloride. Sigma-Aldrich.
- Sulfuryl chloride. Sciencemadness Wiki.
- SAFETY DATA SHEET - 2-Chloroethanesulfonyl chloride. Fisher Scientific.
- SAFETY DATA SHEET - Ethanesulfonyl chloride. Thermo Fisher Scientific.
- SAFETY DATA SHEET - Ethanesulfonyl chloride. Fisher Scientific.
- SAFETY DATA SHEET - Furan-2-sulfonyl chloride. Acros Organics.
- Ethanesulfonyl chloride.
- HAZARD SUMMARY - ETHANESULFONYL CHLORIDE, 2-CHLORO-. New Jersey Department of Health.
- Any tips on cleaning up SO2Cl2 chlorin
- Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
- Synthesis of sulfonyl chloride substrate precursors. [Source not explicitly named].
- Preventing decomposition of sulfonyl chloride during reaction. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. Ethanesulfonyl chloride | C2H5ClO2S | CID 11667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nj.gov [nj.gov]
- 9. chemsafe.ie [chemsafe.ie]
- 10. uh.edu [uh.edu]
- 11. Pyrophoric and Water-Reactive Chemical Safety – Lab Coat Selection, Use, and Care at MIT [labcoats.mit.edu]
- 12. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
